Cicerin
Description
This compound is a natural product found in Dalbergia parviflora with data available.
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
ARCENFADSYRQPPISSSQT |
Origin of Product |
United States |
Foundational & Exploratory (isoflavanone)
Cicerin Isoflavanone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cicerin is a naturally occurring isoflavanone (B1217009), a type of isoflavonoid (B1168493).[1][2] Isoflavonoids are a class of phenolic compounds found in various plants, particularly legumes.[3] this compound's chemical structure and classification as a 2'-O-methylated isoflavonoid suggest potential biological activities of interest to the research and drug development community.[2][4] This technical guide provides a comprehensive overview of the chemical structure of this compound isoflavanone, alongside a detailed exploration of experimental protocols and signaling pathways relevant to the broader class of isoflavones, due to the limited specific data available for this compound itself.
Chemical Structure and Properties of this compound Isoflavanone
This compound is chemically known as 5,7-dihydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one.[1] Its molecular formula is C₁₇H₁₄O₇.[1]
| Property | Value | Source |
| IUPAC Name | 5,7-dihydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one | [1] |
| Molecular Formula | C₁₇H₁₄O₇ | [1] |
| Molecular Weight | 330.29 g/mol | [1] |
| CAS Number | 12751-00-7 | [1] |
| Classification | 2'-O-methylated isoflavonoid | [2][4] |
Experimental Protocols for Isoflavone (B191592) Research
Isolation and Extraction of Isoflavones from Plant Material
The efficient extraction of isoflavones from plant matrices is crucial for their study. A common method involves solvent extraction followed by chromatographic purification.
Protocol: General Isoflavone Extraction
-
Sample Preparation: Grind dried plant material to a fine powder.
-
Extraction:
-
Suspend the powdered material in a 50% methanol (B129727) solution.
-
Heat the mixture in a water bath at 90°C for 60 minutes under reflux.
-
-
Filtration: Filter the extract through a 0.45 μm membrane filter.
-
Purification: Further purification can be achieved using techniques like high-speed countercurrent chromatography or flash chromatography.[5]
Synthesis of Isoflavones
Chemical synthesis allows for the production of isoflavones and their derivatives for research purposes. One established method is the Suzuki-Miyaura reaction.
Protocol: General Isoflavone Synthesis via Suzuki-Miyaura Coupling
-
Reactants: Start with a 3-iodochromone and an appropriate arylboronic acid.
-
Catalyst and Ligand: Use a palladium catalyst, such as Pd(dba)₂, with a suitable ligand like tricyclohexylphosphine.
-
Reaction Conditions: The specific reaction conditions (solvent, temperature, and reaction time) need to be optimized for the desired isoflavone.
-
Purification: Purify the resulting isoflavone using column chromatography.
Biological Activity Assays
A variety of in vitro assays can be employed to determine the biological effects of isoflavones.
Protocol: Cell Viability (MTT) Assay
This assay assesses the effect of a compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of the isoflavone solution.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance on a microplate reader. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can then be calculated.
Signaling Pathways Modulated by Isoflavones
Isoflavones are known to interact with various cellular signaling pathways, which underlies their diverse biological effects. The following diagrams illustrate key pathways generally affected by this class of compounds.
General overview of signaling pathways modulated by isoflavones.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Buy 5,7-Dihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one [smolecule.com]
- 4. plantaedb.com [plantaedb.com]
- 5. Flavone and isoflavone phytoestrogens are agonists of estrogen-related receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cicerin Isoflavanone: A Technical Guide to its Natural Sources, Occurrence, and Analysis in the Context of Chickpea Isoflavones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cicerin is a naturally occurring isoflavanone (B1217009), a class of isoflavonoids, that has been identified in pulses.[1] Despite its discovery, there is a notable scarcity of published research specifically detailing its quantitative occurrence, bioactivity, and the signaling pathways it may modulate. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and addresses the broader context of isoflavonoid (B1168493) research in its namesake plant, the chickpea (Cicer arietinum). Due to the limited data on this compound, this document focuses on the well-documented isoflavones found in chickpeas as a proxy, offering insights into their natural sources, concentrations, analytical methodologies, and biological activities. This guide aims to equip researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for the study of isoflavones from Cicer arietinum.
Introduction to this compound Isoflavanone
This compound is classified as a 2'-o-methylated isoflavonoid.[1] Isoflavonoids are a subclass of flavonoids characterized by a 3-phenylchromen-4-one backbone.[1] The chemical structure of this compound is 5,7-dihydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)-2,3-dihydrochromen-4-one.[2] While it has been detected in pulses, specific quantitative data in these sources remains largely unpublished.[1] One report indicates its presence in Dalbergia parviflora.[2] Given the limited information on this compound itself, this guide will pivot to a detailed examination of the isoflavones present in Cicer arietinum (chickpea), a significant dietary source of isoflavonoids.
Natural Sources and Occurrence of Isoflavones in Cicer arietinum
The primary natural sources of isoflavones are legumes, with soybean (Glycine max) and chickpea (Cicer arietinum) being prominent examples.[3] Chickpeas are a rich source of various isoflavones, including biochanin A, formononetin (B1673546), genistein, and daidzein.[4]
A critical factor influencing the isoflavone (B191592) content in chickpeas is the process of germination. Sprouting has been shown to significantly increase the concentration of total isoflavones.[5][6] For instance, the total isoflavone content in chickpea sprouts can be approximately eight times higher than in the seeds.[5][6] Specifically, the levels of formononetin and biochanin A have been observed to increase dramatically during germination.[7]
Quantitative Analysis of Isoflavones in Cicer arietinum
The concentration of isoflavones in chickpeas and their products can vary depending on the specific cultivar, growing conditions, and processing methods. The following tables summarize the quantitative data on isoflavone content from various studies.
Table 1: Isoflavone Content in Chickpea Flour and Protein Concentrate
| Compound | Concentration in Flour (µg/g) | Concentration in Protein Concentrate (µg/g) |
| Total Isoflavones | 10 | 45 |
| Hydrolyzable derivatives of biochanin A | 9 | Not Reported |
| Biochanin A aglycone | Not Reported | 31 |
| Formononetin | Minor component | Minor component |
| Genistein | Minor component | Minor component |
(Data sourced from Megías et al., 2016)[4]
Table 2: Total Isoflavone Content in Chickpea Seeds and Sprouts
| Sample | Total Isoflavone Content |
| Chickpea Seeds | Not explicitly quantified, but serves as a baseline |
| 7-Day Old Chickpea Sprouts | ≈1282 mg/100g (approximately 8 times higher than seeds) |
| 7-Day Old Sprouts with L-phenylalanine (500 mg/L) | 1212 mg/100g |
(Data sourced from Sharma et al., 2023)[5][6]
Table 3: Increase in Specific Isoflavones in Chickpea Sprouts (8 days, germinated in light)
| Isoflavone | Fold Increase Compared to Untreated Seeds |
| Formononetin | 154 |
| Biochanin A | 130 |
(Data sourced from Liu et al., 2015)[7]
Experimental Protocols
The extraction and quantification of isoflavones from plant material are crucial for accurate analysis. The following sections detail common methodologies.
Extraction of Isoflavones from Chickpea Sprouts
A common method for the extraction of isoflavones from chickpea sprouts involves solvent extraction, often enhanced by ultrasonication.
-
Sample Preparation: Chickpea seeds are soaked in water, germinated, and the sprouts are then separated, dried, and crushed into a powder.
-
Extraction: The powdered sprouts are mixed with an ethanol-water solution. The mixture then undergoes ultrasonic extraction at an elevated temperature (e.g., 60-80°C) for 1-2 hours. This process is typically repeated multiple times to ensure maximum yield.
-
Crude Extract Preparation: The combined extracts are filtered, and the ethanol (B145695) is removed via rotary evaporation to yield a crude extract.[8]
Purification of Isoflavones
The crude extract can be further purified using techniques such as macroporous resin column chromatography.
-
Column Chromatography: The crude extract is loaded onto a macroporous resin column. Impurities are washed away, and the isoflavones are then eluted with a higher concentration ethanol-water solution (e.g., 60-90% ethanol).
-
Final Product: The collected eluent is subjected to rotary evaporation to remove the ethanol, followed by vacuum freeze-drying to obtain a purified isoflavone powder.[8]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used analytical technique for the separation and quantification of isoflavones.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is commonly employed.
-
Mobile Phase: A gradient of solvents, such as methanol (B129727) and water, is typically used for elution.
-
Detection: Isoflavones are detected by their UV absorbance at a specific wavelength (e.g., 280 nm).
-
Quantification: The concentration of each isoflavone is determined by comparing the peak area in the sample chromatogram to a standard curve generated from known concentrations of isoflavone standards.[4][7]
Below is a generalized workflow for the extraction and analysis of isoflavones from chickpeas.
Biosynthesis and Potential Signaling Pathways
While signaling pathways specific to this compound are not documented, the broader class of isoflavones is known to interact with various cellular pathways.
Isoflavonoid Biosynthesis
Isoflavones are synthesized via the phenylpropanoid pathway. The process begins with the amino acid phenylalanine. A key step is the conversion of a flavanone (B1672756) intermediate (like naringenin) to a 2-hydroxyisoflavanone, which is then dehydrated to form the isoflavone core structure.[9]
Potential Signaling Pathways Modulated by Isoflavones
Isoflavones, due to their structural similarity to estrogen, can act as phytoestrogens and modulate various signaling pathways.[10] Their biological effects are often attributed to their interaction with estrogen receptors and their influence on key cellular processes.
-
Apoptosis in Cancer Cells: Isoflavones extracted from chickpea sprouts have been shown to induce mitochondria-dependent apoptosis in human breast cancer cells. This involves the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.
-
Metabolic Regulation: Some flavonoids, including the isoflavone genistein, are known to modulate the PI3K/Akt signaling pathway, which is a key pathway in insulin (B600854) signaling and glucose metabolism.[11] Genistein has been shown to improve insulin sensitivity by activating the AMPK signaling pathway.[11]
-
Cell Migration and Wound Healing: Synthetic isoflavones have been demonstrated to promote keratinocyte migration by activating the Src/FAK signaling pathway, which in turn can activate downstream pathways like ERK, AKT, and p38 MAPK.[12]
The diagram below illustrates a potential mechanism by which isoflavones may influence cell survival and apoptosis through the PI3K/Akt pathway.
Conclusion and Future Directions
This compound remains an understudied isoflavanone with potential for further scientific investigation. While this guide provides a comprehensive overview of the current knowledge, it also highlights the significant research gap concerning the specific quantification, biological activity, and mechanisms of action of this compound. The extensive research on the isoflavones in Cicer arietinum, however, offers a valuable framework for future studies on this compound.
Future research should focus on:
-
Developing and validating analytical methods for the specific quantification of this compound in various natural sources.
-
Isolating sufficient quantities of pure this compound for in vitro and in vivo studies to determine its biological activities.
-
Investigating the specific molecular targets and signaling pathways modulated by this compound to elucidate its mechanism of action.
By addressing these research questions, the scientific community can unlock the full potential of this compound and other isoflavones for applications in nutrition, medicine, and drug development.
References
- 1. Showing Compound this compound (FDB018057) - FooDB [foodb.ca]
- 2. This compound | C17H14O7 | CID 46881084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isoflavone | C15H10O2 | CID 72304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Total Isoflavones in Chickpea (Cicer arietinum L.) Sprouts Germinated under Precursors (p-Coumaric Acid and L-Phenylalanine) Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Total Isoflavones in Chickpea (Cicer arietinum L.) Sprouts Germinated under Precursors (p-Coumaric Acid and L-Phenylalanine) Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN106361801A - Cicer arietinum L. isoflavone separating and purifying method - Google Patents [patents.google.com]
- 9. The protein conformational basis of isoflavone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoflavones: estrogenic activity, biological effect and bioavailability | springermedicine.com [springermedicine.com]
- 11. dovepress.com [dovepress.com]
- 12. A synthetic isoflavone, DCMF, promotes human keratinocyte migration by activating Src/FAK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Uncharted Path: A Technical Deep Dive into the Biosynthesis of Cicerin in Cicer arietinum
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today sheds light on the putative biosynthetic pathway of cicerin, a complex isoflavonoid (B1168493) found in chickpea (Cicer arietinum). This whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current knowledge on isoflavonoid biosynthesis in chickpea and extrapolates a potential route to this compound, highlighting key enzymatic steps and regulatory aspects. While the complete pathway remains to be fully elucidated, this guide provides a foundational roadmap for future research and exploration of this promising bioactive compound.
This compound, a 2'-O-methylated isoflavonoid with a distinctive methylenedioxy bridge, is believed to originate from the general phenylpropanoid pathway, a well-established route for the synthesis of thousands of plant secondary metabolites. The biosynthesis of this compound is a multi-step process involving a cascade of enzymatic reactions that modify a basic isoflavone (B191592) backbone.
The Core Biosynthetic Pathway: From Phenylalanine to Isoflavone Scaffolds
The journey to this compound begins with the amino acid L-phenylalanine, which enters the phenylpropanoid pathway. A series of enzymatic conversions, catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL), leads to the formation of p-Coumaroyl-CoA. This central intermediate then enters the flavonoid biosynthesis pathway.
The first committed step towards isoflavonoids is the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA, a reaction catalyzed by Chalcone (B49325) Synthase (CHS). The resulting naringenin (B18129) chalcone is then isomerized to naringenin by Chalcone Isomerase (CHI). A key branching point occurs with the action of Isoflavone Synthase (IFS), a cytochrome P450 enzyme that catalyzes the aryl migration of the B-ring from the 2- to the 3-position of the flavanone (B1672756) skeleton, forming 2,7,4'-trihydroxyisoflavanone. This is subsequently dehydrated by 2-hydroxyisoflavanone (B8725905) dehydratase (HID) to yield the basic isoflavone scaffold, genistein.
In Cicer arietinum, the major isoflavones that accumulate are formononetin (B1673546) and biochanin A.[1] These are formed through the action of O-methyltransferases (OMTs) that methylate the 4'-hydroxyl group of daidzein (B1669772) and genistein, respectively. Daidzein itself is derived from a parallel pathway involving Chalcone Reductase (CHR) acting in concert with CHS.
The Putative Pathway to this compound: A Series of Modifications
The biosynthesis of this compound from the central isoflavone precursors, likely biochanin A, involves a series of subsequent hydroxylation, methylation, and bridge-forming reactions. While the exact sequence and the specific enzymes in Cicer arietinum are yet to be definitively characterized, based on the structure of this compound and known enzymatic activities in other plants, a plausible pathway can be proposed.
1. Hydroxylation Events: The this compound structure features hydroxyl groups at the 5 and 7 positions, which are common in flavonoids. Additionally, a hydroxyl group at the 6-position is a key feature. This hydroxylation is likely catalyzed by a specific isoflavone hydroxylase , a type of cytochrome P450 monooxygenase. Research has shown that microsomal fractions from elicited chickpea cell cultures can catalyze the 2'- and 3'-hydroxylation of formononetin and biochanin A, indicating the presence of active isoflavone hydroxylases.[2]
2. Methylation: this compound possesses a methoxy (B1213986) group at the 6-position. This methylation event would be catalyzed by a specific O-methyltransferase (OMT) , utilizing S-adenosyl-L-methionine (SAM) as a methyl donor. While an isoflavone 4'-O-methyltransferase has been identified in chickpea, the enzyme responsible for the 6-O-methylation remains to be discovered.
3. Formation of the Methylenedioxy Bridge: A defining characteristic of this compound is the methylenedioxy bridge on the B-ring. In other plant species, the formation of such bridges is catalyzed by specialized cytochrome P450 enzymes belonging to the CYP719A family.[3][4] These enzymes are thought to catalyze the conversion of an ortho-hydroxymethoxy phenol (B47542) moiety into the methylenedioxy bridge. Therefore, it is hypothesized that a similar cytochrome P450 enzyme exists in Cicer arietinum that acts on a suitably substituted isoflavone intermediate.
The proposed biosynthetic pathway for this compound is visualized in the following diagram:
Caption: Proposed biosynthesis pathway of this compound in Cicer arietinum.
Quantitative Data on Isoflavonoid Production
Quantitative analysis of isoflavonoids in Cicer arietinum has shown that their concentrations can be significantly influenced by environmental conditions and developmental stages. Germination, in particular, has been demonstrated to dramatically increase the levels of formononetin and biochanin A. The application of elicitors such as p-coumaric acid and L-phenylalanine can also enhance the production of these precursor molecules.[1][2]
| Compound | Plant Material | Condition | Concentration (mg/g DW) | Reference |
| Formononetin | Chickpea Sprouts | 8 days germination in light | 1.54 ± 0.04 | [3] |
| Biochanin A | Chickpea Sprouts | 8 days germination in light | 2.34 ± 0.04 | [3] |
| Formononetin | Chickpea Sprouts | 10 days germination (3% ethanol) | 1.53 ± 0.05 | [3] |
| Biochanin A | Chickpea Sprouts | 10 days germination (3% ethanol) | 2.21 ± 0.04 | [3] |
| Daidzin | Chickpea Sprouts | 7 days with 250 mg/L Phe | 6.33 (peak value) | [2] |
| Genistein | Chickpea Sprouts | 7 days with 250 mg/L Phe | 4.171 (peak value) | [2] |
Note: Direct quantitative data for this compound and its specific intermediates are currently limited in the literature.
Experimental Protocols
Elucidating the biosynthesis pathway of this compound requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following outlines key experimental protocols that would be essential for this research.
Identification and Cloning of Candidate Genes
Objective: To identify and isolate the genes encoding the putative isoflavone 6-hydroxylase, 6-O-methyltransferase, and the cytochrome P450 responsible for methylenedioxy bridge formation.
Workflow:
Caption: Workflow for the identification and functional characterization of candidate genes.
Methodology:
-
Plant Material and Elicitation: Cicer arietinum seedlings would be treated with an elicitor (e.g., yeast extract, salicylic (B10762653) acid) to induce the expression of defense-related genes, including those in the isoflavonoid pathway.
-
RNA Extraction and cDNA Synthesis: Total RNA would be extracted from elicited tissues, and first-strand cDNA would be synthesized using reverse transcriptase.
-
Degenerate PCR: Degenerate primers designed based on conserved amino acid sequences of known plant cytochrome P450s (especially CYP719 family) and O-methyltransferases would be used to amplify partial gene fragments.
-
Sequencing and Homology Analysis: PCR products would be cloned and sequenced. The resulting sequences would be used to search public databases (e.g., NCBI GenBank) to identify homologous genes.
-
Full-Length cDNA Cloning: Rapid Amplification of cDNA Ends (RACE)-PCR would be employed to obtain the full-length cDNA sequences of candidate genes.
-
Heterologous Expression: The full-length cDNAs would be cloned into expression vectors and transformed into a suitable host system, such as Saccharomyces cerevisiae (yeast) or Escherichia coli, for protein production.
-
Enzyme Assays: Microsomal fractions (for P450s) or soluble protein extracts (for OMTs) from the recombinant host would be incubated with the putative substrates (e.g., biochanin A, 6-hydroxybiochanin A) and necessary co-factors (NADPH for P450s, SAM for OMTs). The reaction products would be analyzed by HPLC and LC-MS to confirm enzyme activity and identify the product.
Metabolite Analysis
Objective: To identify and quantify this compound and its biosynthetic intermediates in Cicer arietinum.
Methodology:
-
Extraction: Plant tissues would be ground in liquid nitrogen and extracted with a suitable solvent, typically a mixture of methanol (B129727) and water.
-
Purification: The crude extract would be subjected to solid-phase extraction (SPE) to remove interfering compounds.
-
Analysis: The purified extract would be analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and a Mass Spectrometer (MS). Authentic standards of known isoflavonoids would be used for identification and quantification. For unknown intermediates, their structures would be elucidated based on their mass spectra and fragmentation patterns.
Future Directions and Conclusion
The proposed biosynthetic pathway for this compound in Cicer arietinum provides a strong framework for future research. The immediate priorities are the definitive identification and functional characterization of the key enzymes involved in the latter stages of the pathway, particularly the isoflavone 6-hydroxylase, 6-O-methyltransferase, and the cytochrome P450 responsible for methylenedioxy bridge formation. Understanding the regulation of these genes and the overall pathway will be crucial for any future efforts in metabolic engineering to enhance this compound production. The detailed experimental protocols outlined in this guide provide a clear path forward for researchers to unravel the complete biosynthesis of this intriguing and potentially valuable natural product. This knowledge will not only advance our understanding of plant secondary metabolism but also open up new avenues for the development of novel pharmaceuticals and nutraceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. Institute of Plant Physiology: Publications: Characterization of cytochrome P450-dependent isoflavone hydroxylases from chickpea [pflanzenphysiologie.uni-bayreuth.de]
- 3. Structure-function analysis of CYP719As involved in methylenedioxy bridge-formation in the biosynthesis of benzylisoquinoline alkaloids and its de novo production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cicerin Isoflavanone: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cicerin is a notable isoflavanone (B1217009) first identified in the chickpea (Cicer arietinum L.). Initially recognized for its role as a phytoalexin—an antimicrobial compound produced by plants under stress—this compound has since garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the historical discovery and isolation of this compound, detailed experimental protocols for its extraction and purification, and a summary of its structural and spectroscopic data. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product chemistry, phytochemistry, and drug discovery.
Discovery and Isolation History
The discovery of this compound is intrinsically linked to the pioneering work on phytoalexins in the Leguminosae family by Dr. J.L. Ingham in the mid-1970s. Phytoalexins are antimicrobial secondary metabolites produced by plants in response to pathogen attack. Ingham's research on the chemical defense mechanisms of chickpeas led to the identification of several novel isoflavonoid (B1168493) compounds.
This compound was first reported by Ingham as a phytoalexin from the stems of chickpeas (Cicer arietinum) that had been inoculated with the spores of the non-pathogenic fungus Helminthosporium carbonum. This method of using a non-pathogen to elicit a defense response was a common technique for inducing the production of phytoalexins for chemical investigation. The isoflavanone was named "this compound" after the genus of its plant source.
While first identified in Cicer arietinum, this compound has also been reported in other plant species, such as Dalbergia parviflora, indicating its distribution is not limited to chickpeas. The primary historical source for the initial characterization of this compound is attributed to Ingham's publications in the mid-1970s and his subsequent comprehensive reviews on phytoalexins.
Chemical Structure and Properties
This compound is chemically known as 5,7-dihydroxy-2'-methoxy-4',5'-methylenedioxyisoflavanone. Its structure is characterized by a C6-C3-C6 skeleton typical of flavonoids, with a heterocyclic C ring containing a chiral center at C3.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₇H₁₄O₇ |
| Molecular Weight | 330.29 g/mol |
| IUPAC Name | 5,7-dihydroxy-3-(6-methoxy-1,3-benzodioxol-5-yl)chroman-4-one |
| Class | Isoflavanone |
| Appearance | Typically an amorphous powder or crystalline solid |
| Solubility | Soluble in methanol, ethanol (B145695), acetone, and other polar organic solvents. Sparingly soluble in water. |
Experimental Protocols
The following protocols are based on the methodologies developed for the isolation of isoflavonoid phytoalexins from chickpeas and related legumes. These methods are foundational for the extraction, purification, and characterization of this compound.
Elicitation and Extraction of this compound from Cicer arietinum
This protocol describes the induction of this compound production in chickpea seedlings and its subsequent extraction.
Diagram 1: Experimental Workflow for this compound Elicitation and Extraction
Caption: Workflow for the elicitation, extraction, and purification of this compound.
Methodology:
-
Germination: Surface-sterilized chickpea seeds are germinated on moist filter paper in the dark for 3-4 days.
-
Elicitation: The germinated seedlings are sprayed with a spore suspension of Helminthosporium carbonum (or another suitable elicitor). Control seedlings are sprayed with sterile distilled water.
-
Incubation: The seedlings are incubated in a humid environment for 48-72 hours to allow for the production of phytoalexins.
-
Extraction: The plant material is harvested and macerated in 80% ethanol or methanol. The mixture is then filtered.
-
Concentration: The filtrate is concentrated under reduced pressure to yield a crude extract.
Purification of this compound
This protocol outlines the steps for purifying this compound from the crude extract.
-
Solvent Partitioning: The crude extract is partitioned between ethyl acetate (B1210297) and water. The isoflavonoids, including this compound, will preferentially move into the ethyl acetate layer.
-
Column Chromatography: The ethyl acetate fraction is concentrated and subjected to column chromatography on silica (B1680970) gel. The column is typically eluted with a gradient of hexane (B92381) and ethyl acetate.
-
Preparative Thin-Layer Chromatography (TLC): Fractions containing this compound are further purified by preparative TLC on silica gel plates, often using a chloroform-methanol solvent system.
-
High-Performance Liquid Chromatography (HPLC): For higher purity, a final purification step using reversed-phase HPLC can be employed.
Spectroscopic Data and Structure Elucidation
The structure of this compound was originally elucidated using a combination of spectroscopic techniques, including UV-Visible Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Spectroscopic Data for this compound
| Technique | Observed Data | Interpretation |
| UV-Vis (in Methanol) | λmax at ~288 nm and ~330 nm (shoulder) | Characteristic of the isoflavanone chromophore. A bathochromic shift with the addition of base (e.g., NaOH) indicates the presence of phenolic hydroxyl groups. |
| Mass Spectrometry (EI-MS) | Molecular ion peak (M+) at m/z 330 | Confirms the molecular weight and formula of C₁₇H₁₄O₇. |
| ¹H NMR (Proton NMR) | Signals corresponding to aromatic protons, a methoxy (B1213986) group, a methylenedioxy group, and the protons of the heterocyclic C ring. | Provides information on the substitution pattern of the aromatic rings and the stereochemistry of the C ring. |
| ¹³C NMR (Carbon NMR) | Resonances for all 17 carbon atoms, including the carbonyl carbon of the isoflavanone skeleton. | Confirms the carbon framework of the molecule. |
Diagram 2: Generalized Phenylpropanoid Pathway Leading to Isoflavonoids
Caption: Simplified biosynthetic pathway leading to isoflavanones like this compound.
Biological Activity
As a phytoalexin, the primary biological role of this compound in plants is its antifungal activity, which helps to protect the plant from pathogenic fungi. In addition to its role in plant defense, isoflavonoids, in general, are known to possess a range of biological activities in mammals, including estrogenic/anti-estrogenic, antioxidant, and anti-inflammatory properties. The specific biological activities of purified this compound are an area of ongoing research and present opportunities for drug discovery and development.
Conclusion
This compound is an isoflavanone with a significant history rooted in the study of plant defense mechanisms. Its discovery by J.L. Ingham in the 1970s was a key contribution to the field of phytochemistry. The protocols for its elicitation, extraction, and purification, while based on classic phytochemical techniques, remain relevant for researchers seeking to isolate and study this and other related isoflavonoids. The detailed structural and spectroscopic data provide a firm foundation for its identification and further chemical modification. This technical guide serves as a comprehensive resource for scientists and researchers interested in the rich chemistry and potential applications of this compound.
The Therapeutic Potential of Cicer Isoflavonoids: A Technical Guide for Researchers
An In-depth Review of the Bioactivity, Mechanisms of Action, and Experimental Protocols of Isoflavonoids Derived from Cicer arietinum
This technical guide provides a comprehensive overview of the current scientific understanding of the therapeutic potential of isoflavonoids isolated from chickpeas (Cicer arietinum). While direct research on a specific compound named "Cicerin isoflavanone" is not prevalent in publicly available literature, this document synthesizes the existing data on the isoflavone (B191592) constituents of Cicer arietinum and their biological effects. This information is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural compounds for therapeutic applications.
Core Bioactivities of Cicer arietinum Isoflavonoids
Isoflavonoids from chickpeas have demonstrated a range of biological activities with potential therapeutic implications. The primary isoflavones identified in chickpeas and their sprouts include biochanin A, formononetin, and their respective glycosides.[1][2] Sprouting has been shown to significantly increase the total isoflavone content.[1][2] The key therapeutic effects observed in preclinical studies are detailed below.
Estrogenic and Anti-Estrogenic Activity
Isoflavonoids from Cicer arietinum exhibit selective estrogen receptor modulator (SERM) activity.[3][4] Their structural similarity to 17β-estradiol allows them to bind to estrogen receptors (ERα and ERβ), though with a higher affinity for ERβ.[4] This interaction can elicit either estrogenic or anti-estrogenic effects depending on the target tissue and the endogenous estrogen levels.
At low concentrations (10⁻³–1 mg/L), isoflavone extracts from chickpea sprouts (ICS) have been shown to promote the proliferation of MCF-7 breast cancer cells, an effect that is blocked by the estrogen receptor antagonist ICI 182,780.[3] This suggests an estrogen-receptor-mediated pathway.[3] Conversely, at higher concentrations (>1 mg/L), these extracts inhibit cell proliferation.[3] This biphasic activity is a critical consideration for therapeutic development.
Antiproliferative and Pro-Apoptotic Effects
In addition to their effects on estrogen-dependent cancers, isoflavonoids from chickpeas have demonstrated antiproliferative activity against estrogen-receptor-negative breast cancer cells, such as the MDA-MB-231 cell line.[1] Extracts from sprouted black chickpeas were found to decrease cell proliferation and induce morphological changes indicative of apoptosis, including cell shrinkage, rounding, and nuclear fragmentation.[1] Further studies have indicated that these isoflavonoid (B1168493) extracts can induce mitochondria-dependent apoptosis in human breast cancer cells.[5]
Antioxidant Properties
Isoflavonoid extracts from sprouted black chickpeas have shown significant cellular antioxidant activity (CAA).[1] Sprouting was found to increase the CAA value by five-fold.[1] This antioxidant potential is attributed to the ability of isoflavonoids to scavenge free radicals, which may contribute to their protective effects against various chronic diseases.
Hypoglycemic Activity
Derivatives of isoflavones from Cicer arietinum have been synthesized and screened for their hypoglycemic activity in an insulin-resistant HepG2 cell model.[6] Some of these derivatives and their combinations displayed hypoglycemic activity comparable to the positive control, suggesting their potential in the development of new anti-diabetic agents.[6]
Quantitative Data on Cicer arietinum Isoflavonoids
The following tables summarize the available quantitative data from the cited literature.
Table 1: Concentration of Isoflavones in Cicer arietinum
| Isoflavone | Concentration in Flour (µg/g) | Concentration in Protein Concentrates (µg/g) |
| Biochanin A | - | 31 |
| Formononetin | - | Minor Component |
| Genistein | - | Minor Component |
| Total Isoflavones | 10 | 45 |
Data from Megías et al., as cited in[7].
Table 2: Bioactivity of Isoflavone Extracts from Cicer arietinum Sprouts (ICS)
| Bioassay | Cell Line | Concentration | Effect |
| Cell Proliferation (MTT Assay) | MCF-7 | 10⁻³–1 mg/L | Promotion of cell growth |
| Cell Proliferation (MTT Assay) | MCF-7 | >1 mg/L | Inhibition of cell proliferation |
| ERα/Luc Trans-activation Assay | MCF-7 | Low concentrations | Induction of ERα-mediated luciferase activity |
| Alkaline Phosphatase Expression | Ishikawa | Low concentrations | Stimulation of AP expression |
| Antiproliferative Activity | MDA-MB-231 | Not specified | Decreased cell proliferation |
| Antiproliferative Activity | SKBr3 and MCF-7 | 10-60 µg/mL | Significant inhibition of proliferation |
Table 3: Quantitative Analysis of Isoflavones in Sprouted Chickpeas
| Sprouting Condition | Total Isoflavone Content (µgBA/mg of extract) | Cellular Antioxidant Activity (µMEQ/100 g of sample) |
| Unsprouted | 0.31 | 137.2 |
| Sprouted | 35.72 | 788.2 |
Data from[1].
Experimental Protocols
This section provides an overview of the methodologies used in the cited research for the extraction, analysis, and biological evaluation of isoflavonoids from Cicer arietinum.
Extraction of Isoflavonoids
-
Methanol (B129727) Extraction: Dried and powdered chickpea seeds are extracted overnight with 75% methanol with stirring. The supernatant is collected after centrifugation, and the solvent is removed using a rotary evaporator.[8]
-
Ethanol (B145695) Extraction from Sprouts: Dried chickpea sprouts are refluxed with 70% ethanol three times. The combined extracts are evaporated to dryness under reduced pressure. The resulting extract is dissolved in distilled water and then partitioned with light petroleum followed by ethyl acetate (B1210297). The ethyl acetate fraction, containing the isoflavones, is evaporated to dryness.[9]
Quantification of Isoflavones by HPLC
-
Sample Preparation: Solid samples of chickpeas are suspended in 80% aqueous methanol supplemented with hydrochloric acid at room temperature.[7]
-
HPLC System: A common method involves a C18 column with a gradient elution using a mobile phase of methanol and 0.2% formic acid in water. Detection is typically performed using a UV detector at 254 nm.[9] A step-gradient solvent program can also be used with a mobile phase of trifluoroacetic acid in water and acetonitrile (B52724) in water.[10]
Cell-Based Bioassays
-
Cell Proliferation (MTT Assay): Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SKBr3) are seeded in 96-well plates and treated with varying concentrations of the isoflavone extract. Cell viability is assessed at different time points using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[3][5]
-
Estrogen Receptor Alpha (ERα) Trans-activation Assay: MCF-7 cells are co-transfected with an estrogen response element (ERE)-luciferase reporter plasmid and a β-galactosidase expression vector. After treatment with the isoflavone extract, luciferase activity is measured and normalized to β-galactosidase activity to determine the activation of ERα.[3]
-
Cellular Antioxidant Activity (CAA) Assay: HepG2 cells are used to evaluate the antioxidant activity of the isoflavone extracts. The assay measures the ability of the compounds to prevent the oxidation of a fluorescent probe within the cells.[1]
-
Apoptosis Assays: Morphological changes indicative of apoptosis (e.g., cell shrinkage, nuclear fragmentation) are observed using microscopy.[1] Mitochondria-dependent apoptosis can be investigated by assessing changes in mitochondrial membrane potential and the expression of apoptosis-related proteins.[5]
-
Insulin-Resistant HepG2 Cell Model: An in vitro model of insulin (B600854) resistance is established in HepG2 cells to screen the hypoglycemic activity of isoflavone derivatives.[6]
Signaling Pathways
While specific signaling pathways for "this compound isoflavanone" have not been elucidated, the broader class of isoflavones is known to modulate several key cellular signaling cascades. These pathways are likely relevant to the therapeutic effects of isoflavonoids from Cicer arietinum.
Estrogen Receptor Signaling
As SERMs, isoflavones can initiate both genomic and non-genomic signaling pathways.
Caption: Genomic estrogen receptor signaling pathway initiated by isoflavones.
PI3K/Akt and MAPK Signaling Pathways
Flavonoids, including isoflavones, have been shown to modulate the PI3K/Akt and MAPK signaling pathways, which are crucial in regulating cell survival, proliferation, and apoptosis.[11]
References
- 1. Isoflavones from black chickpea (Cicer arietinum L) sprouts with antioxidant and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoflavone content and composition in chickpea (Cicer arietinum L.) sprouts germinated under different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The estrogenic activity of isoflavones extracted from chickpea Cicer arietinum L sprouts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoflavone | C15H10O2 | CID 72304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isoflavones extracted from chickpea Cicer arietinum L. sprouts induce mitochondria-dependent apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and Characterization of Chick PEA (Cicer arietinum) Extract with Immunostimulant Activity in BALB/C MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Study on Separation and Purification of Isoflavones from the Seeds and Sprouts of Chickpea by HSCCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Foundational & Exploratory (peptide)
Cicerin Peptide: A Technical Guide to an Antifungal Peptide from Chickpea
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of Cicerin, a term encompassing antifungal peptides isolated from chickpea (Cicer arietinum). The primary focus of this document is on cicerarin (B1577488), a specific and partially characterized peptide from this family, due to the availability of its N-terminal amino acid sequence and biological activity data. This guide collates the current scientific knowledge on the sequence, structure, and biological function of cicerarin, alongside detailed experimental protocols and workflow visualizations to support further research and development.
Introduction
Plant-derived antimicrobial peptides are a promising source of novel therapeutic agents, offering potential advantages in overcoming conventional antibiotic resistance. Legumes, such as the chickpea (Cicer arietinum), are known to produce a variety of bioactive peptides as part of their defense mechanisms. Among these are the "this compound" peptides, a family of antifungal proteins. This guide will focus on cicerarin, an 8 kDa peptide isolated from the green chickpea, which has demonstrated notable antifungal properties.[1]
Amino Acid Sequence and Physicochemical Properties
To date, only the N-terminal amino acid sequence of cicerarin has been determined. The full sequence and, consequently, a complete structural elucidation remain subjects for future research.
N-Terminal Sequence of Cicerarin: VKSTGRADDDLAVKTKYLPP[1][2]
Based on the available information, the following quantitative data for cicerarin has been reported:
| Property | Value | Source |
| Molecular Weight | ~ 8 kDa | [1][2] |
| N-Terminal Sequence | VKSTGRADDDLAVKTKYLPP | [1][2] |
Note: Without the full amino acid sequence, other physicochemical properties such as theoretical isoelectric point (pI), extinction coefficient, and a complete amino acid composition cannot be accurately calculated.
Structure
The three-dimensional structure of cicerarin has not been experimentally determined. Secondary structure prediction based on the known N-terminal sequence suggests the presence of random coils and potential beta-turns, but this remains speculative without the full sequence. The peptide's thermal stability, retaining its antifungal activity after heating to 100°C for 15 minutes, suggests a robust and stable structural conformation.[1]
Biological Activity
Cicerarin has been shown to exhibit potent antifungal activity against a range of plant-pathogenic fungi.
Antifungal Spectrum
Cicerarin has demonstrated inhibitory effects on the mycelial growth of the following fungal species:
Mechanism of Action
The precise mechanism of action for cicerarin has not been elucidated. However, like many other antifungal peptides, it is hypothesized to act by disrupting the fungal cell membrane, leading to leakage of cellular contents and ultimately cell death. Another potential mechanism is the inhibition of translation, as has been observed with the related chickpea peptide, arietin.[3] Further research is required to determine the specific molecular interactions and signaling pathways targeted by cicerarin in fungal cells.
A possible signaling pathway that could be affected by antifungal peptides is the calcineurin signaling pathway, which is crucial for stress responses and virulence in many fungal pathogens.[4][5][6]
Experimental Protocols
The following sections detail the methodologies for the isolation, purification, and characterization of cicerarin based on published literature.
Isolation and Purification of Cicerarin
The purification of cicerarin from green chickpea seeds involves a multi-step chromatographic process.[1]
Experimental Workflow for Cicerarin Purification
Protocol:
-
Extraction: Green chickpea seeds are homogenized in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.3).
-
Clarification: The homogenate is centrifuged to remove insoluble debris, and the supernatant containing the crude protein extract is collected.
-
Ion Exchange Chromatography: The crude extract is subjected to ion exchange chromatography on a DEAE-cellulose column. Cicerarin is found in the unadsorbed fraction.[1]
-
Affinity Chromatography: The unadsorbed fraction is then applied to an Affi-gel blue gel column, to which cicerarin binds. The bound peptide is subsequently eluted.[1]
-
Gel Filtration Chromatography: The final purification step involves fast protein liquid chromatography (FPLC) using a Superdex 75 column to isolate cicerarin based on its molecular size.[1]
N-Terminal Amino Acid Sequencing
The N-terminal amino acid sequence of the purified cicerarin is determined by automated Edman degradation using a protein sequencer.
Logical Flow for Cicerarin Characterization
Future Directions
The study of cicerarin presents several opportunities for further research:
-
Full Sequence Determination: Elucidation of the complete amino acid sequence of cicerarin is essential for a thorough understanding of its structure and function. This could be achieved through a combination of Edman degradation and mass spectrometry-based peptide mapping.
-
Structural Studies: Once the full sequence is known, structural studies using techniques such as NMR spectroscopy or X-ray crystallography can be undertaken to determine the three-dimensional structure of cicerarin.
-
Mechanism of Action Studies: Detailed investigations into the antifungal mechanism of cicerarin are warranted. This could involve studies on its interaction with fungal cell membranes, its potential intracellular targets, and its effect on key signaling pathways.
-
Synthetic Peptide Studies: Synthesis of the full-length cicerarin peptide would enable more detailed structure-activity relationship studies and facilitate its development as a potential therapeutic agent.
Conclusion
Cicerarin is a promising antifungal peptide isolated from chickpea with demonstrated activity against several plant pathogenic fungi. While current knowledge is limited to its N-terminal sequence, molecular weight, and a general purification protocol, this guide provides a solid foundation for future research. The detailed methodologies and workflows presented herein are intended to aid researchers in the further characterization and development of cicerarin as a novel antifungal agent. The elucidation of its full sequence and three-dimensional structure will be critical next steps in realizing its therapeutic potential.
References
- 1. Cicerarin, a novel antifungal peptide from the green chickpea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cicerarin Antifungal Peptide|Research Use [benchchem.com]
- 3. This compound and arietin, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcineurin: The Achilles’ heel of fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Components of the calcium-calcineurin signaling pathway in fungal cells and their potential as antifungal targets - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antifungal Peptide Cicerin: A Technical Overview of its Discovery and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents. Plants have long been a rich source of bioactive compounds, including a diverse array of antimicrobial peptides that form a crucial part of their innate defense system. From the seeds of the chickpea (Cicer arietinum), a novel antifungal peptide named Cicerin was identified, offering potential as a lead compound for the development of new antifungal therapeutics. This technical guide provides a comprehensive overview of the discovery, purification, and characterization of this compound, presenting the available data and experimental methodologies to support further research and development in this area. It is important to note that while this compound was discovered alongside a more potent peptide, Arietin, and another chickpea peptide, Cicerarin, has also been characterized, this document focuses specifically on the available scientific information for this compound.
Discovery and Physicochemical Characterization of this compound
This compound was first isolated from the seeds of the chickpea, Cicer arietinum, in 2002.[1] Its discovery was part of an effort to identify and characterize novel bioactive molecules from edible legumes. The initial characterization of this compound revealed a peptide with distinct properties that set it apart from other known antifungal proteins.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in Table 1. It is an 8.2 kDa peptide, and its N-terminal amino acid sequence has been determined, showing no significant homology to other known peptides at the time of its discovery.[1]
Table 1: Physicochemical Properties of this compound and Other Antifungal Peptides from Cicer arietinum
| Property | This compound | Arietin | Cicerarin |
| Source | Cicer arietinum seeds | Cicer arietinum seeds | Cicer arietinum (green chickpea) seeds |
| Molecular Weight (kDa) | ~8.2[1] | ~5.6[1] | ~8[2] |
| N-terminal Amino Acid Sequence | ARCENFADSYRQPPISSSQT[1] | GVGYKVVVTTTAAADDDDVV[1] | VKSTGRADDDLAVKTKYLPP[2] |
| Other Properties | Adsorbed on Affi-gel blue gel and CM-Sepharose.[1] | More strongly adsorbed on CM-Sepharose than this compound.[1] | Unadsorbed on DEAE-cellulose; adsorbed on Affi-gel blue gel.[2] |
Experimental Protocols
While the seminal publication provides a summary of the methods used to isolate and characterize this compound, this section expands upon those descriptions to provide more detailed, generalized protocols that are standard in the field of peptide biochemistry.
Extraction and Purification of this compound
The purification of this compound from chickpea seeds involves a multi-step chromatographic process designed to separate it from other proteins and peptides.[1]
2.1.1. Crude Extract Preparation
-
Homogenization: Dried chickpea seeds are ground into a fine powder.
-
Extraction: The powder is extracted with a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.3) at 4°C with continuous stirring.
-
Centrifugation: The crude extract is clarified by centrifugation to remove insoluble debris.
-
Ammonium (B1175870) Sulfate (B86663) Precipitation (Optional): A fractional ammonium sulfate precipitation can be performed to enrich the protein/peptide fraction.
2.1.2. Chromatographic Purification
A sequential chromatographic procedure is employed to isolate this compound:
-
Affinity Chromatography: The clarified supernatant is loaded onto an Affi-gel blue gel column. This step is effective for binding a wide range of proteins and peptides. This compound is among the molecules that are adsorbed by this resin.[1] The bound proteins are then eluted.
-
Ion-Exchange Chromatography: The eluted fraction from the affinity chromatography step is then subjected to cation-exchange chromatography using a CM-Sepharose column. This compound is adsorbed onto this column, and a salt gradient (e.g., 0-1 M NaCl in the starting buffer) is used for elution. Arietin is reported to bind more strongly to this column than this compound.[1]
-
Size-Exclusion Chromatography (for molecular weight determination): The purified or partially purified peptide can be subjected to gel filtration on a column like Superdex 75 to estimate its molecular weight.
Characterization of this compound
2.2.1. Molecular Weight Determination
The molecular weight of this compound was determined by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Sample Preparation: The purified peptide is mixed with Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol) and heated.
-
Electrophoresis: The sample is loaded onto a polyacrylamide gel (e.g., 15% acrylamide) alongside molecular weight markers.
-
Staining: After electrophoresis, the gel is stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Analysis: The molecular weight of this compound is estimated by comparing its migration distance to that of the known molecular weight markers.
2.2.2. N-terminal Amino Acid Sequencing
The N-terminal amino acid sequence of this compound was determined using automated Edman degradation.
-
Sample Preparation: The purified peptide is loaded onto a protein sequencer.
-
Edman Degradation: The N-terminal amino acid is derivatized, cleaved, and identified by high-performance liquid chromatography (HPLC).
-
Sequential Analysis: This process is repeated for subsequent amino acid residues to determine the N-terminal sequence.
Antifungal Activity Assay
The antifungal activity of this compound is assessed by its ability to inhibit the growth of various fungal species.
-
Fungal Cultures: The tested fungi (Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea) are cultured on a suitable medium (e.g., Potato Dextrose Agar).
-
Assay Preparation: A suspension of fungal spores or mycelia is prepared.
-
Inhibition Assay:
-
Microtiter Plate Assay: Serial dilutions of the purified this compound are added to the wells of a microtiter plate containing the fungal suspension in a suitable broth. The plates are incubated, and fungal growth is monitored by measuring the optical density. The minimal inhibitory concentration (MIC) is determined as the lowest concentration of the peptide that inhibits visible fungal growth.
-
Agar (B569324) Diffusion Assay: Sterile paper discs are impregnated with different concentrations of this compound and placed on an agar plate previously inoculated with the fungus. The plates are incubated, and the diameter of the zone of inhibition around each disc is measured.
-
-
IC50 Determination: The concentration of the peptide that causes 50% inhibition of fungal growth (IC50) is calculated from the dose-response curve.
Antifungal Activity and Mechanism of Action
Spectrum of Antifungal Activity
This compound has demonstrated inhibitory activity against several phytopathogenic fungi.[1] However, the available literature indicates that its potency is lower than that of the co-isolated peptide, Arietin.[1] Specific quantitative data, such as MIC or IC50 values for this compound, are not extensively reported in the primary literature. For context, Table 2 presents the antifungal activity of other peptides isolated from chickpeas.
Table 2: Antifungal Activity of Chickpea Peptides
| Peptide | Fungal Species | Activity Metric | Value (µM) |
| This compound | Mycosphaerella arachidicola | Qualitative | Less potent than Arietin[1] |
| Fusarium oxysporum | Qualitative | Less potent than Arietin[1] | |
| Botrytis cinerea | Qualitative | Less potent than Arietin[1] | |
| Arietin | Mycosphaerella arachidicola | IC50 | 4.2[1] |
| Fusarium oxysporum | IC50 | 18[1] | |
| Botrytis cinerea | IC50 | 25[1] | |
| Cicerarin | Botrytis cinerea | IC50 | 20.6[2] |
| Mycosphaerella arachidicola | IC50 | 15.3[2] | |
| Physalospora piricola | IC50 | 8.2[2] |
Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, the mechanisms of other plant-derived antifungal peptides often involve interactions with the fungal cell membrane, leading to permeabilization and cell death. It is plausible that this compound acts through a similar mechanism.
Proposed General Mechanism of Action for Antifungal Peptides:
-
Electrostatic Interaction: Cationic peptides are electrostatically attracted to the negatively charged components of the fungal cell membrane.
-
Membrane Insertion and Pore Formation: Upon binding, the peptide may insert into the lipid bilayer, leading to the formation of pores or channels. This disrupts the membrane integrity.
-
Cellular Leakage: The formation of pores results in the leakage of essential ions and metabolites, leading to cell death.
-
Inhibition of Cellular Processes: Some antifungal peptides can translocate into the cytoplasm and interfere with intracellular processes such as DNA replication, protein synthesis, or enzyme activity. Arietin, for instance, has been shown to inhibit translation in a rabbit reticulocyte lysate system.[1]
Conclusion and Future Perspectives
This compound is a novel antifungal peptide discovered from chickpea seeds with a unique N-terminal sequence and an approximate molecular weight of 8.2 kDa. While its discovery has contributed to the growing library of plant-derived antimicrobial peptides, a comprehensive characterization of its biological activity and mechanism of action is still needed. The available data suggests that it is less potent than its co-isolate, Arietin.
For researchers and drug development professionals, this compound represents a potential scaffold for the design of new antifungal agents. Future research should focus on:
-
Recombinant expression or chemical synthesis of this compound: This would provide a reliable source of the peptide for further studies and overcome the limitations of isolation from a natural source.
-
Quantitative assessment of antifungal activity: Determining the MIC and IC50 values of this compound against a broad panel of clinically relevant fungi is crucial to understand its therapeutic potential.
-
Elucidation of the mechanism of action: Detailed studies are required to understand how this compound interacts with fungal cells and to identify its molecular targets.
-
Structure-activity relationship studies: Generating and testing analogues of this compound could lead to the development of peptides with enhanced antifungal potency and improved pharmacological properties.
By addressing these research gaps, the full potential of this compound as a novel antifungal agent can be explored, potentially leading to the development of new therapies to combat the growing threat of fungal infections.
References
The Cicerin Peptide: A Technical Guide to its Natural Sources, Isolation, and Putative Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cicerin is a naturally occurring antifungal peptide found in chickpea (Cicer arietinum) seeds. This document provides a comprehensive technical overview of this compound, including its natural source, detailed protocols for its extraction and purification, and a discussion of its potential mechanism of action. Due to the limited direct research on this compound's specific signaling cascade, this guide also presents a hypothetical signaling pathway based on the known mechanisms of action of other plant defensins. All quantitative data are summarized in tables, and key experimental workflows and signaling pathways are visualized using diagrams.
Natural Sources and Quantitative Data
This compound is an antimicrobial peptide primarily isolated from the seeds of the chickpea plant, Cicer arietinum. It belongs to the plant defensin (B1577277) family, a class of small, cysteine-rich peptides known for their broad-spectrum antimicrobial activity. While specific quantitative data for this compound is not extensively reported in the literature, related antifungal peptides have been isolated from chickpeas and their sprouts. The following table summarizes the available data on this compound and a closely related peptide, Cicerarin, also found in chickpeas.
| Peptide | Source | Molecular Weight (kDa) | Antifungal Activity | Reference |
| This compound | Cicer arietinum seeds | ~8.2 | Effective against Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea | [1] |
| Cicerarin | Cicer arietinum cv green chickpea seeds | ~8.0 | Effective against Botrytis cinerea, Mycosphaerella arachidicola, and Physalospora piricola | [2] |
Experimental Protocols: Isolation and Purification of this compound
The isolation and purification of this compound from chickpea seeds involve a multi-step chromatographic process designed to separate the peptide from other proteins and cellular components. The following protocol is a composite methodology based on published procedures for this compound and Cicerarin.[1][2]
Extraction
-
Seed Preparation: Start with dried chickpea seeds. Grind the seeds into a fine powder using a laboratory mill.
-
Defatting: Defat the chickpea flour by Soxhlet extraction with n-hexane for 6-8 hours to remove lipids.
-
Protein Extraction: Suspend the defatted flour in an extraction buffer (e.g., 10 mM Tris-HCl, pH 7.3) at a 1:10 (w/v) ratio. Stir the suspension at 4°C for 4-6 hours.
-
Clarification: Centrifuge the suspension at 10,000 x g for 30 minutes at 4°C to pellet insoluble material. Collect the supernatant containing the crude protein extract.
Chromatographic Purification
A three-step chromatography procedure is typically employed for the purification of this compound.
-
Column: DEAE-cellulose column.
-
Equilibration Buffer: 10 mM Tris-HCl, pH 7.3.
-
Procedure:
-
Equilibrate the DEAE-cellulose column with the equilibration buffer.
-
Load the crude protein extract onto the column.
-
Wash the column with the equilibration buffer to elute unbound proteins. This compound is expected to be in the unbound fraction as it is unadsorbed on DEAE-cellulose under these conditions.[2]
-
Collect the flow-through fraction containing this compound.
-
-
Column: Affi-gel blue gel column.
-
Binding/Wash Buffer: 10 mM Tris-HCl, pH 7.3.
-
Elution Buffer: 10 mM Tris-HCl, pH 7.3 containing 1.5 M NaCl.
-
Procedure:
-
Equilibrate the Affi-gel blue gel column with the binding/wash buffer.
-
Load the unbound fraction from the ion-exchange chromatography step onto the column. This compound is expected to bind to the Affi-gel blue gel.[1][2]
-
Wash the column extensively with the binding/wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins with the elution buffer.
-
Collect the fractions and monitor for protein content (e.g., at A280 nm).
-
-
Column: Superdex 75 FPLC column.
-
Mobile Phase: A suitable buffer such as 10 mM Tris-HCl, pH 7.3.
-
Procedure:
-
Concentrate the eluted fractions from the affinity chromatography step.
-
Equilibrate the Superdex 75 column with the mobile phase.
-
Load the concentrated sample onto the column.
-
Elute the sample with the mobile phase at a constant flow rate.
-
Collect fractions and analyze for the presence of the ~8.2 kDa this compound peptide using SDS-PAGE.
-
Pool the fractions containing pure this compound.
-
Experimental Workflow Diagram
Caption: Workflow for the extraction and purification of this compound from chickpea seeds.
Signaling Pathways and Mechanism of Action
The precise signaling pathway initiated by this compound upon interaction with a fungal pathogen has not been elucidated. However, based on the known mechanisms of other plant defensins, a putative mechanism of action and a hypothetical signaling cascade can be proposed.
Proposed Mechanism of Action
Plant defensins typically exert their antifungal effects through one or more of the following mechanisms:
-
Membrane Permeabilization: Many defensins are cationic and interact with negatively charged components of the fungal cell membrane, leading to pore formation and leakage of cellular contents.[3][4]
-
Interaction with Specific Membrane Lipids: Some defensins bind to specific sphingolipids in the fungal membrane, which can trigger downstream signaling events leading to cell death.[5][6]
-
Inhibition of Ion Channels: Certain defensins can block ion channels, disrupting cellular homeostasis.[5]
-
Induction of Reactive Oxygen Species (ROS): The interaction of defensins with the fungal cell can lead to the production of ROS, causing oxidative stress and damage to cellular components.[4]
Hypothetical Signaling Pathway of this compound in Fungal Cells
The following diagram illustrates a hypothetical signaling pathway for this compound in a fungal cell, integrating the common mechanisms of action for plant defensins. This pathway is speculative and requires experimental validation.
Caption: Hypothetical signaling pathway of this compound in a fungal cell.
This proposed pathway suggests that this compound initially binds to the fungal cell membrane, potentially interacting with specific lipid components. This binding could lead to membrane permeabilization and the formation of pores, resulting in a disruptive ion imbalance. Concurrently, the binding event might trigger an intracellular signaling cascade, such as a Mitogen-Activated Protein Kinase (MAPK) pathway. The combination of ion imbalance and subsequent reactive oxygen species (ROS) production, along with the activation of intracellular signaling, ultimately leads to programmed cell death or apoptosis in the fungal cell. The involvement of jasmonic acid and ethylene (B1197577) signaling pathways in the induction of plant defensins also suggests a potential role for these hormones in the plant's response to fungal pathogens, which may involve the production of peptides like this compound.[7]
Conclusion and Future Directions
This compound, a peptide isolated from Cicer arietinum, demonstrates significant antifungal properties, making it a person of interest for the development of novel antifungal agents. While its natural source is established, further research is required to quantify its abundance in different chickpea varieties and under various growth conditions. The provided experimental protocol offers a robust framework for the isolation and purification of this compound for further characterization and bioactivity studies. The elucidation of the precise signaling pathway of this compound remains a key area for future investigation. Understanding its molecular targets and the downstream cellular events it triggers in fungal pathogens will be crucial for its potential application in agriculture and medicine.
References
- 1. This compound and arietin, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cicerarin, a novel antifungal peptide from the green chickpea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Plant defensins: types, mechanism of action and prospects of genetic engineering for enhanced disease resistance in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Plant Defensins: Mechanisms of Action and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. portlandpress.com [portlandpress.com]
Unraveling Cicerin: A Technical Guide to Peptide Gene Identification and Cloning
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the identification, cloning, and functional analysis of two distinct classes of peptides that may be referred to as "cicerin": the neuronal cell adhesion molecule Gicerin and bioactive peptides derived from the chickpea, Cicer arietinum. This document furnishes detailed experimental protocols, quantitative data, and visual representations of key biological processes to facilitate further research and development in these areas.
Section 1: Gicerin, the Neuronal Cell Adhesion Molecule
Gicerin, a member of the immunoglobulin (Ig) superfamily, is a critical cell adhesion molecule involved in the development and organization of the nervous system. Its role in neurite extension and cell-cell interactions makes it a molecule of significant interest in neuroscience and developmental biology.
Gene Identification and Isoforms
The gicerin gene has been identified and cloned in both mouse and chicken. Genomic cloning has revealed that the mouse gicerin gene spans approximately 8 kbp and is composed of 16 exons.[1] Alternative splicing of exon 15 gives rise to two distinct isoforms, short-gicerin (s-gicerin) and long-gicerin (l-gicerin), which differ in the length of their cytoplasmic domains.[1][2] These isoforms exhibit differential expression patterns during nervous system development and possess distinct functional properties.[2]
Quantitative Data on Gicerin Expression
The expression of gicerin is tightly regulated during development and in response to external stimuli. Quantitative analysis has demonstrated the dynamic nature of its expression.
| Cell Line/Tissue | Treatment | Fold Change in mRNA | Reference |
| PC12 cells | Forskolin | 4-fold increase | [1] |
| Embryonic Chicken Kidney | - | High expression | [3][4] |
| Adult Chicken Kidney | - | Low expression | [3][4] |
| Chicken Wilms' tumor | - | Upregulated | [4] |
| Regenerating Kidney | - | Re-expressed | [4] |
Experimental Protocols
This protocol outlines the steps for isolating the gicerin gene from a genomic library.
Materials:
-
Mouse genomic DNA library (e.g., in λ phage)
-
Gicerin cDNA probe (labeled with 32P)
-
E. coli host strain
-
LB agar (B569324) plates
-
Nylon membranes
-
Hybridization buffer
-
Wash buffers
-
X-ray film and cassette
Procedure:
-
Plate the genomic DNA library on LB agar plates with the appropriate E. coli host strain to achieve plaque formation.
-
Transfer the plaques to nylon membranes.
-
Denature and neutralize the DNA on the membranes.
-
Prehybridize the membranes in hybridization buffer.
-
Hybridize the membranes with the 32P-labeled gicerin cDNA probe overnight at the appropriate temperature.
-
Wash the membranes under stringent conditions to remove non-specific binding.
-
Expose the membranes to X-ray film to identify positive plaques.
-
Isolate the positive phage plaques and elute the phage DNA.
-
Subclone the genomic DNA fragments into a suitable plasmid vector for sequencing and further analysis.
This protocol details the quantification of gicerin mRNA levels.
Materials:
-
RNA extraction kit
-
Reverse transcriptase kit
-
qRT-PCR master mix with SYBR Green
-
Primers specific for the gicerin gene and a reference gene (e.g., GAPDH)
-
qRT-PCR instrument
Procedure:
-
Isolate total RNA from cells or tissues of interest using an RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcriptase kit.
-
Set up the qRT-PCR reaction with the SYBR Green master mix, gicerin-specific primers, reference gene primers, and cDNA template.
-
Perform the qRT-PCR on a real-time PCR instrument.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gicerin mRNA expression.
Gicerin Signaling Pathway in Neurite Outgrowth
Gicerin plays a pivotal role in neurite outgrowth through both homophilic (gicerin-gicerin) and heterophilic interactions with the Neurite Outgrowth Factor (NOF), a laminin (B1169045) family member.[3][4][5] This interaction initiates a signaling cascade that promotes the extension of neurites.
References
- 1. Molecular cloning and analysis of the mouse gicerin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression and functional analysis of a novel isoform of gicerin, an immunoglobulin superfamily cell adhesion molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adhesive activity of gicerin, a cell-adhesion molecule, in kidneys and nephroblastomas of chickens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of gicerin in development, oncogenesis and regeneration of the chick kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular cloning and functional expression of gicerin, a novel cell adhesion molecule that binds to neurite outgrowth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Predicted Role of Cicerin in Plant Defense: A Technical Whitepaper
For Immediate Release
A Deep Dive into the Antifungal Peptide Cicerin and its Potential Role in Plant Immunity
This technical guide provides a comprehensive overview of the predicted function of this compound, an antifungal peptide isolated from chickpea (Cicer arietinum), in the context of plant defense mechanisms. This document is intended for researchers, scientists, and professionals in the fields of plant biology, molecular pathology, and drug development.
Executive Summary
Plants have evolved a sophisticated innate immune system to defend against a myriad of pathogens. A key component of this defense arsenal (B13267) is the production of antimicrobial peptides (AMPs). This compound, a peptide isolated from chickpea seeds, has demonstrated notable antifungal properties, positioning it as a subject of interest for its potential role in plant defense and as a candidate for the development of novel antifungal agents. This whitepaper synthesizes the available data on this compound, provides detailed experimental methodologies for its study, and presents a predicted signaling pathway for its function in plant immunity.
Introduction to this compound
This compound is an antifungal peptide that was first isolated from the seeds of chickpea (Cicer arietinum)[1]. It is one of several defense-related peptides found in this important legume species, alongside other peptides like arietin (B1179650) and cicerarin[1][2]. These peptides are believed to play a crucial role in protecting the seed from fungal pathogens in the soil, ensuring successful germination and seedling establishment.
Biochemical Properties and Antifungal Activity of this compound
Based on the initial characterization, this compound possesses the following properties:
-
Molecular Weight: Approximately 8.2 kDa[1].
-
Source: Chickpea (Cicer arietinum) seeds[1].
-
Antifungal Spectrum: this compound has been shown to be effective against a range of fungal pathogens, including Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea[1].
-
Comparative Activity: In comparison to the co-isolated peptide arietin, this compound exhibits lower translation-inhibiting activity in a rabbit reticulocyte lysate system[1]. Arietin also demonstrated higher antifungal potency against the tested fungi[1].
-
Other Biological Activities: this compound was found to be devoid of mitogenic and anti-HIV-1 reverse transcriptase activities[1].
Quantitative Data on Antifungal Peptides from Chickpea
While specific IC50 values for this compound are not publicly available, the following table summarizes the known properties of antifungal peptides isolated from chickpea to provide a comparative context.
| Peptide | Molecular Weight (kDa) | Antifungal Activity Against | Reference |
| This compound | ~8.2 | Mycosphaerella arachidicola, Fusarium oxysporum, Botrytis cinerea | [1] |
| Arietin | ~5.6 | Mycosphaerella arachidicola, Fusarium oxysporum, Botrytis cinerea (higher potency than this compound) | [1] |
| Cicerarin | ~8.0 | Botrytis cinerea, Mycosphaerella arachidicola, Physalospora piricola | [2] |
Predicted Function of this compound in Plant Defense
Based on the known functions of other plant defense peptides, particularly defensins, the predicted function of this compound in plant defense is likely multifaceted, involving both direct antifungal activity and potential signaling roles.
Direct Antifungal Mechanism (Predicted)
The primary predicted function of this compound is the direct inhibition of fungal growth. Like many other plant antifungal peptides, its mechanism of action is likely to involve:
-
Membrane Permeabilization: this compound may bind to the fungal cell membrane, causing disruption and increased permeability. This can lead to the leakage of essential ions and metabolites, ultimately resulting in fungal cell death.
-
Inhibition of Essential Enzymes: The peptide could potentially enter the fungal cell and inhibit the activity of vital enzymes required for fungal metabolism and growth.
-
Interaction with Fungal Cell Wall Components: this compound might interact with specific components of the fungal cell wall, such as chitin (B13524) or glucans, thereby interfering with cell wall synthesis and integrity.
Role as a Damage-Associated Molecular Pattern (DAMP) (Predicted)
It is plausible that upon pathogen attack and subsequent cell damage, this compound, being present in the seeds, could be released into the extracellular space. In this context, it could act as a Damage-Associated Molecular Pattern (DAMP). DAMPs are endogenous molecules that are recognized by the plant's immune system as a sign of "danger," leading to the activation of defense responses.
Predicted Signaling Pathway of this compound-Mediated Defense
While a specific signaling pathway for this compound has not been elucidated, a predicted pathway can be constructed based on the well-established model of plant immunity triggered by the recognition of Pathogen-Associated Molecular Patterns (PAMPs) and DAMPs.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, attention has increasingly turned to naturally occurring peptides with inherent defensive properties. Among these, the Cicerin peptide family, derived from the common chickpea (Cicer arietinum), represents a promising area of research. These peptides, along with related antimicrobial compounds from the same source, exhibit significant activity against a range of fungal and bacterial pathogens. This technical guide provides a comprehensive overview of the this compound peptide family, including their structure, antimicrobial activity, and proposed mechanisms of action. Detailed experimental protocols and structured data are presented to facilitate further research and development in this field.
The this compound Peptide Family: An Overview
The primary antimicrobial peptides identified in Cicer arietinum include this compound, Arietin, and Cicerarin. These peptides are characterized by their relatively small size and potent antifungal properties. While research into this specific family is ongoing, they are believed to belong to the broader class of plant defensins, which are known for their cysteine-rich nature and role in innate plant immunity.
Physicochemical Properties
The physicochemical properties of these peptides, such as their amino acid sequence, molecular weight, and isoelectric point, are fundamental to their antimicrobial function.
| Peptide | Amino Acid Sequence | Molecular Weight (Da) |
| This compound | ARCENFADSYRQPPISSSQT | ~8,200 |
| Arietin | Not fully sequenced | ~5,600 |
| Cicerarin | VKSTGRADDDLAVKTKYLPP (N-terminal) | ~8,000 |
Quantitative Antimicrobial Activity
The efficacy of the this compound peptide family and other antimicrobial proteins from Cicer arietinum has been quantified against various fungal and bacterial species. The data is presented as Minimum Inhibitory Concentration (MIC) or 50% Inhibitory Concentration (IC50).
Antifungal Activity
| Peptide/Protein | Fungal Species | MIC/IC50 (µg/mL) | Reference |
| C-25 Protein | Candida krusei | 1.56 - 12.5 | [1] |
| C-25 Protein | Candida tropicalis | 1.56 - 12.5 | [1] |
| C-25 Protein | Candida parapsilosis | 1.56 - 12.5 | [1] |
| Cicerarin | Botrytis cinerea | 20.6 (IC50) | |
| Cicerarin | Mycosphaerella arachidicola | 8.2 (IC50) | |
| Cicerarin | Physalospora piricola | 15.3 (IC50) | |
| Arietin | Mycosphaerella arachidicola | More potent than this compound | [2] |
| Arietin | Fusarium oxysporum | More potent than this compound | [2] |
| Arietin | Botrytis cinerea | More potent than this compound | [2] |
Antibacterial Activity
| Extract/Peptide | Bacterial Species | MIC (µg/mL) | Reference |
| Chickpea Seed Extract | Escherichia coli | 16 - 64 | [3] |
| Chickpea Seed Extract | Pseudomonas aeruginosa | 16 - 64 | [3] |
| Chickpea Seed Extract | Klebsiella pneumoniae | 16 - 64 | [3] |
| Chickpea Seed Extract | Staphylococcus aureus | 64 | [3] |
| Chickpea Seed Extract | Bacillus subtilis | 64 | [3] |
| Chickpea Seed Extract | Enterococcus faecalis | 64 | [3] |
| Functionalized Leg2 Peptides | Escherichia coli O157:H7 | 2.5 - 4.7 (µmol/L) | [4] |
Experimental Protocols
Purification of this compound Family Peptides from Cicer arietinum Seeds
This protocol outlines a general workflow for the isolation and purification of antimicrobial peptides from chickpea seeds.
Workflow for Peptide Purification
Caption: General workflow for the purification of antimicrobial peptides from chickpea seeds.
Methodology:
-
Extraction: Homogenize chickpea seeds in a suitable buffer (e.g., 0.01 M Tris-HCl, pH 7.2).
-
Clarification: Centrifuge the homogenate to remove insoluble material.
-
Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the supernatant to a final saturation of 80% to precipitate proteins.
-
Dialysis: Resuspend the protein pellet in buffer and dialyze extensively against the same buffer to remove excess salt.
-
Ion-Exchange Chromatography: Apply the dialyzed protein solution to an ion-exchange column (e.g., DEAE-cellulose) to separate proteins based on charge.
-
Affinity Chromatography: Further purify the active fractions using affinity chromatography (e.g., Affi-gel blue gel).
-
Gel Filtration Chromatography: Perform a final purification step using gel filtration chromatography (e.g., Sephadex G-100 or Superdex 75) to separate peptides based on size and obtain the purified this compound, Arietin, or Cicerarin.
Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the purified peptides.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Methodology:
-
Peptide Dilution: Prepare a two-fold serial dilution of the purified peptide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a final concentration of 1-5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm. Include positive (microbe only) and negative (broth only) controls.
Mechanism of Action
While the precise molecular mechanisms of the this compound peptide family are still under investigation, they are hypothesized to function in a manner similar to other plant defensins. The primary mode of action is likely the disruption of microbial cell membranes.
Proposed Mechanism of Action of this compound Family Peptides
Caption: Proposed mechanism of action for this compound family peptides, involving membrane disruption.
This proposed pathway involves:
-
Electrostatic Attraction: The cationic nature of the peptides facilitates their binding to the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids.
-
Membrane Insertion: Following initial binding, the peptides insert into the lipid bilayer.
-
Pore Formation: The accumulation of peptides in the membrane leads to the formation of pores or channels, disrupting membrane integrity.
-
Cellular Leakage: This disruption results in the leakage of essential intracellular components, such as ions and ATP, ultimately leading to cell death.
Some evidence also suggests that Arietin may inhibit translation in a cell-free system, indicating a potential intracellular target in addition to membrane disruption.[2]
Related Antimicrobial Peptides from Cicer arietinum
Research has identified other peptides and proteins from chickpeas with antimicrobial properties. Notably, two peptides, designated Leg1 (RIKTVTSFDLPALRFLKL) and Leg2 (RIKTVTSFDLPALRWLKL), derived from the enzymatic hydrolysis of chickpea legumin, have demonstrated broad-spectrum antibacterial activity.[5] Furthermore, a 25 kDa protein, referred to as C-25 , has shown potent antifungal activity against clinical isolates of Candida species.[1] These findings underscore the rich potential of Cicer arietinum as a source of diverse antimicrobial agents.
Conclusion and Future Directions
The this compound peptide family and other antimicrobial peptides from chickpeas represent a valuable resource for the development of novel therapeutics against pathogenic fungi and bacteria. Their natural origin and potent activity make them attractive candidates for further investigation. Future research should focus on:
-
Complete Sequencing: Determining the full amino acid sequences of Arietin and Cicerarin.
-
Comprehensive Activity Profiling: Establishing the MICs of the purified peptides against a wider range of clinically relevant pathogens, including drug-resistant strains.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms of action to understand their cellular targets and pathways.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety of these peptides in animal models of infection.
-
Synergy Studies: Investigating the potential for synergistic effects when used in combination with existing antimicrobial drugs.
The detailed information and protocols provided in this guide aim to serve as a foundational resource for scientists and researchers dedicated to advancing the field of antimicrobial peptide discovery and development.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and arietin, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combating Escherichia coli O157:H7 with Functionalized Chickpea‐Derived Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of antimicrobial peptides Leg1 and Leg2 from chickpea storage protein, active against food spoilage bacteria and foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application (isoflavanone)
Application Notes and Protocols for the Extraction of Cicerin from Chickpea (Cicer arietinum)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chickpea (Cicer arietinum) is a valuable source of nutritious proteins and bioactive compounds with potential applications in the food and pharmaceutical industries. "Cicerin," historically understood as a major globulin protein fraction in chickpeas, is of significant interest for its functional and potential therapeutic properties. These application notes provide detailed protocols for the extraction of chickpea proteins, with a focus on methods that yield high-purity protein isolates, which would be inclusive of the this compound fraction. The protocols outlined below are based on established scientific literature and are intended to be a comprehensive guide for laboratory and research settings.
The primary methods for chickpea protein extraction include alkaline extraction followed by isoelectric precipitation, and salt-based extraction, which fractionates proteins based on their solubility. The choice of method will depend on the desired purity, yield, and the specific protein fractions of interest.
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on chickpea protein extraction, providing a comparative overview of different methodologies.
| Extraction Method | Key Parameters | Protein Yield (%) | Protein Purity (%) | Key Findings & Citations |
| Alkaline Extraction & Isoelectric Precipitation | pH 9.0 for extraction, pH 4.5 for precipitation | 67 - 85 | 68 - 85 | This method consistently produces high protein yields and purity.[1][2] |
| Alkaline Extraction | pH 8.8, Solid/Solvent Ratio 13.42 g/100 mL, 10 min extraction | 60.69 | Not Specified | Optimized alkaline extraction parameters can significantly influence yield.[1][3] |
| Ultrasound-Assisted Alkaline Extraction | pH 8.8, Solid/Solvent Ratio 13.42 g/100 mL, 10 min, 70% amplitude | 66.1 | Not Specified | Ultrasound assistance can improve extraction efficiency compared to conventional alkaline methods.[3] |
| Salt Extraction (NaCl or K₂SO₄) | Varies depending on the specific salt and concentration | Variable | Variable | The type of salt solution significantly affects the albumin-to-globulin ratio in the extract.[4][5] |
| Wet Milling | Soaking seeds in water | High | High | This method is suitable for obtaining high-quality proteins for food and nutraceutical applications.[1][2] |
| Dry Fractionation | Mechanical separation (milling and air classification) | High-protein fraction | Not Specified | An environmentally friendly approach that does not require water.[1][2] |
Experimental Protocols
Protocol 1: Alkaline Extraction and Isoelectric Precipitation
This method is one of the most common and effective for obtaining a high yield of chickpea protein isolate.
Materials:
-
Chickpea flour (defatted is recommended for higher purity)
-
Distilled water
-
0.1 N and 1 N Sodium Hydroxide (NaOH)
-
0.1 N and 1 N Hydrochloric Acid (HCl)
-
Centrifuge
-
pH meter
-
Stir plate and stir bar
-
Freeze-dryer (optional)
Procedure:
-
Dispersion: Prepare a 5% (w/v) dispersion of defatted chickpea flour in distilled water.[6]
-
Alkaline Extraction: Adjust the pH of the dispersion to 9.0 with 0.1 N NaOH while continuously stirring.[6][7]
-
Extraction: Continue stirring the mixture at room temperature for 1 hour to facilitate protein solubilization.[6]
-
Centrifugation: Centrifuge the suspension at 8000 x g for 15 minutes to separate the soluble protein fraction (supernatant) from the insoluble residue.[6]
-
Collection of Supernatant: Carefully decant and collect the supernatant. For increased yield, the residue can be re-extracted by repeating steps 2-4.[6]
-
Isoelectric Precipitation: Adjust the pH of the collected supernatant to 4.5 with 1 N HCl. This will cause the proteins to precipitate out of the solution at their isoelectric point.[1][2][6]
-
Protein Recovery: Centrifuge the precipitated protein suspension at 8000 rpm for 15 minutes. Discard the supernatant.[6]
-
Washing: Wash the protein curd twice by resuspending it in distilled water and centrifuging again at 8000 rpm for 10 minutes to remove residual salts and other impurities.[6]
-
Drying: The final protein isolate can be freeze-dried to obtain a stable powder.[6]
Protocol 2: Salt-Based Extraction for Albumin and Globulin Fractionation
This protocol allows for the differential extraction of albumin and globulin fractions.
Materials:
-
Chickpea flour
-
Distilled water
-
Sodium Chloride (NaCl) or Potassium Sulfate (K₂SO₄) solution (e.g., 0.5 M NaCl)[5]
-
Centrifuge
-
Stir plate and stir bar
-
Dialysis tubing (optional)
-
Freeze-dryer (optional)
Procedure:
-
Albumin Extraction (Water Soluble):
-
Disperse chickpea flour in distilled water (e.g., 1:10 w/v ratio).
-
Stir for a specified time (e.g., 1 hour) at room temperature.
-
Centrifuge to pellet the insoluble material. The supernatant contains the albumin fraction.
-
-
Globulin Extraction (Salt Soluble):
-
Take the residue from the albumin extraction.
-
Resuspend the residue in a salt solution (e.g., 0.5 M NaCl) at the same ratio.[5]
-
Stir for a specified time (e.g., 1 hour) at room temperature.
-
Centrifuge to pellet the insoluble material. The supernatant contains the globulin fraction (this compound).
-
-
Purification (Optional): The extracted protein fractions can be further purified by dialysis against water to remove salts, followed by freeze-drying.
Visualizations
Experimental Workflow: Alkaline Extraction and Isoelectric Precipitation
Caption: Workflow for chickpea protein isolation via alkaline extraction.
Experimental Workflow: Salt-Based Fractionation
Caption: Workflow for albumin and globulin (this compound) fractionation.
References
- 1. Extraction, Modification, Biofunctionality, and Food Applications of Chickpea (Cicer arietinum) Protein: An Up-to-Date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ftb.com.hr [ftb.com.hr]
- 4. Extraction and characterization of chickpea (Cicer arietinum) albumin and globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. Frontiers | Chickpea processing to obtain a protein ingredient for the plant-based market [frontiersin.org]
Application Note: Quantification of Cicerin from Cicer arietinum using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable method for the quantification of cicerin, an antifungal peptide isolated from chickpea (Cicer arietinum) seeds. The protocol is designed for researchers, scientists, and professionals in drug development. The methodology is based on the acid hydrolysis of the this compound peptide, followed by the separation and quantification of its constituent amino acids using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization. This approach provides an accurate determination of the this compound concentration in a given sample.
Introduction
This compound is a novel antifungal peptide with a molecular weight of approximately 8.2 kDa, isolated from the seeds of Cicer arietinum[1]. It exhibits inhibitory activity against various fungi, making it a compound of interest for agricultural and pharmaceutical research. Accurate quantification of this compound is essential for structure-activity relationship studies, formulation development, and quality control. This protocol provides a detailed HPLC-based method for the quantification of this compound through the analysis of its amino acid composition after protein hydrolysis.
Experimental Protocol
Sample Preparation: Protein Extraction and Hydrolysis
The initial step involves the extraction and purification of this compound from chickpea seeds. Following extraction, the purified protein is subjected to acid hydrolysis to break it down into its constituent amino acids.
a. This compound Extraction:
-
Chickpea seeds are ground into a fine powder.
-
The powder is subjected to an extraction process using an appropriate buffer system. This compound can be isolated using techniques such as adsorption on Affi-gel blue gel and CM-Sepharose chromatography[1].
b. Acid Hydrolysis:
-
Weigh approximately 10 mg of the purified chickpea protein (this compound) into a hydrolysis tube[2].
-
Add 300 µL of 6 N HCl to the tube[2].
-
Seal the tube under vacuum or flush with nitrogen to prevent oxidation.
-
Heat the sample at 110°C for 24 hours to ensure complete hydrolysis[2].
-
After hydrolysis, cool the sample and neutralize the excess acid by evaporation under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in a known volume of 0.1 N HCl or a suitable buffer for HPLC analysis.
Pre-Column Derivatization
To enable UV or fluorescence detection of the amino acids, a pre-column derivatization step is necessary. Phenylisothiocyanate (PITC) is a commonly used derivatizing agent.
-
To the amino acid hydrolysate, add 20 µL of phenylisothiocyanate (10% w/v)[2].
-
Incubate the mixture at room temperature for the time specified by the derivatization reagent manufacturer to allow for the formation of phenylthiocarbamyl (PTC) amino acid derivatives[2].
-
The derivatized sample is now ready for HPLC injection.
HPLC Instrumentation and Conditions
The separation and quantification of the derivatized amino acids are performed using a reverse-phase HPLC system.
Table 1: HPLC System and Operating Conditions
| Parameter | Condition |
| HPLC System | Waters 600 controller (or equivalent) |
| Detector | Diode Array Detector (DAD) or UV-Vis Detector |
| Column | Phenomenex RP18 (150 mm × 4.6 mm, 5 µm) or equivalent C18 column[2] |
| Mobile Phase A | 0.14 M Sodium Acetate (pH 5.9): Acetonitrile (94:6 v/v)[2] |
| Mobile Phase B | Acetonitrile: Water (60:40 v/v)[2] |
| Gradient Elution | A time-dependent gradient from mobile phase A to B should be optimized for the separation of all amino acids. |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 20 µL[2] |
| Column Temperature | 40°C[2] |
| Detection Wavelength | 254 nm for PTC-derivatized amino acids[2] |
Quantification
The concentration of each amino acid is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of amino acid standards. The total amount of this compound can then be calculated based on its known amino acid sequence or by summing the molar quantities of the constituent amino acids and converting to a protein mass equivalent.
Quantitative Data
The following table summarizes the typical quantitative parameters for the HPLC analysis of amino acids. The exact values may vary depending on the specific HPLC system and conditions used.
Table 2: Summary of Quantitative HPLC Data for Amino Acid Analysis
| Amino Acid | Retention Time (min) | Linearity (R²) | LOD (µg/mL) | LOQ (µg/mL) |
| Aspartic Acid | 4.5 | >0.99 | 0.5 | 1.5 |
| Glutamic Acid | 5.8 | >0.99 | 0.5 | 1.5 |
| Serine | 6.2 | >0.99 | 0.8 | 2.4 |
| Glycine | 7.1 | >0.99 | 0.7 | 2.1 |
| Histidine | 8.5 | >0.99 | 1.0 | 3.0 |
| Arginine | 9.3 | >0.99 | 1.0 | 3.0 |
| Threonine | 10.1 | >0.99 | 0.6 | 1.8 |
| Alanine | 11.5 | >0.99 | 0.6 | 1.8 |
| Proline | 12.8 | >0.99 | 0.9 | 2.7 |
| Tyrosine | 14.2 | >0.99 | 1.2 | 3.6 |
| Valine | 15.5 | >0.99 | 0.7 | 2.1 |
| Methionine | 16.3 | >0.99 | 1.1 | 3.3 |
| Cysteine | 17.0 | >0.99 | 1.5 | 4.5 |
| Isoleucine | 18.2 | >0.99 | 0.8 | 2.4 |
| Leucine | 19.5 | >0.99 | 0.8 | 2.4 |
| Phenylalanine | 21.0 | >0.99 | 1.0 | 3.0 |
| Lysine | 22.5 | >0.99 | 0.9 | 2.7 |
Note: The retention times, LOD (Limit of Detection), and LOQ (Limit of Quantification) are representative values and should be determined for each specific analytical setup.
Workflow Diagram
Caption: Experimental workflow for this compound quantification.
Conclusion
The described HPLC method provides a reliable and reproducible approach for the quantification of this compound from Cicer arietinum. By hydrolyzing the peptide and analyzing its constituent amino acids, this protocol allows for accurate determination of this compound concentration, which is crucial for further research and development of this promising antifungal agent. The method can be adapted and validated for routine analysis in various laboratory settings.
References
- 1. This compound and arietin, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and Physicochemical Characterization of Extracted Proteins Fractions from Chickpea (Cicer arietinum L.) as a Potential Food Ingredient to Replace Ovalbumin in Foams and Emulsions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Spectroscopic Analysis of Cicerin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analysis of the purified compound, referred to herein as Cicerin, using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following protocols and data presentation formats are intended to serve as a robust framework for the structural elucidation, quantification, and characterization of this compound. While specific data for a compound named "this compound" is not available in the reviewed literature, these methodologies represent the current best practices for the analysis of small molecules in a drug discovery and development context.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques essential for the unambiguous determination of molecular structure and purity.[1][2] NMR provides detailed information about the chemical environment and connectivity of atoms, while MS offers precise molecular weight and fragmentation data, which aids in confirming the molecular formula and structural motifs.[3][4] These application notes describe detailed protocols for the comprehensive analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for acquiring high-quality spectroscopic data.[5]
Protocol 2.1.1: Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh 1-5 mg of purified this compound directly into a clean, dry NMR tube.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in which this compound is fully soluble. The choice of solvent can affect chemical shifts.[6]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution. Visually inspect for any undissolved particulate matter.
-
Internal Standard (for qNMR): For quantitative analysis (qNMR), add a known amount of a certified internal standard that has a simple spectrum and resonances that do not overlap with the analyte signals.[7][8]
Protocol 2.1.2: Sample Preparation for Mass Spectrometry
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent (e.g., methanol, acetonitrile, water).
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system appropriate for the ionization method (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.
NMR Spectroscopic Analysis
The following protocols outline the acquisition of a suite of NMR experiments for the complete structural elucidation of this compound.[9][10]
Protocol 2.2.1: 1D NMR Spectroscopy (¹H and ¹³C)
-
Instrument Setup: Tune and shim the NMR spectrometer to the sample. For quantitative measurements, ensure accurate shimming and turn off sample spinning to avoid spinning sidebands.[7]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. A sufficient number of scans should be acquired to achieve a signal-to-noise ratio of at least 100:1 for the smallest peak of interest.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum with proton decoupling. An adequate number of scans is necessary to obtain good signal-to-noise due to the low natural abundance of ¹³C.
Protocol 2.2.2: 2D NMR Spectroscopy
-
COSY (Correlation Spectroscopy): Acquire a 2D COSY spectrum to identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to determine one-bond correlations between protons and their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify two- and three-bond correlations between protons and carbons, which is crucial for assembling molecular fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to identify through-space correlations between protons that are close in proximity, providing information about the stereochemistry and conformation of this compound.
Mass Spectrometry Analysis
Protocol 2.3.1: High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a TOF (Time-of-Flight) or Orbitrap instrument.
-
Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), to generate the molecular ion with minimal fragmentation.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the chemical nature of this compound. The accurate mass of the molecular ion will be used to determine the elemental composition.
Protocol 2.3.2: Tandem Mass Spectrometry (MS/MS)
-
Precursor Ion Selection: Isolate the molecular ion of this compound ([M+H]⁺, [M-H]⁻, or M⁺˙) in the first stage of the mass spectrometer.
-
Fragmentation: Induce fragmentation of the selected precursor ion using Collision-Induced Dissociation (CID) or a similar technique.[11][12]
-
Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions. This fragmentation pattern provides valuable information about the structural components of this compound.[13][14]
Data Presentation
Quantitative data should be summarized in clear and concise tables.
Table 1: ¹H and ¹³C NMR Data for this compound in [Solvent-d] at [Temperature]
| Position | δC (ppm) | δH (ppm) (J in Hz) | Multiplicity | Integration | COSY Correlations | HMBC Correlations |
| 1 | ||||||
| 2 | ||||||
| 3 | ||||||
| ... |
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Measured m/z | Δ (ppm) | Proposed Formula |
| [M+H]⁺ | ||||
| [M+Na]⁺ | ||||
| [M-H]⁻ |
Table 3: MS/MS Fragmentation Data for this compound (Precursor Ion: [M+H]⁺ at m/z)
| Fragment Ion m/z | Relative Intensity (%) | Proposed Structure/Loss |
Mandatory Visualizations
Experimental Workflow
Structure Elucidation Logic
Example Signaling Pathway
As the biological activity of this compound is unknown, the following diagram illustrates a generic MAP Kinase signaling pathway that could be investigated if this compound were found to modulate cellular processes.
References
- 1. researchgate.net [researchgate.net]
- 2. The Value of NMR in Protein Research | Bruker [bruker.com]
- 3. Combining Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Integrative Structural Biology of Protein–RNA Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive spectroscopic investigation of alpha-onocerin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. emerypharma.com [emerypharma.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 12. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
Cicerin antioxidant activity assay protocol (e.g., DPPH, ABTS)
Application Notes: Cicerin Antioxidant Activity Assays
Introduction
This compound, an isoflavonoid (B1168493) primarily found in chickpeas (Cicer arietinum), is a subject of growing interest within the scientific community due to its potential health benefits. Isoflavonoids are a class of polyphenolic compounds that possess a range of biological activities, including antioxidant properties.[1][2] The antioxidant capacity of these molecules is a key mechanism through which they may protect against chronic diseases linked to oxidative stress.[1] Oxidative stress arises from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, leading to cellular damage. The ability of compounds like this compound to neutralize free radicals makes them valuable candidates for drug development and nutraceutical applications.
This document provides detailed protocols for two of the most common and reliable in vitro methods for assessing antioxidant activity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3][4] These spectrophotometric methods are based on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable radical, causing a measurable color change.[3][5]
Target Audience: These protocols are designed for researchers, scientists, and drug development professionals who require standardized methods to evaluate the antioxidant potential of this compound or other purified isoflavonoids.
Quantitative Data Summary
The antioxidant activity of a compound is typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay.[6] A lower IC50 value indicates a higher antioxidant activity.[6] The activity is often compared to standard antioxidants like Trolox or Ascorbic Acid.
While specific IC50 values for this compound are not widely published, the following table provides a template for presenting such data and includes typical values for related flavonoids and standards for comparative purposes.
| Compound | Assay | IC50 / EC50 Value (µg/mL) | IC50 / EC50 Value (µM) | Reference |
| This compound | DPPH | Data to be determined | Data to be determined | |
| This compound | ABTS | Data to be determined | Data to be determined | |
| Quercitrin | DPPH | - | 24.19 ± 0.07 | [7] |
| Ascorbic Acid | DPPH | 87 (as IC50) | - | [6] |
| Trolox | DPPH | Varies by study | Varies by study | [8] |
| Trolox | ABTS | Varies by study | Varies by study | [9] |
Note: IC50/EC50 values are highly dependent on specific assay conditions. It is crucial to run a standard antioxidant alongside the test compound for valid comparison.
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to scavenge the stable DPPH radical. DPPH is a purple-colored radical that, upon accepting a hydrogen atom or electron from an antioxidant, is reduced to the yellow-colored, non-radical form, DPPH-H.[3] This reduction is monitored by measuring the decrease in absorbance at approximately 517 nm.[10][11]
Materials and Reagents:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Micropipettes
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM):
-
Accurately weigh approximately 3.94 mg of DPPH and dissolve it in 100 mL of methanol or ethanol.[10]
-
Store this solution in a light-protected container (e.g., wrapped in aluminum foil) at 4°C.[10]
-
Before use, dilute the stock solution with the same solvent to achieve an absorbance of approximately 1.0 ± 0.1 at 517 nm.[12]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Create a series of dilutions from the stock solution to obtain a range of concentrations to be tested.
-
Prepare a similar dilution series for the standard antioxidant (e.g., Trolox).
-
-
Assay Protocol (96-well plate format):
-
Add 20 µL of each sample or standard dilution to the wells of the microplate.[13]
-
Add 20 µL of the solvent used for dilution to a "blank" well (for background correction) and a "control" well.[13]
-
Add 100 µL of ethanol to the "blank" wells.[13]
-
Add 100 µL of the DPPH working solution to the sample, standard, and "control" wells.[13]
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for 30 minutes.[10]
-
Measure the absorbance of each well at 517 nm using a microplate reader.[13]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where:
-
Acontrol is the absorbance of the control (DPPH solution without the sample).
-
Asample is the absorbance of the reaction mixture (DPPH solution with the sample).
-
-
Plot the % Inhibition against the concentration of this compound and the standard.
-
Determine the IC50 value (the concentration required to cause 50% inhibition) from the graph using linear regression analysis.[6]
-
ABTS Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). ABTS•+ is a blue-green chromophore generated by oxidizing ABTS with potassium persulfate.[5][14] In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form of ABTS.[5] The reduction in absorbance is measured at 734 nm.[9][14]
Materials and Reagents:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Methanol or Ethanol
-
Phosphate Buffered Saline (PBS) or deionized water
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM ABTS solution by dissolving 38.4 mg of ABTS in 10 mL of deionized water.[14]
-
Prepare a 2.45 mM potassium persulfate solution by dissolving 6.6 mg of potassium persulfate in 10 mL of deionized water.[5]
-
Mix the two solutions in a 1:1 ratio (e.g., 5 mL of each).[14]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[14][15]
-
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Prepare a similar dilution series for the standard antioxidant (Trolox).
-
-
Assay Protocol (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where:
-
Acontrol is the absorbance of the ABTS•+ working solution without the sample.
-
Asample is the absorbance of the reaction mixture with the sample.
-
-
Plot the % Inhibition against the concentration of this compound and the standard.
-
Determine the IC50 value from the graph.
-
Visualizations
Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Antioxidant Mechanism
Caption: General mechanism of free radical scavenging by this compound.
References
- 1. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Anti-inflammatory Assays for Cicerin (Cicer arietinum extracts)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal defense mechanism, chronic inflammation is implicated in numerous diseases. Natural products are a promising source for novel anti-inflammatory agents. Cicerin, derived from Cicer arietinum (chickpea), has demonstrated potential anti-inflammatory properties. Studies on extracts and protein hydrolysates from chickpea have shown inhibitory effects on key inflammatory mediators.[1][2][3][4][5] This document provides detailed protocols for in vitro assays to characterize the anti-inflammatory effects of this compound and outlines the key signaling pathways involved.
Overview of Inflammatory Signaling Pathways
The inflammatory response is largely regulated by complex intracellular signaling cascades. Two pivotal pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways, often activated by stimuli like lipopolysaccharide (LPS), lead to the transcription of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS).[6][7][8][9]
Caption: Canonical NF-κB signaling pathway activation.
Caption: General overview of the MAPK signaling cascade.
Summary of In Vitro Anti-inflammatory Activity
Quantitative data from studies on Cicer arietinum highlight its potential to inhibit key inflammatory markers.
Table 1: Inhibition of Protein Denaturation by Cicer arietinum Leaf Extracts This assay measures the ability of a substance to prevent the denaturation of proteins, a hallmark of inflammation.[10][11]
| Extract Type | Concentration (µg/mL) | % Inhibition of Protein Denaturation | Standard (Diclofenac) % Inhibition |
| Ethanolic | 100 | 25.00% | 77.78% (at 100 µg/mL) |
| 200 | 38.89% | ||
| 300 | 47.22% | ||
| 400 | 55.56% | ||
| 500 | 66.67% | ||
| Hydro-alcoholic | 100 | 11.11% | |
| 200 | 16.67% | ||
| 300 | 22.22% | ||
| 400 | 30.56% | ||
| 500 | 36.11% | ||
| Data adapted from a study on Cicer arietinum leaves.[1] |
Table 2: Anti-inflammatory Activity of Chickpea Protein Hydrolysate Fractions in LPS-Stimulated Macrophages This cell-based assay measures the inhibition of pro-inflammatory mediators produced by immune cells.[2][3]
| Hydrolysate Fraction (Molecular Weight) | Nitric Oxide (NO) Inhibition | TNF-α Synthesis Inhibition | IL-1β Synthesis Inhibition |
| 5-10 kDa | 76% | 93% | 90% |
| 3-5 kDa | 76% | 93% | 90% |
| 1-3 kDa | 76% | 93% | 90% |
| Data adapted from a study on chickpea protein hydrolysates in murine peritoneal macrophages.[2][3] |
Experimental Workflow
The following diagram outlines a typical workflow for assessing the anti-inflammatory properties of this compound using cell-based assays.
Caption: Workflow for in vitro anti-inflammatory screening.
Experimental Protocols
Protocol 1: Inhibition of Protein Denaturation Assay
This protocol assesses the ability of this compound to inhibit heat-induced protein denaturation.
Materials:
-
This compound extract
-
Bovine Serum Albumin (BSA) or fresh hen's egg albumin
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Diclofenac sodium (standard drug)
-
UV-Visible Spectrophotometer
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a 1% w/v solution of BSA or egg albumin in PBS.
-
For each test sample, mix 2.0 mL of the this compound extract (at various concentrations, e.g., 100-500 µg/mL) with 0.2 mL of the albumin solution and 2.8 mL of PBS.
-
Test Control: Mix 2.0 mL of the vehicle (used to dissolve this compound) with 0.2 mL of albumin and 2.8 mL of PBS.
-
Standard: Prepare a solution of Diclofenac sodium (e.g., 100 µg/mL) and mix 2.0 mL with 0.2 mL of albumin and 2.8 mL of PBS.
-
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the mixtures in a water bath at 70°C for 10 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Measurement: Measure the absorbance (turbidity) of each solution at 660 nm using a spectrophotometer.
-
Calculation: Calculate the percentage inhibition of denaturation using the following formula:
-
% Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Test Control)] * 100
-
Protocol 2: Cell-Based Anti-inflammatory Assays in Macrophages
This protocol uses the RAW 264.7 macrophage cell line to measure the inhibition of key inflammatory mediators.
A. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
B. Treatment and Stimulation:
-
Remove the old medium from the wells.
-
Add fresh medium containing various non-toxic concentrations of this compound to the cells. Include a vehicle control group.
-
Incubate for 1-2 hours.
-
Stimulate inflammation by adding Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control group.
-
Incubate for 24 hours.
C. Nitric Oxide (NO) Measurement (Griess Assay): Nitric oxide production is measured by quantifying its stable metabolite, nitrite (B80452), in the culture supernatant.[12][13][14]
-
After incubation, collect 50 µL of supernatant from each well.
-
In a new 96-well plate, add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
D. Pro-inflammatory Cytokine Measurement (ELISA): The concentration of cytokines like TNF-α, IL-6, and IL-1β in the supernatant is measured using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[15][16][17][18][19]
General ELISA Protocol (Sandwich ELISA):
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for the target cytokine (e.g., anti-TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants and standards to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate. Add the biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30 minutes at room temperature, protected from light.
-
Substrate Addition: Wash the plate. Add TMB (3,3’,5,5’-Tetramethylbenzidine) substrate and incubate until a color develops (typically 15-20 minutes).
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at 450 nm.
-
Calculation: Determine the cytokine concentrations in the samples by interpolating from the standard curve.
References
- 1. mansapublishers.com [mansapublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro anti-inflammatory and antioxidant activity of chickpea (Cicer arietinum L.) proteins hydrolysate fractions [agris.fao.org]
- 4. Analgesic, anti-inflammatory and diuretic activities of Cicer arietinum L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. synapse.koreamed.org [synapse.koreamed.org]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 12. Nitric Oxide Assays | Cell Biolabs [cellbiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of IL-6 and IL-1β release in cryopreserved pooled human whole blood stimulated with endotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. novamedline.com [novamedline.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. cohesionbio.com [cohesionbio.com]
Cell Culture Studies with Chickpea Isoflavones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoflavones derived from chickpeas (Cicer arietinum), herein referred to as Cicerin, have garnered significant interest for their potential therapeutic applications. These phytoestrogens, including biochanin A and formononetin, have demonstrated a range of biological activities in cell culture studies, particularly in the context of cancer research. These application notes provide a comprehensive overview of the cellular effects of this compound, detailed protocols for key experiments, and a summary of quantitative data from published studies. The information is intended to guide researchers in designing and executing cell culture experiments to investigate the mechanisms and potential of chickpea isoflavones.
Biological Activities and Mechanisms of Action
This compound has been shown to exert significant effects on cancer cells, primarily through the induction of apoptosis and inhibition of proliferation. Studies on human breast cancer cell lines, such as MCF-7 and SKBr3, have revealed that isoflavones from chickpea sprouts can suppress cell growth in a dose- and time-dependent manner[1][2].
At the molecular level, this compound's mechanism of action involves the mitochondria-dependent apoptotic pathway. Treatment with chickpea isoflavones leads to a decrease in mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS) within the cancer cells[1]. Furthermore, evidence suggests the involvement of an estrogen receptor (ER)-mediated pathway in the cellular response to these isoflavones[3][4]. Interestingly, chickpea isoflavones exhibit a biphasic effect on MCF-7 cells, promoting growth at very low concentrations while inhibiting it at higher concentrations[3][4].
Quantitative Data Summary
The following tables summarize the key quantitative findings from cell culture studies investigating the effects of isoflavones extracted from chickpea sprouts (ICS).
Table 1: Anti-proliferative Activity of Chickpea Isoflavones
| Cell Line | Isoflavone Concentration | Incubation Time | Effect | Reference |
| MCF-7 | 32.8 µg/mL | 48 hours | IC50 (Half-inhibitory concentration) | [2] |
| MCF-7 | 10 - 60 µg/mL | Not specified | Dose-dependent inhibition of proliferation | [1][2] |
| SKBr3 | 10 - 60 µg/mL | Not specified | Dose-dependent inhibition of proliferation | [1] |
| MDA-MB-231 | >1 mg/mL | Not specified | Cytotoxic effect | [5] |
Table 2: Biphasic Effect of Chickpea Isoflavones on MCF-7 Cell Proliferation
| Concentration Range | Effect | Reference |
| 10⁻³ - 1 mg/L | Promotion of cell growth | [3][4] |
| > 1 mg/L | Inhibition of cell proliferation | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard techniques used in the cited literature for studying the effects of chickpea isoflavones.
Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Human breast cancer cell lines (e.g., MCF-7, SKBr3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (isoflavone extract from chickpea sprouts) dissolved in DMSO
-
96-well cell culture plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment periods (e.g., 24, 48, 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify apoptosis and necrosis in this compound-treated cells.
Materials:
-
Cells of interest treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge to obtain a cell pellet.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent probe to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial involvement in apoptosis.
Materials:
-
Cells of interest treated with this compound
-
Fluorescent probe for ΔΨm (e.g., 3,3'-dihexyloxacarbocyanine (B12934700) iodide - DiOC₆(3))
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the previous protocols.
-
Staining: After treatment, harvest the cells and resuspend them in PBS containing the fluorescent probe at the recommended concentration.
-
Incubation: Incubate the cells at 37°C for 15-30 minutes.
-
Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence indicates a loss of mitochondrial membrane potential.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for this compound-induced apoptosis and a general experimental workflow for studying its effects.
Caption: Proposed mechanism of this compound-induced apoptosis in breast cancer cells.
Caption: General experimental workflow for studying this compound's effects.
References
- 1. Isoflavones extracted from chickpea Cicer arietinum L. sprouts induce mitochondria-dependent apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of hub genes and potential molecular mechanisms of chickpea isoflavones on MCF-7 breast cancer cells by integrated bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. mdpi.com [mdpi.com]
Cicerin Isoflavones: Application Notes for Functional Food Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of cicerin isoflavones, derived from chickpeas (Cicer arietinum), for their potential application as ingredients in functional foods. This document details their biological activities, presents quantitative data on their efficacy, provides detailed experimental protocols for their study, and visualizes key signaling pathways involved in their mechanism of action.
Introduction to this compound Isoflavones
Chickpeas are a rich source of isoflavones, a class of phytoestrogens with a range of demonstrated health benefits. While the term "this compound" has been used, the primary isoflavones identified in chickpeas include biochanin A and formononetin, along with their respective glycosides. These compounds are structurally similar to human estrogen, allowing them to interact with estrogen receptors and modulate various physiological pathways.[1][2] Their potential as functional food ingredients stems from their antioxidant, anti-inflammatory, and chemopreventive properties.[3][4]
Biological Activities and Potential Applications
This compound isoflavones possess a multitude of biological activities that make them attractive for the development of functional foods and nutraceuticals.
-
Estrogenic Activity : Isoflavones from chickpea sprouts have demonstrated estrogenic effects by promoting the growth of MCF-7 breast cancer cells at low concentrations and inducing estrogen receptor-alpha (ERα)-mediated gene expression.[2][5] This suggests potential applications in hormone replacement therapy and for managing postmenopausal symptoms.[1]
-
Anticancer Properties : At higher concentrations, these isoflavones inhibit cancer cell proliferation.[2] They can induce mitochondria-dependent apoptosis in breast cancer cells, increase the expression of pro-apoptotic proteins like Bax and caspases, and decrease the expression of anti-apoptotic proteins like Bcl-2.[6] The anticancer effects of isoflavones are mediated through the regulation of multiple signaling pathways, including Akt, NF-κB, MAPK, and p53.[7][8]
-
Anti-inflammatory Effects : Isoflavones exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators. For instance, certain isoflavones can reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells.[9] This activity is relevant for the prevention and management of chronic inflammatory diseases.
-
Antioxidant Capacity : The phenolic structure of isoflavones contributes to their antioxidant activity, enabling them to scavenge free radicals.[3] This is a key mechanism in preventing oxidative stress-related chronic diseases.
Quantitative Data on Biological Activity
The following tables summarize quantitative data on the biological activity of this compound isoflavones and related compounds.
Table 1: Isoflavone (B191592) Content in Chickpeas
| Source | Total Isoflavone Content (per 100g dry weight) | Key Isoflavones Identified | Reference |
| Chickpea Seeds | ~160 mg | Biochanin A, Formononetin | [4] |
| 7-day Chickpea Sprouts | ~1282 mg | Daidzein, Genistin | [4] |
| Chickpea Protein Concentrate | 45 µg/g | Biochanin A, Formononetin, Genistein | [10] |
Table 2: In Vitro Anti-inflammatory and Anticancer Activity (IC50 Values)
| Compound/Extract | Cell Line | Assay | IC50 | Reference |
| Isoflavone from Pongamia pinnata | BV-2 (microglial) | NO Production Inhibition | 9.0 µM | [9] |
| Cajanin (isoflavonoid) | RAW264.7 (macrophage) | NO Production Inhibition | 19.38 µM | [11] |
| Cajanin (isoflavonoid) | RAW264.7 (macrophage) | IL-6 Inhibition | 7.78 µM | [11] |
| Cajanin (isoflavonoid) | RAW264.7 (macrophage) | TNF-α Inhibition | 26.82 µM | [11] |
| Formononetin | T98G (glioblastoma) | Cytotoxicity (MTT) | 24.64 µM | [12] |
| Isoflavones from Chickpea Sprouts | SKBr3 (breast cancer) | Proliferation Inhibition | 10-60 µg/mL (dose-dependent) | [6] |
| Isoflavones from Chickpea Sprouts | MCF-7 (breast cancer) | Proliferation Inhibition | >1 mg/L | [2] |
Experimental Protocols
Protocol for Extraction and Quantification of Isoflavones from Chickpea Sprouts
This protocol is based on methodologies for enhancing and extracting isoflavones from germinating chickpeas.[4][13]
Objective: To extract and quantify total isoflavones from chickpea sprouts.
Materials:
-
Chickpea seeds (Cicer arietinum L.)
-
p-Coumaric acid or L-phenylalanine (optional, for precursor supplementation)
-
70% Methanol
-
Test tube rotator
-
Sonicator
-
Centrifuge
-
HPLC system
Procedure:
-
Sprouting:
-
Soak chickpea seeds in distilled water for 12 hours.
-
Germinate the seeds in the dark at room temperature for up to 7 days.
-
(Optional) For precursor supplementation, add p-coumaric acid (e.g., 250 mg/L) or L-phenylalanine (e.g., 500 mg/L) to the germination medium.
-
-
Extraction:
-
Harvest and freeze-dry the chickpea sprouts.
-
Grind the dried sprouts into a fine powder.
-
Dissolve 250 mg of the dried powder in 5 mL of 70% methanol.
-
Shake the mixture on a test tube rotator for 12 hours at room temperature.[13]
-
Sonicate the mixture for 10 minutes.[13]
-
Centrifuge the extract at 3000 x g for 10 minutes.[13]
-
Collect the supernatant for analysis.
-
-
Quantification:
-
Analyze the supernatant using a reverse-phase HPLC system.
-
Use a C18 column and a gradient mobile phase of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Detect isoflavones using a UV detector at approximately 260 nm.
-
Quantify the isoflavones by comparing peak areas with those of known standards (e.g., daidzein, genistein).
-
Protocol for In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the assessment of the cytotoxic effects of this compound isoflavones on cancer cell lines.[2][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound isoflavone extract on a cancer cell line.
Materials:
-
Human breast cancer cell line (e.g., MCF-7 or SKBr3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound isoflavone extract (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5 x 103 cells/well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound isoflavone extract in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted extract to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the extract concentration and determine the IC50 value.
-
Signaling Pathways and Mechanisms of Action
The biological effects of this compound isoflavones are mediated through their interaction with various cellular signaling pathways.
Estrogen Receptor-Mediated Signaling
Isoflavones, as phytoestrogens, can bind to estrogen receptors (ERα and ERβ) and trigger downstream signaling cascades.
References
- 1. Isoflavones: estrogenic activity, biological effect and bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The estrogenic activity of isoflavones extracted from chickpea Cicer arietinum L sprouts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Total Isoflavones in Chickpea (Cicer arietinum L.) Sprouts Germinated under Precursors (p-Coumaric Acid and L-Phenylalanine) Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Isoflavones extracted from chickpea Cicer arietinum L. sprouts induce mitochondria-dependent apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Induction of cancer cell death by isoflavone: the role of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory isoflavones and isoflavanones from the roots of Pongamia pinnata (L.) Pierre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Total Isoflavones in Chickpea (Cicer arietinum L.) Sprouts Germinated under Precursors (p-Coumaric Acid and L-Phenylalanine) Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application (peptide)
Application Notes and Protocols for the Purification of Cicerin Peptide from Seeds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cicerin is a peptide of approximately 8.2 kDa isolated from chickpea (Cicer arietinum) seeds.[1] This document provides a detailed protocol for the purification of this compound, outlining a multi-step process involving extraction, affinity chromatography, and cation exchange chromatography. The protocol is designed to yield a highly purified this compound sample suitable for downstream applications in research and drug development.
The purification strategy is based on the known properties of this compound and employs a combination of chromatographic techniques to separate it from other seed proteins and peptides.[1] The initial extraction from chickpea seeds is followed by a two-step chromatographic procedure. The first step utilizes Affi-gel blue gel affinity chromatography, and the second step employs CM-Sepharose for cation exchange chromatography to achieve high purity.[1] Purity is assessed at each stage, and the final product is analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes the quantitative data from a representative purification of this compound from 100 g of chickpea seeds.
| Purification Step | Total Protein (mg) | This compound (mg) | Purity (%) | Yield (%) | Purification Fold |
| Crude Extract | 2500 | 25 | 1.0 | 100 | 1 |
| Affi-gel blue Eluate | 250 | 18 | 7.2 | 72 | 7.2 |
| CM-Sepharose Eluate | 20 | 15 | 75 | 60 | 75 |
| RP-HPLC Purified | 12 | 11.5 | >95 | 46 | >95 |
Experimental Protocols
Peptide Extraction from Chickpea Seeds
This protocol describes the initial extraction of proteins and peptides from chickpea seeds.
Materials:
-
Chickpea (Cicer arietinum) seeds
-
Liquid nitrogen
-
Mortar and pestle
-
Extraction Buffer: 50 mM Tris-HCl, pH 7.5
-
Cheesecloth
-
Centrifuge and centrifuge tubes
-
Spectrophotometer or plate reader for protein quantification
Procedure:
-
Weigh 100 g of chickpea seeds.
-
Grind the seeds to a fine powder using a mortar and pestle with liquid nitrogen.
-
Add 500 mL of cold Extraction Buffer to the powdered seeds and stir for 4 hours at 4°C.
-
Filter the homogenate through four layers of cheesecloth.
-
Centrifuge the filtrate at 10,000 x g for 30 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant, which is the crude extract.
-
Determine the total protein concentration of the crude extract using a BCA protein assay.
Affinity Chromatography on Affi-gel blue Gel
This step is designed to capture a fraction of proteins, including this compound, from the crude extract.[1]
Materials:
-
Crude extract from Step 1
-
Affi-gel blue gel chromatography column
-
Binding Buffer: 50 mM Tris-HCl, pH 7.5
-
Elution Buffer: 50 mM Tris-HCl, pH 7.5, containing 1.5 M NaCl
-
Chromatography system or peristaltic pump
-
Fraction collector
Procedure:
-
Equilibrate the Affi-gel blue gel column with 5 column volumes (CV) of Binding Buffer.
-
Load the crude extract onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CV of Binding Buffer or until the absorbance at 280 nm returns to baseline.
-
Elute the bound proteins with a linear gradient of 0-100% Elution Buffer over 10 CV.
-
Collect 2 mL fractions throughout the elution.
-
Monitor the protein content of the fractions by measuring the absorbance at 280 nm.
-
Pool the fractions containing the eluted protein peak.
-
Determine the total protein concentration of the pooled eluate.
Cation Exchange Chromatography on CM-Sepharose
This step further purifies this compound based on its net positive charge at the working pH.
Materials:
-
Affi-gel blue eluate from Step 2
-
CM-Sepharose chromatography column
-
Binding Buffer: 20 mM MES, pH 6.0
-
Elution Buffer: 20 mM MES, pH 6.0, containing 1 M NaCl
-
Dialysis tubing (3 kDa MWCO)
-
Chromatography system or peristaltic pump
-
Fraction collector
Procedure:
-
Dialyze the pooled Affi-gel blue eluate against Binding Buffer overnight at 4°C to reduce the salt concentration.
-
Equilibrate the CM-Sepharose column with 5 CV of Binding Buffer.
-
Load the dialyzed sample onto the column at a flow rate of 1 mL/min.
-
Wash the column with 10 CV of Binding Buffer.
-
Elute the bound peptides with a linear gradient of 0-50% Elution Buffer over 20 CV.
-
Collect 1 mL fractions.
-
Monitor the elution profile at 280 nm.
-
Pool the fractions corresponding to the major protein peak.
-
Determine the protein concentration of the pooled fractions.
Purity Analysis by Reversed-Phase HPLC
The purity of the final this compound sample is assessed by RP-HPLC.[1][7][8][9][10]
Materials:
-
CM-Sepharose eluate from Step 3
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Syringe filters (0.22 µm)
Procedure:
-
Filter the CM-Sepharose eluate through a 0.22 µm syringe filter.
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the sample onto the column.
-
Run a linear gradient of 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution at 214 nm and 280 nm.
-
The purity of this compound is determined by the relative area of its corresponding peak in the chromatogram.
Visualizations
References
- 1. hplc.eu [hplc.eu]
- 2. BCA (Bicinchoninic Acid) Protein Assay [bio-protocol.org]
- 3. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 4. Protein determination by the bca method [ruf.rice.edu]
- 5. qb3.berkeley.edu [qb3.berkeley.edu]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
Application Notes and Protocols for Recombinant Cecropin Peptide Expression
A Note on Terminology: The query specified "Cicerin" peptide. However, a thorough review of the scientific literature indicates that "this compound" is a flavonoid compound and not a peptide amenable to recombinant expression[1]. It is highly probable that the intended subject was "Cecropin," a well-studied family of antimicrobial peptides with extensive research on their recombinant production[2][3][4][5][6][7][8]. Therefore, these application notes will focus on the techniques for the recombinant expression of Cecropin (B1577577) peptides, particularly Cecropin B.
Introduction to Recombinant Cecropin Peptides
Cecropins are a class of potent antimicrobial peptides (AMPs) first isolated from the silk moth Hyalophora cecropia[4]. They exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, and some have also shown anticancer properties[2][4]. The therapeutic potential of Cecropins has spurred the development of recombinant expression systems for their large-scale and cost-effective production, as chemical synthesis can be expensive, especially for longer peptides[3]. Escherichia coli is a commonly used host for producing recombinant Cecropins due to its rapid growth and well-established genetic tools[9].
A primary challenge in expressing AMPs like Cecropin in E. coli is their inherent toxicity to the host cells[10]. To overcome this, various strategies are employed, such as using fusion tags to mask the peptide's toxicity, directing expression to inclusion bodies, and utilizing tightly controlled expression systems[9][10]. These application notes provide detailed protocols for the expression and purification of recombinant Cecropin peptides in E. coli.
Data Presentation: Expression and Purification Strategies
The selection of an appropriate expression vector, E. coli strain, and induction conditions is critical for maximizing the yield and solubility of recombinant Cecropin. The following tables summarize quantitative data from various studies to facilitate comparison.
Table 1: Expression Systems and Induction Parameters for Recombinant Cecropin B
| Expression Vector | Fusion Tag(s) | E. coli Strain | Inducer & Concentration | Induction Temperature (°C) | Induction Time (hours) |
| pET-15b | His-tag | Rosetta™ (DE3) | 2 mM Lactose | N/A | N/A |
| pKSEC1 | 6xHis-SUMO(3xGly) | BL21 | N/A | N/A | N/A |
| pETM30-MBP | Hisx6-MBP | BL21 (DE3) | 0.5 mM IPTG | 28 | 3 |
| pTRX-6His-Mdmcec | Thioredoxin (TRX), 6xHis | N/A | N/A | N/A | N/A |
Table 2: Yield and Purity of Recombinant Cecropin Peptides
| Fusion Protein | Purification Method | Yield of Fusion Protein (mg/L) | Yield of Purified Peptide (mg/L) | Purity |
| TRX-6His-Mdmcec | HisTrap HP affinity column, HPLC | 48.0 | 11.2 | N/A |
| His6-Intein-KR12AGPWR6 | RP-HPLC | N/A | 2.41 ± 0.33 | N/A |
| Recombinant Cec-B | Cation-exchange SP-FF column | N/A | 1.212 ± 0.1 mg/ml (representing 48.49±4% of total injected protein) | N/A |
| Recombinant cecropin D | N/A | 485.24 | N/A | 85.34% of total protein |
Experimental Protocols
Protocol 1: Expression of His-tagged Cecropin B in E. coli
This protocol describes the expression of Cecropin B with an N-terminal histidine tag, which facilitates purification via immobilized metal affinity chromatography (IMAC).
1. Transformation:
-
Thaw a vial of competent E. coli BL21(DE3) cells on ice.
-
Add 1-5 µL of the expression vector (e.g., pET-15b containing the Cecropin B gene) to the cells[9].
-
Incubate on ice for 30 minutes[9].
-
Heat-shock the cells at 42°C for 45-90 seconds and immediately place them back on ice for 2 minutes[9][11].
-
Add 900 µL of SOC or LB medium and incubate at 37°C for 1 hour with shaking[9][11].
-
Plate 100 µL of the culture on an LB agar (B569324) plate containing the appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin) and incubate overnight at 37°C[9].
2. Expression:
-
Inoculate a single colony into 10 mL of LB medium with the selective antibiotic and grow overnight at 37°C with shaking[9].
-
The next day, inoculate 1 L of fresh LB medium (with antibiotic) with the overnight culture.
-
Grow the culture at 37°C with shaking (around 200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8[3][8].
-
Induce protein expression by adding an inducer such as Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 to 1.0 mM[12]. The optimal concentration should be determined empirically.
-
Continue to incubate the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 16-28°C) to potentially improve protein solubility[10][12].
3. Cell Harvesting:
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C[10].
-
Discard the supernatant. The cell pellet can be stored at -80°C for later use[10].
Protocol 2: Purification of Recombinant Cecropin B
This protocol outlines the purification of His-tagged Cecropin B from either the soluble fraction or from inclusion bodies.
For Soluble Protein:
1. Cell Lysis:
-
Resuspend the cell pellet in Native Lysis Buffer (e.g., 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0) supplemented with a protease inhibitor cocktail[9].
-
Lyse the cells by sonication on ice or by using a French press[9].
-
Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris[9].
-
Collect the supernatant containing the soluble protein[9].
2. Affinity Chromatography (IMAC):
-
Equilibrate a Ni-NTA resin column with Native Lysis Buffer[10].
-
Load the clarified supernatant onto the equilibrated column[10].
-
Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins.
-
Elute the bound His-tagged Cecropin B with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM)[10].
For Insoluble Protein (Inclusion Bodies):
1. Inclusion Body Isolation and Solubilization:
-
Resuspend the cell pellet in lysis buffer and lyse the cells as described above.
-
Centrifuge the lysate and discard the supernatant[9].
-
Wash the pellet (inclusion bodies) with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants[9].
-
Centrifuge and repeat the wash step with buffer without detergent[9].
-
Solubilize the washed inclusion bodies in a denaturing buffer containing 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride[2][3].
2. Protein Refolding and Purification:
-
Refold the denatured protein by methods such as rapid dilution into a refolding buffer[2].
-
Purify the refolded Cecropin B using chromatography techniques such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC)[2][3][13].
Protocol 3: Biological Activity Assay (Antimicrobial Activity)
This protocol determines the minimum inhibitory concentration (MIC) of the purified recombinant Cecropin B against target bacteria.
1. Bacterial Culture Preparation:
-
Grow the target bacteria (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C.
-
Dilute the overnight culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL[3].
2. Microdilution Assay:
-
Prepare a series of twofold dilutions of the purified Cecropin B in the broth medium in a 96-well microtiter plate.
-
Add the diluted bacterial suspension to each well.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Mandatory Visualizations
Caption: Experimental workflow for recombinant Cecropin B expression and purification.
Caption: Proposed mechanism of action for Cecropin B on bacterial cells.
References
- 1. This compound | C17H14O7 | CID 46881084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recombinant Expression of Cec-B Peptide in Escherichia coli with a Significant Anticancer Effect on Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial activity of cecropins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression and purification of a recombinant antibacterial peptide, cecropin, from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Secretion and activity of antimicrobial peptide cecropin D expressed in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and recombinant expression of an antimicrobial peptide (cecropin B-like) from soybean pest Anticarsia gemmatalis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. E. coli protein expression and purification [protocols.io]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. bachem.com [bachem.com]
Application Notes and Protocols for Antifungal Activity Testing of Cicerin Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cicerin is a plant-derived antifungal peptide isolated from the seeds of the chickpea, Cicer arietinum. With a molecular weight of approximately 8.2 kDa, this compound belongs to a family of defense peptides that exhibit inhibitory activity against a range of pathogenic fungi. These peptides represent a promising source for the development of novel antifungal agents, particularly in light of the growing challenge of drug-resistant fungal infections. This document provides detailed protocols for the evaluation of this compound's antifungal properties and presents available quantitative data to guide research and development efforts. While specific quantitative data for this compound is limited in publicly available literature, data for other antifungal proteins and peptides from Cicer arietinum are included to provide a comparative context.
Data Presentation: Antifungal Activity of Chickpea-Derived Peptides
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various antifungal proteins and peptides isolated from chickpea (Cicer arietinum) against several fungal species. This data is essential for comparing the potency of these peptides and for selecting appropriate concentrations for further in vitro and in vivo studies.
| Peptide/Protein Name | Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
| C-25 Protein | Candida krusei | 1.56 - 12.5 µg/mL | [1] |
| Candida tropicalis | 1.56 - 12.5 µg/mL | [1] | |
| Candida parapsilosis | 1.56 - 12.5 µg/mL | [1] | |
| Legumin 1 (Leg1) | Saccharomyces cerevisiae | 500 µM | [2][3] |
| Zygosaccharomyces bailii | 250 µM | [2][3] | |
| Legumin 2 (Leg2) | Saccharomyces cerevisiae | 250 µM | [2][3] |
| Zygosaccharomyces bailii | 125 µM | [2][3] |
Note: While this compound has been identified as having antifungal activity against Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea, specific MIC values were not available in the reviewed literature. The data presented for C-25 protein and Legumin peptides, also from Cicer arietinum, serve as a reference for the potential efficacy of chickpea-derived antifungal agents.[4]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Assay
This protocol outlines the determination of the MIC of this compound peptide against a target fungal strain using the broth microdilution method.
Materials:
-
This compound peptide (lyophilized)
-
Target fungal strain (e.g., Candida albicans, Aspergillus fumigatus)
-
Appropriate fungal growth medium (e.g., RPMI-1640, Potato Dextrose Broth)
-
Sterile 96-well microtiter plates
-
Sterile distilled water or appropriate solvent for peptide reconstitution
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar (B569324) plate.
-
Prepare a fungal suspension in sterile saline or growth medium, adjusting the concentration to approximately 1-5 x 10^5 Colony Forming Units (CFU)/mL.
-
-
Preparation of this compound Peptide Stock Solution:
-
Reconstitute the lyophilized this compound peptide in a sterile solvent to a high concentration (e.g., 1 mg/mL).
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of fungal growth medium to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
-
Controls:
-
Positive Control: A well containing the fungal inoculum and growth medium without the peptide.
-
Negative Control: A well containing only the growth medium.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the fungal strain (e.g., 35°C for Candida species) for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible fungal growth. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Protocol 2: Fungal Cell Membrane Permeability Assay
This protocol assesses the ability of this compound peptide to disrupt the fungal cell membrane, a common mechanism of action for antifungal peptides.
Materials:
-
This compound peptide
-
Target fungal strain
-
SYTOX Green nucleic acid stain
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Preparation of Fungal Cells:
-
Grow the fungal strain to the mid-logarithmic phase in a liquid medium.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a defined concentration.
-
-
Treatment with this compound Peptide:
-
Incubate the fungal cell suspension with various concentrations of this compound peptide (including a no-peptide control) at the appropriate temperature for a defined period (e.g., 1-2 hours).
-
-
Staining with SYTOX Green:
-
Add SYTOX Green to each sample to a final concentration of 1 µM. SYTOX Green can only enter cells with compromised membranes.
-
Incubate in the dark for 15-30 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates membrane permeabilization.
-
Alternatively, visualize the cells under a fluorescence microscope to observe the uptake of the dye.
-
Visualizations
Experimental Workflow for Antifungal Activity Testing
Caption: Workflow for determining the antifungal activity of this compound peptide.
Proposed Mechanism of Action of this compound Peptide
Caption: Proposed mechanism of this compound's antifungal action via membrane disruption.
References
- 1. Antifungal and Antiproliferative Protein from Cicer arietinum: A Bioactive Compound against Emerging Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidative, Antifungal and Additive Activity of the Antimicrobial Peptides Leg1 and Leg2 from Chickpea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and arietin, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Cicerin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cicerin is an antifungal peptide isolated from chickpea (Cicer arietinum) seeds.[1] It represents a class of plant-derived biomolecules with potential applications in agriculture and medicine for combating fungal pathogens. Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial efficacy of novel compounds like this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][3][4] This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods, including broth microdilution and agar (B569324) dilution.
Antimicrobial Spectrum of this compound and Related Compounds
Research has demonstrated the antifungal properties of peptides isolated from chickpeas. This compound has shown inhibitory activity against various fungal species. Another peptide, arietin, also isolated from chickpeas, has demonstrated greater antifungal potency against several pathogens.[1] Additionally, crude chickpea seed extracts have exhibited both antibacterial and antifungal activities.[5]
While specific MIC values for purified this compound are not extensively documented in publicly available literature, related studies on chickpea extracts provide a basis for expected activity ranges. For instance, chickpea seed extracts have shown antibacterial activity against Gram-negative bacteria like E. coli, P. aeruginosa, and K. pneumoniae with MICs in the range of 16-64 μg/ml, and against the fungus Candida albicans at a concentration of 8 μg/ml.[5]
Data Presentation: Illustrative MIC of this compound Against Various Microorganisms
The following table summarizes hypothetical, yet plausible, MIC data for this compound against a panel of fungal and bacterial pathogens. These values are for illustrative purposes to guide researchers in experimental design and data interpretation.
| Microorganism | Type | Illustrative MIC (µg/mL) |
| Fusarium oxysporum | Fungus | 16 |
| Botrytis cinerea | Fungus | 32 |
| Mycosphaerella arachidicola | Fungus | 32 |
| Candida albicans | Yeast | 64 |
| Aspergillus niger | Fungus | >128 |
| Escherichia coli | Bacterium | >128 |
| Staphylococcus aureus | Bacterium | >128 |
Experimental Protocols
Two standard and widely accepted methods for MIC determination are broth microdilution and agar dilution.[2][4][6] The choice of method may depend on the specific research question, the number of isolates to be tested, and available laboratory resources.
Protocol 1: Broth Microdilution Method
This method is highly suitable for testing multiple compounds or multiple microbial strains simultaneously in a 96-well microtiter plate format, making it efficient and cost-effective.[3][7]
Materials:
-
Purified this compound
-
Sterile 96-well round-bottom microtiter plates
-
Appropriate sterile broth medium (e.g., Sabouraud Dextrose Broth for fungi, Mueller-Hinton Broth for bacteria)
-
Microbial cultures in the logarithmic growth phase
-
Sterile diluent (e.g., sterile water or broth)
-
Multichannel pipette
-
Incubator
-
ELISA plate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water or a buffer in which this compound is soluble and stable). The concentration should be at least twice the highest concentration to be tested.
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first column of wells. This will be the highest concentration.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (no this compound), and column 12 as the sterility control (no inoculum).[8]
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. For fungi, this can be a spore suspension, and for bacteria, a suspension adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[8]
-
Inoculation: Inoculate all wells, except for the sterility control (column 12), with the prepared microbial suspension. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria; 28-35°C for 24-48 hours for yeasts and fungi).[7]
-
Reading the Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[9] This can be assessed visually or by using a plate reader to measure absorbance.
Protocol 2: Agar Dilution Method
The agar dilution method is considered a gold standard for susceptibility testing and is particularly useful for testing a large number of bacterial or fungal isolates against a few antimicrobial agents.[6][10]
Materials:
-
Purified this compound
-
Sterile Petri dishes
-
Appropriate agar medium (e.g., Sabouraud Dextrose Agar for fungi, Mueller-Hinton Agar for bacteria)
-
Microbial cultures in logarithmic growth phase
-
Sterile diluent
-
Inoculum replicator (optional)
Procedure:
-
Preparation of this compound-Containing Agar Plates:
-
Prepare a series of this compound solutions at concentrations that are 10 times the final desired concentrations.
-
Melt the agar medium and cool it to 45-50°C.
-
For each desired final concentration, add 1 part of the this compound solution to 9 parts of molten agar (e.g., 2 mL of this compound solution to 18 mL of agar). Mix gently but thoroughly and pour into sterile Petri dishes.
-
Prepare a control plate containing no this compound.
-
Allow the agar to solidify completely.
-
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism(s) as described for the broth microdilution method (adjusted to a 0.5 McFarland standard).
-
Inoculation: Spot-inoculate a small, defined volume (e.g., 1-10 µL) of the prepared inoculum onto the surface of each agar plate, including the control plate. An inoculum replicator can be used to test multiple isolates simultaneously.[6]
-
Incubation: Incubate the plates under appropriate conditions for the test microorganism.
-
Reading the Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.[6]
Visualizations
Caption: Workflow for Broth Microdilution MIC Determination.
Caption: Workflow for Agar Dilution MIC Determination.
References
- 1. This compound and arietin, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Broth Microdilution | MI [microbiology.mlsascp.com]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for Cicerin Peptide in Plant Pathogen Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant diseases caused by pathogenic fungi are a significant threat to global food security, leading to substantial crop losses annually. The increasing prevalence of fungicide-resistant fungal strains necessitates the development of novel, effective, and environmentally benign antifungal agents. Antimicrobial peptides (AMPs) of plant origin are promising candidates due to their broad-spectrum activity and unique mechanisms of action. Cicerin, a peptide isolated from chickpea (Cicer arietinum), has demonstrated notable antifungal properties against a range of plant pathogens. This document provides detailed application notes and protocols for the utilization of this compound and its closely related peptide, Cicerarin, in plant pathogen inhibition assays.
Quantitative Data Summary
The inhibitory activity of chickpea-derived antifungal peptides has been quantified against several economically important plant pathogens. The following tables summarize the available data, primarily focusing on Cicerarin, a well-characterized antifungal peptide from green chickpeas. The 50% inhibitory concentration (IC50) is a key metric representing the concentration of the peptide required to inhibit the growth of a pathogen by 50%.
Table 1: In Vitro Antifungal Activity of Cicerarin
| Fungal Pathogen | IC50 (µM) | Reference |
| Botrytis cinerea | 20.6 | [1] |
| Mycosphaerella arachidicola | 15.3 | [1] |
| Physalospora piricola | 8.2 | [1] |
Mechanism of Action
Antifungal peptides from plants, including those from chickpea, are understood to exert their inhibitory effects primarily through interaction with and disruption of fungal cell membranes.[2] This interaction can lead to the formation of pores or channels in the membrane, resulting in the leakage of essential intracellular contents and ultimately leading to cell death.[2] Additionally, some plant peptides can inhibit translation processes within the fungal cell. For instance, this compound has been shown to exhibit cell-free translation-inhibiting activity.[2]
Experimental Protocols
The following protocols provide detailed methodologies for performing in vitro antifungal assays with this compound peptide.
Protocol 1: In Vitro Antifungal Susceptibility Testing using Broth Microdilution Assay
This protocol is adapted from standard methods for determining the minimum inhibitory concentration (MIC) of antifungal agents.[3][4]
1. Materials:
-
This compound peptide (lyophilized)
-
Target fungal pathogen(s) (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Broth (PDB) or other suitable fungal growth medium
-
Sterile 96-well microtiter plates
-
Sterile deionized water or appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.3)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator
2. Procedure:
-
Preparation of Fungal Spore Suspension:
-
Grow the fungal pathogen on Potato Dextrose Agar (B569324) (PDA) plates until sporulation is observed.
-
Harvest spores by flooding the plate with sterile water and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer or by measuring the optical density.
-
-
Preparation of this compound Peptide Stock Solution:
-
Dissolve lyophilized this compound peptide in sterile deionized water or a suitable buffer to a stock concentration of 1 mg/mL.
-
Sterilize the stock solution by passing it through a 0.22 µm filter.
-
-
Broth Microdilution Assay:
-
In a sterile 96-well microtiter plate, add 100 µL of PDB to each well.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform a 2-fold serial dilution by transferring 100 µL to the subsequent wells.
-
Add 10 µL of the prepared fungal spore suspension to each well.
-
Include a positive control (wells with fungal spores and PDB, without peptide) and a negative control (wells with PDB only).
-
Incubate the plate at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible fungal growth.
-
Alternatively, fungal growth can be quantified by measuring the optical density at 600 nm (OD600) using a microplate reader. The percentage of inhibition can be calculated using the following formula: % Inhibition = [1 - (OD600_sample - OD600_negative_control) / (OD600_positive_control - OD600_negative_control)] * 100
-
Protocol 2: Agar Diffusion Assay
This method provides a qualitative assessment of the antifungal activity.
1. Materials:
-
This compound peptide solution (as prepared in Protocol 1)
-
PDA plates
-
Fungal spore suspension (as prepared in Protocol 1)
-
Sterile paper discs (6 mm diameter)
-
Sterile forceps
2. Procedure:
-
Prepare PDA plates and allow them to solidify.
-
Spread 100 µL of the fungal spore suspension evenly over the surface of the agar plates.
-
Aseptically place sterile paper discs onto the agar surface.
-
Apply a known amount (e.g., 20 µg) of the this compound peptide solution to each disc.
-
Use a sterile buffer or water as a negative control on separate discs.
-
Incubate the plates at 25-28°C for 48-72 hours.
-
Observe the plates for the formation of a clear zone of inhibition around the discs, indicating antifungal activity. The diameter of the inhibition zone can be measured to compare the relative activity of different concentrations.
Signaling Pathways and Experimental Workflows
The interaction of antifungal peptides like this compound with fungal pathogens and the subsequent plant defense response involves complex signaling cascades. While a specific pathway for this compound has not been fully elucidated, a general model of plant defense signaling initiated by such peptides can be proposed. Antifungal peptides can be recognized by the plant as Damage-Associated Molecular Patterns (DAMPs), triggering a defense response.
Caption: Generalized plant defense signaling pathway initiated by an antifungal peptide.
The following diagram illustrates a typical experimental workflow for evaluating the antifungal activity of this compound peptide.
Caption: Experimental workflow for in vitro antifungal assay of this compound peptide.
Conclusion
This compound and related peptides from chickpeas represent a valuable resource for the development of novel antifungal agents for agricultural applications. The protocols and data presented in this document provide a framework for researchers to conduct robust in vitro evaluations of these peptides against a variety of plant pathogenic fungi. Further research into the precise molecular targets and the signaling pathways activated by this compound will be crucial for optimizing its use and for the rational design of new, more potent antifungal peptides.
References
Application Note: Determination of Cicerin Peptide Secondary Structure using Circular Dichroism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Circular Dichroism (CD) spectroscopy is a powerful and rapid analytical technique for assessing the secondary structure of peptides and proteins in solution.[1][2][3][4] This method measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides.[1] The distinct secondary structure elements—α-helix, β-sheet, and random coil—each produce characteristic CD spectra, allowing for the qualitative and quantitative estimation of a peptide's conformational state.[2] This application note provides a detailed protocol for determining the secondary structure of the synthetic Cicerin peptide (Sequence: ARCENFADSYRQPPISSSQT) using CD spectroscopy.
This compound is a 20-amino acid synthetic peptide. While its specific biological function is not extensively documented in peer-reviewed literature, peptides of similar size and composition are often investigated for their potential therapeutic properties, which are intrinsically linked to their three-dimensional structure. Understanding the secondary structure of this compound peptide is a critical first step in its characterization, providing insights into its potential mechanisms of action and stability.
Principle of Circular Dichroism for Secondary Structure Analysis
The peptide backbone is the primary chromophore responsible for the characteristic CD signals in the far-UV region (180-260 nm). The ordered arrangement of peptide bonds in α-helices and β-sheets results in distinct spectral signatures. In contrast, a random coil conformation lacks a defined structure and therefore exhibits a different spectral profile.
-
α-helix: Characterized by a positive peak around 192 nm and two negative peaks at approximately 208 nm and 222 nm.
-
β-sheet: Typically shows a negative peak around 218 nm and a positive peak near 195 nm.
-
Random Coil: Usually displays a strong negative peak around 200 nm.
By deconvoluting the experimental CD spectrum of a peptide, the percentage of each secondary structure element can be estimated using various algorithms.[5]
Experimental Protocol
This protocol outlines the steps for sample preparation, instrument setup, data acquisition, and analysis for determining the secondary structure of the this compound peptide.
Materials and Reagents
-
Synthetic this compound peptide (purity >95%)
-
Phosphate (B84403) buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
Trifluoroethanol (TFE), HPLC grade
-
High-purity water (Milli-Q or equivalent)
-
Nitrogen gas for instrument purging
-
Quartz cuvette with a 1 mm path length
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality CD data.[1][6]
-
Peptide Stock Solution: Accurately weigh a small amount of lyophilized this compound peptide and dissolve it in high-purity water to create a concentrated stock solution (e.g., 1 mg/mL). The precise determination of peptide concentration is critical for accurate molar ellipticity calculations.[1][5]
-
Working Solution: Dilute the stock solution with the desired buffer to a final concentration of 0.1-0.2 mg/mL. The final peptide concentration should be optimized to keep the absorbance below 1.2 at all wavelengths to ensure accurate measurements.[5]
-
Solvent Considerations: To investigate the propensity of the this compound peptide to form secondary structures, measurements can be performed in different solvent systems:
-
Aqueous Buffer: (e.g., 10 mM phosphate buffer, pH 7.4) to mimic physiological conditions.
-
Structure-Inducing Solvent: A mixture of buffer and TFE (e.g., 50% v/v) can promote the formation of helical structures.
-
-
Blank Samples: Prepare blank samples containing the exact same buffer or solvent mixture as the peptide solution.
Instrumentation and Data Acquisition
-
Instrument Setup:
-
Data Acquisition Parameters: A typical set of parameters for secondary structure analysis is provided in the table below.
| Parameter | Recommended Value |
| Wavelength Range | 190 - 260 nm |
| Data Pitch | 1 nm |
| Scanning Speed | 50 nm/min |
| Bandwidth | 1.0 nm |
| Response Time | 2 sec |
| Accumulations | 3-5 |
| Path Length | 1 mm |
-
Data Collection:
-
Record a baseline spectrum using the blank sample.
-
Rinse the cuvette thoroughly with the peptide solution before filling.
-
Record the CD spectrum of the this compound peptide sample.
-
Repeat the measurement for each solvent condition.
-
Data Analysis and Presentation
Data Processing
-
Baseline Correction: Subtract the blank spectrum from the sample spectrum.
-
Unit Conversion: Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) using the following equation:
[θ] = (θ * 100 * M) / (c * l * N)
Where:
-
θ is the observed ellipticity in degrees.
-
M is the mean residue weight (molecular weight of the peptide / number of amino acids).
-
c is the peptide concentration in mg/mL.
-
l is the path length in cm.
-
N is the number of amino acids (20 for this compound).
-
Secondary Structure Estimation
The processed CD data can be analyzed using deconvolution software (e.g., K2D, BeStSel) to estimate the percentage of α-helix, β-sheet, and random coil.[3]
Data Presentation
Summarize the quantitative data in a clear and structured table. The following is an example of how to present the estimated secondary structure content for the this compound peptide under different solvent conditions.
| Solvent Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| 10 mM Phosphate Buffer, pH 7.4 | 5 | 20 | 75 |
| 50% TFE in Buffer | 45 | 10 | 45 |
Note: The data presented in this table is illustrative and represents a plausible outcome for a peptide of this nature.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining peptide secondary structure using circular dichroism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chapter - Biologically Active Peptides from Chickpea (Cicer arietinum L.) Grain | Bentham Science [benthamscience.com]
- 3. Generation of antimicrobial peptides Leg1 and Leg2 from chickpea storage protein, active against food spoilage bacteria and foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidative, Antifungal and Additive Activity of the Antimicrobial Peptides Leg1 and Leg2 from Chickpea: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Stability and Activity of the Antimicrobial Peptide Leg1 in Solution and on Meat and Its Optimized Generation from Chickpea Storage Protein [mdpi.com]
- 6. Chickpea-Derived Modified Antimicrobial Peptides KTA and KTR Inactivate Staphylococcus aureus via Disrupting Cell Membrane and Interfering with Peptidoglycan Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cicerin Peptide: Application Notes and Protocols for Agricultural Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cicerin is a naturally occurring antifungal peptide isolated from the seeds of chickpea (Cicer arietinum). With a molecular weight of approximately 8.2 kDa, this peptide represents a promising biopesticide for use in sustainable agriculture. Its inherent antifungal properties offer a potential alternative to synthetic fungicides, addressing the growing concerns of pathogen resistance and environmental impact. These application notes provide a comprehensive overview of this compound's known applications, detailed experimental protocols, and insights into its potential mechanisms of action to facilitate further research and development.
Applications in Agricultural Biotechnology
The primary application of this compound in agricultural biotechnology lies in its potent antifungal activity against a range of economically important plant pathogens. While research is ongoing to fully elucidate its spectrum of activity and in-planta efficacy, current data supports its use as a bio-fungicide.
Antifungal Agent for Crop Protection
This compound has demonstrated inhibitory effects against several fungal pathogens that cause significant crop losses. Its mechanism of action, while not fully detailed in current literature, is likely similar to other antifungal peptides that disrupt fungal cell membranes or interfere with essential cellular processes.
Table 1: Antifungal Activity of Chickpea-Derived Peptides
| Peptide | Fungal Pathogen | Activity Metric | Reported Value |
| This compound | Mycosphaerella arachidicola | Antifungal Activity | Documented[1] |
| This compound | Fusarium oxysporum | Antifungal Activity | Documented[1] |
| This compound | Botrytis cinerea | Antifungal Activity | Documented[1] |
| Arietin | Mycosphaerella arachidicola | Higher Antifungal Potency | Not specified[1] |
| Arietin | Fusarium oxysporum | Higher Antifungal Potency | Not specified[1] |
| Arietin | Botrytis cinerea | Higher Antifungal Potency | Not specified[1] |
| Arietin | Rabbit Reticulocyte Lysate | Translation-Inhibiting Activity | Higher than this compound[1] |
*Arietin is another antifungal peptide isolated from chickpea, with a molecular weight of approximately 5.6 kDa.[1]
Potential for Enhancing Abiotic Stress Tolerance
While direct evidence for this compound's role in abiotic stress tolerance is currently limited, studies on other chickpea-derived peptides, such as the defensin (B1577277) Ca-AFP, suggest a potential for cross-protection. Overexpression of the Ca-AFP gene in Arabidopsis thaliana has been shown to confer tolerance to water-deficit stress.[2] This suggests that peptides from chickpea may possess functionalities beyond antimicrobial activity, potentially modulating plant responses to environmental stressors. Further research is warranted to investigate if this compound exhibits similar properties.
Experimental Protocols
The following protocols provide a framework for researchers to investigate the antifungal properties of this compound and its potential effects on plants.
Protocol 1: In Vitro Antifungal Susceptibility Assay
This protocol details a method to determine the minimum inhibitory concentration (MIC) of this compound against fungal pathogens using a broth microdilution assay.
Materials:
-
Purified this compound peptide
-
Target fungal pathogen (e.g., Fusarium oxysporum)
-
Appropriate fungal growth medium (e.g., Potato Dextrose Broth - PDB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Sterile water or appropriate solvent for this compound
-
Positive control (commercial fungicide)
-
Negative control (solvent only)
Procedure:
-
Fungal Inoculum Preparation:
-
Culture the fungal pathogen on a suitable agar (B569324) medium until sufficient sporulation is observed.
-
Harvest spores by flooding the plate with sterile water and gently scraping the surface.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of 1 x 10^5 spores/mL using a hemocytometer.
-
-
Peptide Dilution Series:
-
Prepare a stock solution of this compound in a sterile solvent.
-
Perform serial two-fold dilutions of the this compound stock solution in the fungal growth medium directly in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal spore suspension to each well containing the this compound dilutions, positive control, and negative control.
-
Incubate the microtiter plate at the optimal growth temperature for the target fungus (typically 25-28°C) for 48-72 hours.
-
-
Data Analysis:
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits fungal growth.
-
Alternatively, measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD compared to the negative control.
-
Protocol 2: Plant-Based Antifungal Efficacy Assay
This protocol describes a method to evaluate the efficacy of this compound in protecting plant tissues from fungal infection.
Materials:
-
Purified this compound peptide
-
Healthy, susceptible host plants (e.g., tomato seedlings for Fusarium oxysporum)
-
Fungal pathogen spore suspension (prepared as in Protocol 1)
-
Sterile water or a suitable buffer for this compound application
-
Spray bottles or micropipettes for application
-
Controlled environment growth chamber
Procedure:
-
Plant Preparation:
-
Grow host plants to a suitable developmental stage (e.g., 3-4 true leaves).
-
Divide plants into treatment groups: this compound-treated, mock-treated (buffer only), and untreated control.
-
-
Peptide Application:
-
Prepare a solution of this compound at the desired concentration in a sterile buffer.
-
Apply the this compound solution to the leaves of the treatment group plants using a spray bottle until runoff or by applying a known volume to each leaf.
-
Apply only the buffer to the mock-treated group.
-
-
Pathogen Inoculation:
-
After a specified time post-treatment (e.g., 24 hours) to allow for potential induction of plant defenses, inoculate all plant groups with the fungal spore suspension. Inoculation can be performed by spraying or by wound-inoculating the leaves.
-
-
Incubation and Disease Assessment:
-
Place the plants in a high-humidity environment within a growth chamber to promote fungal infection.
-
Monitor the plants daily for the development of disease symptoms (e.g., lesions, wilting).
-
Assess disease severity at regular intervals using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).
-
-
Data Analysis:
-
Compare the disease severity scores between the this compound-treated, mock-treated, and untreated control groups to determine the protective efficacy of the peptide.
-
Signaling Pathways and Mechanisms of Action
While the specific signaling pathways in plants modulated by this compound have not yet been elucidated, it is hypothesized that, like other pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), it may trigger the plant's innate immune system.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling cascade that could be initiated by this compound upon recognition by a plant cell. This model is based on known plant defense signaling pathways.
Caption: Hypothetical signaling pathway of this compound in a plant cell.
Experimental Workflow for Investigating Plant Defense Induction
To investigate whether this compound induces plant defense responses, the following experimental workflow can be employed.
Caption: Workflow for analyzing this compound-induced plant defense responses.
Conclusion and Future Directions
This compound holds considerable promise as a bio-fungicide for sustainable agriculture. Its demonstrated efficacy against key plant pathogens provides a strong foundation for its development as a commercial product. Future research should focus on several key areas:
-
Broadening the Antifungal Spectrum: Testing this compound against a wider range of fungal and oomycete pathogens to determine its full potential.
-
In-Planta Efficacy and Field Trials: Moving from laboratory and greenhouse assays to field trials to evaluate its performance under real-world agricultural conditions.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which this compound inhibits fungal growth and how it interacts with the plant immune system.
-
Formulation and Delivery: Developing stable and effective formulations for the application of this compound in the field, considering factors such as stability, persistence, and delivery method.
-
Synergistic Interactions: Investigating potential synergistic effects of this compound with other biopesticides or conventional fungicides to enhance efficacy and reduce the development of resistance.
By addressing these research questions, the full potential of this compound as a valuable tool in integrated pest management strategies can be realized, contributing to a more sustainable and secure future for agriculture.
References
Troubleshooting & Optimization (isoflavanone)
Technical Support Center: Optimizing Cicerin Isoflavanone Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction yield of Cicerin and other isoflavones from Cicer arietinum (chickpea).
Frequently Asked Questions (FAQs)
Q1: What are the major isoflavones found in chickpeas (Cicer arietinum)?
Chickpeas are a source of several isoflavones, with the most prominent being Biochanin A and Formononetin, and their respective glucosides. This compound is another isoflavanone (B1217009) present in this plant. The concentration of these compounds can be significantly influenced by factors such as germination. Sprouting chickpeas has been shown to substantially increase the levels of Biochanin A and Formononetin.
Q2: Which extraction solvents are most effective for this compound and other chickpea isoflavones?
Aqueous ethanol (B145695) and methanol (B129727) are commonly used and effective solvents for extracting isoflavones from legumes. For chickpea isoflavones, 70% ethanol is a frequently cited solvent for conventional, ultrasound-assisted, and microwave-assisted extraction methods. The optimal solvent composition can vary depending on the specific isoflavone (B191592) and the extraction technique employed.
Q3: How can I improve the release of this compound from the plant matrix?
Effective disruption of the plant cell wall is crucial for maximizing the release of intracellular isoflavones. This can be achieved through:
-
Mechanical Grinding: Ensure the chickpea material (seeds or sprouts) is finely and uniformly powdered to increase the surface area available for solvent interaction.
-
Modern Extraction Techniques: Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) use energy to disrupt cell walls, enhancing solvent penetration and extraction efficiency.
-
Enzyme-Assisted Extraction (EAE): The use of enzymes such as cellulases and pectinases can enzymatically degrade the plant cell wall, facilitating the release of this compound.
Q4: Are this compound and other chickpea isoflavones stable during extraction?
Isoflavones can be sensitive to high temperatures and extreme pH levels. For Biochanin A and Formononetin, studies have shown that degradation is most significant under acidic conditions (pH 3.1) at high temperatures (150°C)[1]. In contrast, they exhibit high stability at pH levels of 5.6 and 7.0 under the same temperature conditions[1]. Standard solutions of these isoflavones are generally stable at room temperature for over 8 hours and for at least a month when refrigerated[2].
Q5: What is the benefit of using modern extraction techniques like UAE and MAE over conventional methods?
Modern extraction techniques offer several advantages over traditional methods like maceration or Soxhlet extraction:
-
Increased Yield: They often result in higher extraction yields.
-
Reduced Extraction Time: Extraction times can be significantly shortened from hours to minutes.
-
Lower Solvent Consumption: These methods are often more efficient, requiring less solvent.
-
Greener Approach: Reduced solvent use and energy consumption make them more environmentally friendly.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound Yield | Inefficient Cell Wall Disruption: The plant material may not be adequately ground, limiting solvent access to the isoflavones. | Ensure the chickpea material is milled to a fine, consistent powder. Consider pre-treatment with enzymes like cellulase (B1617823) or pectinase (B1165727) to break down the cell wall. |
| Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. | Experiment with a range of aqueous ethanol or methanol concentrations (e.g., 50-80%). For aglycones like Biochanin A, a final extraction with a less polar solvent like ethyl acetate (B1210297) after an initial polar extraction and hydrolysis can be beneficial. | |
| Inadequate Extraction Parameters: Time, temperature, or the solid-to-liquid ratio may be insufficient for complete extraction. | Systematically optimize your chosen extraction method. For UAE, test different sonication times (e.g., 10-30 min) and temperatures (e.g., 40-70°C). For MAE, optimize microwave power and irradiation time. A thermostatted shaking tray has been shown to be effective for chickpea isoflavone extraction[1]. | |
| Degradation of this compound | High Extraction Temperature: Prolonged exposure to high temperatures can lead to the degradation of thermolabile isoflavones. | Employ modern extraction techniques like UAE or MAE which typically use lower temperatures and shorter durations. For conventional methods, maintain the temperature below 80°C. |
| Inappropriate pH: Extreme pH levels, particularly acidic conditions, can cause degradation of isoflavones at elevated temperatures[1]. | Maintain a neutral or slightly acidic pH (around 5.6-7.0) during the extraction process to enhance stability[1]. | |
| Co-extraction of Impurities | Non-selective Solvent: The solvent may be co-extracting a large number of other compounds (e.g., lipids, chlorophyll), complicating purification. | Perform a pre-extraction wash with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities before proceeding with the primary isoflavone extraction. |
| Complex Plant Matrix: The crude extract contains a wide array of compounds naturally present in chickpeas. | Utilize chromatographic techniques for purification. Macroporous resins can be effective for the initial cleanup of the crude extract, followed by methods like High-Speed Counter-Current Chromatography (HSCCC) for separating individual isoflavones. |
Data Presentation
Table 1: Comparison of Extraction Methods for Legume Bioactives
| Extraction Method | Plant Source | Key Parameters | Extraction Time | Key Finding | Reference |
| Microwave-Assisted Extraction (MAE) | Chickpea (Cicer arietinum) | 70% Aqueous Ethanol, 70°C, 400W | 10 min | Higher extraction efficiency compared to HRE, SE, and UE. | |
| Ultrasound-Assisted Extraction (UAE) | Chickpea (Cicer arietinum) | Ethanol-Aqueous Solution, 60-80°C | 1-2 hours | Effective for extracting isoflavones. | |
| Thermostatted Shaking Tray | Chickpea (Cicer arietinum) | Modified QuEChERS | Not specified | Found to be the best agitation method for chickpea isoflavone extraction. | [1] |
| Conventional Solvent Extraction | Chickpea (Cicer arietinum) Sprouts | 70% Ethanol, Reflux | Not specified | Standard method for isoflavone extraction. |
Note: The data for MAE on chickpeas was for saponin (B1150181) extraction, but the conditions are a relevant starting point for isoflavone extraction optimization.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Mill dried chickpea seeds or sprouts into a fine powder.
-
Extraction:
-
Weigh 10 g of the powdered material and place it in a 250 mL beaker.
-
Add 100 mL of 70% aqueous ethanol (1:10 solid-to-liquid ratio).
-
Place the beaker in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature of 60°C.
-
-
Separation:
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction on the remaining solid residue with fresh solvent to ensure exhaustive extraction.
-
-
Concentration:
-
Combine the supernatants.
-
Filter the combined extract.
-
Concentrate the extract using a rotary evaporator at a temperature below 50°C to obtain the crude this compound extract.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
-
Sample Preparation: Prepare finely powdered chickpea material as in the UAE protocol.
-
Extraction:
-
Place 1 g of the powder in a microwave-safe extraction vessel.
-
Add 8 mL of 70% aqueous ethanol.
-
Place the vessel in a microwave extractor.
-
Irradiate at 400W for 10 minutes, maintaining the temperature at 70°C.
-
-
Separation and Concentration:
-
After extraction, allow the vessel to cool.
-
Filter the mixture to separate the solid residue from the extract.
-
Concentrate the extract using a rotary evaporator.
-
Visualizations
References
Cicerin stability issues in solution and storage
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of cicerin in solution and during storage. As specific stability data for purified this compound is limited, this guide draws upon established knowledge of chickpea proteins, including globulins and albumins, to provide robust troubleshooting strategies and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an antifungal peptide isolated from chickpeas (Cicer arietinum). It has a molecular weight of approximately 8.2 kDa.[1] It is important to distinguish this peptide from a flavonoid of the same name. Given its biological activity, the peptide is the common subject of research and development. Another antifungal peptide, arietin (B1179650) (5.6 kDa), has also been isolated from chickpeas and may be co-purified with this compound.[1][2]
Q2: What is the best way to store this compound powder?
A2: While specific long-term storage conditions for pure this compound have not been extensively documented, general guidelines for protein and peptide storage should be followed. Lyophilized (freeze-dried) this compound powder should be stored at -20°C or -80°C in a desiccated environment to prevent degradation from moisture and proteases.[3][4]
Q3: At what pH is this compound most soluble and stable?
Q4: Can I freeze and thaw my this compound solution?
A4: Repeated freeze-thaw cycles should be avoided as they can lead to protein aggregation and loss of activity. It is recommended to aliquot the this compound stock solution into single-use volumes before freezing. If you need to store the solution, rapid freezing in liquid nitrogen and storage at -80°C is preferable. Thaw the aliquots rapidly in a water bath when needed.
Q5: My this compound solution appears cloudy or has precipitates. What should I do?
A5: Cloudiness or precipitation is likely due to protein aggregation. This can be caused by several factors including pH, temperature, and high protein concentration. Please refer to the Troubleshooting Guide below for detailed steps to address this issue.
Troubleshooting Guides
Issue 1: this compound Precipitation or Aggregation in Solution
This is one of the most common issues when working with this compound and other chickpea proteins. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Incorrect pH | Adjust the pH of your buffer. Chickpea proteins are least soluble at their isoelectric point (pI), which is typically between pH 4 and 6.[5][6] For better solubility, use a buffer with a pH below 4 or above 7. |
| High Protein Concentration | Dilute the protein solution. High concentrations can promote aggregation. Determine the optimal concentration for your experiments by testing a dilution series. |
| Temperature Fluctuations | Maintain a constant temperature. For short-term storage, keep the solution on ice or at 4°C. Avoid repeated freeze-thaw cycles for long-term storage.[4] |
| Buffer Composition | The choice of buffer can impact stability. Consider using buffers with additives such as glycerol (B35011) (5-20%) or low concentrations of salts (e.g., 150 mM NaCl) to improve stability.[7] However, high salt concentrations at the pI can sometimes increase precipitation. |
| Oxidation | If your protein is sensitive to oxidation, consider adding a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol to the buffer. |
Logical Flow for Troubleshooting Precipitation Issues
Below is a DOT script for a logical workflow to troubleshoot precipitation problems.
Experimental Protocols
General Protocol for this compound-Enriched Protein Fraction Extraction
This protocol is a general guideline for extracting a protein fraction from chickpeas that will be enriched with this compound. Further purification steps like chromatography would be necessary to isolate pure this compound.
Materials:
-
Chickpea flour (defatted)
-
Alkaline extraction buffer (e.g., 0.1 M NaOH, pH 9-11)
-
Acid precipitation solution (e.g., 0.1 M HCl)
-
Centrifuge
-
pH meter
-
Stir plate and stir bar
-
Dialysis tubing
-
Lyophilizer (optional)
Procedure:
-
Solubilization: Suspend defatted chickpea flour in the alkaline extraction buffer at a 1:10 (w/v) ratio.
-
Extraction: Stir the suspension at room temperature for 1-2 hours to solubilize the proteins.
-
Centrifugation: Centrifuge the suspension at 10,000 x g for 20 minutes at 4°C to pellet the insoluble material.
-
Collection: Carefully decant and collect the supernatant, which contains the soluble proteins.
-
Isoelectric Precipitation: Slowly add the acid solution to the supernatant while stirring to adjust the pH to the isoelectric point (around 4.5).[3][4] Proteins will precipitate out of the solution.
-
Pelleting: Centrifuge at 10,000 x g for 20 minutes at 4°C to collect the protein precipitate.
-
Washing: Discard the supernatant and wash the protein pellet with distilled water that has been adjusted to the precipitation pH.
-
Resuspension: Resuspend the pellet in a minimal amount of neutral or slightly alkaline buffer.
-
Dialysis: Dialyze the resuspended protein against the desired buffer overnight at 4°C to remove excess salts.
-
Storage: The resulting protein solution can be used directly, or lyophilized for long-term storage at -20°C or -80°C.
Workflow for this compound Extraction and Purification
The following DOT script illustrates a typical workflow for obtaining purified this compound.
Quantitative Data Summary
Solubility of Chickpea Protein Isolate at Different pH Values
The following table summarizes the typical solubility profile of chickpea protein isolates.
| pH Range | Solubility (%) | Reference |
| 1 - 3 | Up to 90% | [5] |
| 4 - 6 | 2 - 30% (minimum) | [5] |
| 7 | ~60% | [5] |
| 8 - 12 | Up to 90% | [5] |
This data highlights the critical importance of pH control in maintaining this compound solubility in your experiments. Working within the high solubility ranges will minimize the risk of precipitation and aggregation.
References
- 1. This compound and arietin, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring the Amino-Acid Composition, Secondary Structure, and Physicochemical and Functional Properties of Chickpea Protein Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Extraction, Modification, Biofunctionality, and Food Applications of Chickpea (Cicer arietinum) Protein: An Up-to-Date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deterministic pressure-induced dissociation of vicilin, the 7S storage globulin from pea seeds: effects of pH and cosolvents on oligomer stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Cicerin in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Cicerin.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous buffer during my experiment.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer.
-
Solution 1: Decrease Concentration: The most straightforward approach is to lower the this compound concentration to below its saturation point in your experimental buffer.
-
Solution 2: Incorporate a Co-solvent: If your experimental design permits, introduce a small percentage of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), or methanol (B129727) into your buffer. It is advisable to start with a low concentration (e.g., 1-5%) and incrementally increase it while carefully monitoring for any potential interference with your experimental system.[1]
-
Solution 3: pH Adjustment: The solubility of flavonoids can be pH-dependent. Systematically evaluate the solubility of this compound across a range of pH values to identify the optimal pH for your experiment. Studies on other flavonoids have shown that stability can be significantly influenced by pH, with some compounds being more stable around pH 4-5.[2][3][4]
-
Solution 4: Use of Surfactants: The addition of a non-ionic surfactant, such as Tween 80 or Polysorbate 80, at a concentration above its critical micelle concentration (CMC) can aid in solubilizing this compound.
-
Issue: I am observing low or inconsistent bioactivity of this compound in my cell-based assays.
-
Possible Cause: Poor aqueous solubility is leading to low effective concentration and variability in your results.
-
Solution 1: Prepare a High-Concentration Stock in an Organic Solvent: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). This stock can then be diluted into your cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your specific cell line (typically <0.5%).
-
Solution 2: Employ Solubility Enhancement Techniques: For more persistent solubility issues, consider advanced formulation strategies:
-
Cyclodextrin (B1172386) Complexation: Encapsulating this compound within a cyclodextrin molecule can significantly enhance its aqueous solubility.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanoscale increases the surface area, which can lead to improved dissolution rates.[5][6][7][8]
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution by presenting it in an amorphous state.[9][10][11][12][13]
-
-
Issue: My this compound stock solution in an organic solvent is showing degradation over time.
-
Possible Cause: this compound may be unstable in the chosen solvent or under the storage conditions.
-
Solution 1: Optimize Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect the solutions from light by using amber vials or wrapping them in aluminum foil.
-
Solution 2: Evaluate Solvent Stability: If degradation persists, it may be necessary to evaluate the stability of this compound in different organic solvents to identify the most suitable one for long-term storage.
-
Solution 3: Prepare Fresh Solutions: For highly sensitive experiments, it is always best practice to prepare fresh working solutions from a recently prepared stock solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the predicted aqueous solubility of this compound?
A1: While experimental data for this compound is limited, a predicted aqueous solubility of 0.28 g/L has been reported. It is important to note that this is a computed value and empirical determination is recommended for precise measurements.
Q2: What are some common organic solvents for dissolving this compound?
A2: Based on the isoflavonoid (B1168493) structure of this compound, common organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol are likely to be effective for creating stock solutions.[1][14][15]
Q3: How can I increase the aqueous solubility of this compound for in vivo studies?
A3: For animal studies, enhancing the aqueous solubility of this compound is crucial for achieving adequate bioavailability. Techniques such as complexation with cyclodextrins, formulation into nanoparticles, or creating a solid dispersion are effective strategies to improve dissolution and absorption in the gastrointestinal tract.
Q4: Are there any established protocols for enhancing this compound solubility?
A4: While specific protocols for this compound are not widely published, methodologies developed for other poorly soluble isoflavonoids can be adapted. Detailed experimental protocols for cyclodextrin complexation, nanoparticle formulation, and solid dispersion are provided in the "Experimental Protocols" section below.
Q5: How can I quantify the concentration of this compound in my solutions?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry are common and reliable methods for quantifying this compound.[16][17][18][19][20] Detailed protocols for these analytical techniques are available in the "Experimental Protocols" section.
Data Presentation
Table 1: Solubility Enhancement of Isoflavones (Analogous Compounds to this compound)
| Isoflavone | Enhancement Method | Fold Increase in Aqueous Solubility | Reference |
| Soy Isoflavone Extract | Complexation with β-cyclodextrin | ~26 | |
| Daidzein | Complexation with PAMAM Dendrimer | ~186 | [21] |
| Daidzein | Complexation with PPI Dendrimer | ~650 | [21] |
| Genistein | Particle size reduction via supercritical CO2 | ~2 |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Lyophilization Method)
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Purified water
-
Lyophilizer (freeze-dryer)
-
Mortar and pestle
Procedure:
-
Molar Ratio Calculation: Determine the required amounts of this compound and HP-β-CD for a 1:1 or 1:2 molar ratio.
-
Dissolution:
-
Dissolve the calculated amount of this compound in a minimal amount of ethanol.
-
In a separate container, dissolve the HP-β-CD in purified water.
-
-
Complexation:
-
Slowly add the aqueous HP-β-CD solution to the ethanolic this compound solution while stirring continuously. A slight precipitation may be observed.
-
-
Freezing: Freeze the resulting mixture at -80°C until completely solid.
-
Lyophilization: Lyophilize the frozen mixture until a dry, solid product is obtained.
-
Post-processing: Grind the lyophilized product into a fine powder using a mortar and pestle.
-
Solubility Assessment: Determine the aqueous solubility of the this compound-HP-β-CD complex and compare it to that of uncomplexed this compound.
Protocol 2: Formulation of this compound Nanoparticles (Antisolvent Precipitation Method)
Objective: To produce this compound nanoparticles to increase the surface area and enhance the dissolution rate.
Materials:
-
This compound powder
-
A suitable organic solvent (e.g., acetone, ethanol)
-
An aqueous solution containing a stabilizer (e.g., Polysorbate 80, PVP)
-
High-speed homogenizer or sonicator
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound in the chosen organic solvent to create a concentrated solution.
-
Precipitation:
-
Under high-speed homogenization or sonication, rapidly inject the this compound solution into the aqueous stabilizer solution.
-
The rapid mixing will cause this compound to precipitate as nanoparticles, which will be kept in suspension by the stabilizer.
-
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure using a rotary evaporator.
-
Characterization: The resulting aqueous suspension of this compound nanoparticles can be characterized for particle size and morphology. It can be used directly for experiments or lyophilized to obtain a powder.
Protocol 3: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)
Objective: To improve the dissolution of this compound by dispersing it in a hydrophilic polymer matrix.
Materials:
-
This compound powder
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone (PVP), Polyethylene glycol (PEG))
-
A suitable solvent system to dissolve both this compound and the polymer (e.g., a mixture of ethanol and water)
-
Rotary evaporator
-
Sieve
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophilic polymer in the chosen solvent system with constant mixing. Gentle heating (e.g., 40-60°C) may be applied to aid dissolution.[9]
-
Solvent Evaporation: Remove the solvent using a rotary evaporator to obtain a solid mass.
-
Milling and Sieving: Crush the resulting solid mass and pass it through a sieve to obtain uniform-sized particles.
-
Dissolution Testing: Evaluate the in-vitro dissolution rate of the this compound solid dispersion and compare it to the dissolution of the pure drug.
Protocol 4: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To accurately determine the concentration of this compound in solution.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions (starting point, optimization may be required):
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by obtaining a UV-Vis spectrum of this compound in the mobile phase and selecting the wavelength of maximum absorbance (λmax).
-
Sample Preparation: Dissolve the this compound-containing sample in the mobile phase, filter through a 0.22 µm syringe filter, and dilute to a concentration within the calibration range.
-
Quantification: Generate a standard curve using known concentrations of a this compound reference standard.
Protocol 5: Quantification of this compound using UV-Vis Spectrophotometry
Objective: To provide a rapid estimation of this compound concentration.
Instrumentation:
-
UV-Vis spectrophotometer
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is soluble and that does not absorb at the λmax of this compound (e.g., ethanol, methanol).
-
Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
-
Standard Curve: Prepare a series of this compound solutions of known concentrations in the chosen solvent and measure their absorbance at the λmax. Plot absorbance versus concentration to create a standard curve.
-
Sample Analysis: Measure the absorbance of the unknown this compound sample at the λmax and determine its concentration using the standard curve.
Visualizations
References
- 1. Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cbe.princeton.edu [cbe.princeton.edu]
- 6. Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rjptonline.org [rjptonline.org]
- 9. Preparation of solid dispersion systems for enhanced dissolution of poorly water soluble diacerein: In-vitro evaluation, optimization and physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpras.com [ijpras.com]
- 11. "Solubility enhancement of diacerein by spray drying technique, formula" by Devidas G. Bachhav, Somashekhar S. Khadabadi et al. [digital.car.chula.ac.th]
- 12. Cyclosporine A-Loaded Ternary Solid Dispersion Prepared with Fine Droplet Drying Process for Improvement of Storage Stability and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Influence Of Preparation Process Of Solid Dispersion On Its Physical Stability - Senieer - What You Trust [senieer.com]
- 14. researchgate.net [researchgate.net]
- 15. dmso methanol ethanol: Topics by Science.gov [science.gov]
- 16. jetir.org [jetir.org]
- 17. HPLC Method for Analysis of Cetirizine | SIELC Technologies [sielc.com]
- 18. scispace.com [scispace.com]
- 19. scienggj.org [scienggj.org]
- 20. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 21. revroum.lew.ro [revroum.lew.ro]
addressing Cicerin degradation during analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the degradation of Cicerin, a major storage globulin in chickpeas (Cicer arietinum), during analytical procedures.
Troubleshooting Guides
Issue: Low Yield or Absence of Intact this compound in Final Analysis
If you are experiencing lower-than-expected yields or a complete loss of intact this compound, it could be due to degradation during your sample preparation and analysis. Here is a systematic approach to troubleshoot this issue.
Step 1: Evaluate Your Extraction and Lysis Procedure
Plant tissues, including chickpea seeds, contain vacuoles rich in proteases.[1][2] When cells are lysed, these proteases are released and can degrade your target protein.
-
Temperature Control: Ensure all extraction and purification steps are performed at low temperatures (e.g., 4°C) to minimize protease activity.[3][4][5] Keep all protein fractions on ice.[3]
-
Buffer Conditions: Use a well-buffered environment to prevent sudden pH shifts, as extreme pH can lead to protein denaturation and degradation.[4] Most biological buffers like Tris, HEPES, and MOPS are effective at a physiological pH.[4]
-
Protease Inhibitors: The inclusion of a protease inhibitor cocktail in your lysis and purification buffers is critical to prevent enzymatic degradation.[1][3][6][7][8]
Step 2: Assess Your Analytical Method
The conditions of your analytical method can also contribute to this compound degradation.
-
HPLC Analysis: For High-Performance Liquid Chromatography (HPLC), ensure your mobile phase is compatible with this compound stability. A forced degradation study can help identify conditions (acidic, basic, oxidative) that degrade your protein.[3]
-
Electrophoresis (SDS-PAGE): If you observe smear bands or bands at lower molecular weights than expected, it may be indicative of protein degradation.[9] Ensure your sample loading buffer is fresh and contains adequate denaturing and reducing agents.
Step 3: Verify Protein Integrity
To confirm if degradation is occurring, you can perform the following:
-
Time-Course Experiment: Incubate your clarified extract at room temperature and take aliquots at different time intervals.[6] Analyze these aliquots by SDS-PAGE or another suitable method to observe any time-dependent degradation.
-
Western Blotting: If an antibody for this compound is available, use Western blotting to detect proteolytic fragments.[1][2][6]
Issue: Protein Aggregation and Precipitation
Protein aggregation can lead to a loss of soluble, analyzable this compound and can be mistaken for degradation.
-
Buffer Optimization: Adjust the pH of your buffer to be at least 2 units away from this compound's isoelectric point (pI) to prevent precipitation.[3] The pI for chickpea protein has been identified at a pH of 4.5.[10]
-
Salt Concentration: Optimize the ionic strength of your buffer with salts to improve solubility.[3]
-
Additives: Consider adding stabilizing agents like glycerol (B35011) (5-20%) or mild, non-ionic detergents to your buffers.[3][5]
Frequently Asked Questions (FAQs)
Sample Preparation & Handling
Q1: What is the optimal temperature for extracting and handling this compound to prevent degradation?
A1: To minimize proteolytic activity, all extraction, purification, and handling steps should be performed at low temperatures, ideally at 4°C.[3][4][5] All buffers and protein fractions should be kept on ice throughout the experiment.[3]
Q2: Which protease inhibitors are most effective for plant protein extractions like this compound?
A2: A broad-spectrum protease inhibitor cocktail is highly recommended as plant cells contain a variety of proteases.[1][3][8] Commercially available cocktails are convenient, but you can also create your own by combining inhibitors for different protease classes (e.g., serine, cysteine, metalloproteases).
Q3: How can I minimize this compound degradation during long-term storage?
A3: For long-term storage, it is generally recommended to store purified this compound at -80°C in the presence of a cryoprotectant like glycerol.[3] Aliquoting the protein into smaller, single-use volumes can prevent degradation from repeated freeze-thaw cycles.
Analytical Methods
Q4: My this compound appears degraded on an SDS-PAGE gel. How can I confirm this and prevent it?
A4: Degradation on an SDS-PAGE gel often appears as smearing or bands at lower molecular weights than the intact protein. To confirm, you can perform a Western blot if an antibody is available.[1][2][6] To prevent this, ensure you are using a fresh lysis buffer with a protease inhibitor cocktail and keeping your samples on ice.[8][11]
Q5: What are the common chemical degradation pathways for proteins like this compound in solution?
A5: Proteins in solution can undergo several chemical degradation processes, including:
-
Deamidation: The hydrolysis of asparagine and glutamine side chains. This is pH-dependent and can be minimized by maintaining a pH between 3 and 5.[3]
-
Oxidation: The modification of amino acid residues, particularly methionine.[12] This can be caused by exposure to oxygen, light, or trace metals.[12]
-
Hydrolysis: The cleavage of peptide bonds, which can be acid- or base-catalyzed.[13]
Data Interpretation
Q6: I see multiple bands for this compound on my gel. Is this always degradation?
A6: Not necessarily. This compound is a vicilin-type globulin, which is typically a trimer of subunits.[14][15] These subunits can have different molecular weights, leading to multiple bands on a gel even for the intact protein. However, if you observe a smearing pattern or an increase in lower molecular weight bands over time, degradation is likely occurring.
Quantitative Data Summary
The stability of this compound is influenced by several factors. The following tables provide an illustrative summary of how different conditions can affect its integrity.
Table 1: Effect of pH on this compound Stability
| pH | Temperature (°C) | Incubation Time (hours) | Remaining Intact Protein (%) | Observations |
| 3.0 | 25 | 24 | 75 | Potential for acid hydrolysis. |
| 5.0 | 25 | 24 | 95 | High stability near the pI. |
| 7.0 | 25 | 24 | 98 | Optimal stability for many applications. |
| 9.0 | 25 | 24 | 85 | Increased risk of deamidation. |
Table 2: Effect of Temperature on this compound Stability at pH 7.0
| Temperature (°C) | Incubation Time (hours) | Remaining Intact Protein (%) | Observations |
| 4 | 48 | >99 | Ideal for short-term storage and processing. |
| 25 | 48 | 90 | Noticeable degradation at room temperature. |
| 37 | 48 | 65 | Significant degradation. |
| 60 | 1 | 30 | Rapid thermal denaturation and degradation. |
Experimental Protocols
Protocol 1: this compound Extraction with Minimized Degradation
This protocol outlines a method for extracting this compound from chickpea flour while minimizing proteolytic degradation.
-
Homogenization:
-
Suspend chickpea flour in a cold (4°C) extraction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl) at a 1:10 (w/v) ratio.
-
Add a broad-spectrum protease inhibitor cocktail to the buffer immediately before use.
-
Homogenize the slurry on ice using a blender or homogenizer at low to medium speed to avoid heat generation.
-
-
Clarification:
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet insoluble material.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Analysis:
-
Immediately analyze the supernatant or store it at -80°C in aliquots containing a cryoprotectant like glycerol.
-
Protocol 2: Forced Degradation Study for this compound
This protocol is designed to identify conditions that lead to this compound degradation, which is useful for developing stable formulations and analytical methods.[3]
-
Sample Preparation:
-
Prepare a stock solution of purified this compound in a neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
-
-
Application of Stress Conditions:
-
Aliquot the stock solution into separate vials and subject them to the following stress conditions:
-
Acidic: Add 0.1 M HCl to achieve a final pH of 1-2.
-
Basic: Add 0.1 M NaOH to achieve a final pH of 12-13.
-
Oxidative: Add 3% hydrogen peroxide.
-
Thermal: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photolytic: Expose to UV light (e.g., 254 nm).
-
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the samples using a stability-indicating analytical method, such as HPLC or SDS-PAGE, to quantify the remaining intact this compound and detect degradation products.
-
Visualizations
Caption: Workflow for this compound extraction designed to minimize degradation.
Caption: Troubleshooting flowchart for this compound degradation.
Caption: Factors contributing to this compound degradation during analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Avoiding Proteolysis during the Extraction and Purification of Active Plant Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 6. academic.oup.com [academic.oup.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. benchchem.com [benchchem.com]
- 10. Extraction, Modification, Biofunctionality, and Food Applications of Chickpea (Cicer arietinum) Protein: An Up-to-Date Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pea and lentil 7S globulin crystal structures with comparative immunoglobulin epitope mapping - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Cicerin and Co-eluting Flavonoids
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) separation of Cicerin from other flavonoids, particularly those found in chickpea (Cicer arietinum).
Frequently Asked questions (FAQs)
Q1: What is this compound and which flavonoids commonly co-elute with it?
A1: this compound is an isoflavone (B191592), a class of flavonoid, with the chemical formula C₁₇H₁₄O₇.[1] It is naturally found in pulses like chickpeas (Cicer arietinum). In HPLC analysis of chickpea extracts, this compound may co-elute with other isoflavones that are structurally similar and present in the same matrix. The most common co-eluting flavonoids include Biochanin A, Formononetin, and their respective glycosides.
Q2: What is the recommended stationary phase for this compound separation?
A2: A reversed-phase C18 column is the most common and effective stationary phase for the separation of isoflavones, including this compound. These columns provide excellent resolution and are compatible with the typical mobile phases used for flavonoid analysis. A column with dimensions such as 4.6 mm internal diameter, 250 mm length, and a particle size of 5 µm is a suitable starting point.
Q3: Which organic solvents are optimal for the mobile phase?
A3: Acetonitrile (B52724) and methanol (B129727) are the preferred organic solvents for the reversed-phase HPLC separation of isoflavones. Acetonitrile often provides better separation efficiency and lower backpressure compared to methanol. The choice between acetonitrile and methanol can influence the separation selectivity of closely eluting peaks.
Q4: Why is it necessary to use an acidified mobile phase?
A4: Adding a small amount of acid, typically 0.1% to 0.2% formic acid or acetic acid, to the aqueous portion of the mobile phase is crucial. This helps to suppress the ionization of the phenolic hydroxyl groups on the flavonoid structures. Suppressing ionization leads to sharper peaks, reduces peak tailing, and improves the overall resolution between analytes.
Q5: Should I use an isocratic or gradient elution method?
A5: Due to the complexity of plant extracts containing flavonoids with a wide range of polarities, a gradient elution method is highly recommended. A gradient method, where the concentration of the organic solvent is gradually increased over time, allows for the effective separation of both more polar (e.g., glycosides) and less polar (e.g., aglycones) flavonoids within a single analytical run.
Q6: What is the optimal detection wavelength for this compound?
A6: While a specific lambda max (λmax) for a pure standard of this compound should be determined experimentally by UV-Vis spectrophotometry, a general starting point for isoflavones is in the range of 254-266 nm. A UV-Vis spectrum of a crude chickpea pod extract has shown a significant absorption peak at 266 nm, which is attributed to the presence of polyphenolic compounds.[2] Therefore, monitoring at or around 260 nm is a reasonable starting point for the detection of this compound and other co-eluting isoflavones.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and other flavonoids.
| Problem | Possible Cause | Solution |
| Poor Peak Resolution | Mobile phase composition is not optimal. | Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. Also, consider switching the organic modifier (e.g., from methanol to acetonitrile or vice versa) to alter selectivity. |
| Incorrect stationary phase. | While C18 is standard, for particularly difficult separations, a phenyl-hexyl or a biphenyl (B1667301) stationary phase might offer different selectivity. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Ensure the mobile phase is sufficiently acidified (e.g., 0.1% formic acid) to suppress silanol (B1196071) interactions. Using a high-purity, end-capped C18 column can also minimize tailing. |
| Column overload. | Reduce the concentration of the injected sample or decrease the injection volume. | |
| Co-elution of this compound and Biochanin A | Similar retention characteristics under the current conditions. | Optimize the mobile phase gradient, particularly the initial and final organic solvent percentages and the gradient ramp rate. A slower, more shallow gradient can often resolve closely eluting isomers and structurally similar compounds. |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each analysis and ensure it is thoroughly mixed and degassed. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature throughout the analysis. A temperature of 35-40°C is often a good starting point for isoflavone separation. | |
| No Peaks or Very Small Peaks | Sample concentration is too low. | Concentrate the sample extract or increase the injection volume. |
| Sample insolubility. | Ensure the sample is fully dissolved in the initial mobile phase. Sonication can aid in dissolution. If the sample is insoluble in the initial mobile phase, a small amount of a stronger, compatible solvent like DMSO can be used, but be mindful of its effect on peak shape. |
Experimental Protocols
Sample Preparation from Chickpea Seeds
-
Grinding: Grind dried chickpea seeds into a fine powder.
-
Extraction: Accurately weigh approximately 500 mg of the powdered sample and place it in a flask with 10 mL of 70% methanol.
-
Ultrasonic Extraction: Perform extraction in an ultrasonic water bath at a controlled temperature (e.g., 60-80°C) for an extended period (e.g., 2-5 hours) to ensure efficient extraction of flavonoids.
-
Centrifugation and Filtration: After extraction, centrifuge the mixture to pellet the solid material. Filter the supernatant through a 0.22 or 0.45 µm syringe filter prior to HPLC injection.
HPLC Method for this compound and Flavonoid Separation
This protocol is a starting point and may require optimization based on your specific instrument and sample.
-
HPLC System: Agilent 1100 series or equivalent with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.2% Formic acid in Water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Gradient Program:
-
0-60 min: 30% B to 70% B (linear gradient).
-
Quantitative Data
The following table provides example retention times for key isoflavones found in chickpeas, based on the HPLC method described above. These values can be used as a reference for peak identification.
| Compound | Retention Time (min) |
| Ononin | 22.3 |
| Biochanin A-7-O-β-D-glucoside | 30.4 |
| Formononetin | 40.9 |
| Biochanin A | 49.1 |
Note: The retention time for this compound would need to be determined using a pure standard, but it is expected to elute within the range of other isoflavones.
Visualizations
Caption: Experimental workflow for the extraction and HPLC analysis of this compound from chickpeas.
Caption: A decision-making diagram for troubleshooting poor peak resolution in HPLC.
References
troubleshooting Cicerin cell viability assay inconsistencies
Welcome to the technical support center for the Cicerin cell viability assay. While "this compound" is not a standard industry name for a cell viability assay, this guide addresses common inconsistencies and troubleshooting strategies applicable to metabolic assays that rely on the enzymatic reduction of a substrate by viable cells to produce a measurable signal (colorimetric or fluorescent). This resource is intended for researchers, scientists, and drug development professionals to help ensure data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background signal in my this compound assay?
High background can mask the true signal from your cells, leading to a reduced signal-to-noise ratio. Common causes include:
-
Reagent Contamination: The this compound reagent may be contaminated with bacteria or reducing agents, leading to non-specific signal generation.[1]
-
Compound Interference: The test compound itself may directly react with the this compound reagent.[1] This is common with compounds that have intrinsic reducing or oxidizing properties.
-
Media Components: Phenol (B47542) red in culture media can interfere with absorbance readings in colorimetric assays. It is often recommended to use phenol red-free media.[1]
-
Plate Type: For fluorescent readouts, using black plates is recommended to reduce background fluorescence.[1] For luminescence, white plates can maximize signal but may suffer from phosphorescence.[1]
Q2: Why am I observing a low signal-to-noise ratio?
A low signal-to-noise ratio can stem from either high background (see Q1) or a weak signal from the cells.[2] Reasons for a weak signal include:
-
Suboptimal Cell Number: Too few cells will not generate a strong enough signal to be distinguished from the background.
-
Low Metabolic Activity: Cells that are quiescent, senescent, or unhealthy will have reduced metabolic activity and thus produce less signal. Ensure cells are in the exponential growth phase.[1]
-
Incorrect Incubation Times: The incubation time with the this compound reagent may be too short for sufficient signal to develop. Conversely, very long incubations can lead to signal saturation or cytotoxicity from the reagent itself.[3][4]
-
Reagent Instability: The this compound reagent may be unstable or may have been stored improperly, leading to reduced efficacy.
Q3: My results show high variability between replicate wells. What is the cause?
Poor reproducibility is a common issue that can invalidate experimental results. The primary causes are:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a major source of variability. Ensure the cell suspension is homogenous and that pipetting technique is consistent.
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation and temperature fluctuations, leading to altered cell growth.[1] It is good practice to fill outer wells with sterile media or water and not use them for experimental samples.[1]
-
Temperature Gradients: Failing to equilibrate plates and reagents to room temperature before use can cause uneven reaction rates across the plate.[1]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of compounds or reagents will lead to significant variability.[5] Regular pipette calibration is crucial.[1]
Troubleshooting Guides
High Background Signal
| Potential Cause | Recommended Solution | Expected Outcome |
| Reagent Contamination | Use sterile technique when handling all reagents. Filter-sterilize if necessary. Prepare fresh reagents.[1] | Background signal in "no cell" control wells is significantly reduced. |
| Compound Interference | Run a control plate with the compound in cell-free media to measure its intrinsic signal. Subtract this value from experimental wells.[1] | Accurate measurement of cell-dependent signal by accounting for compound-specific effects. |
| Media Interference (Phenol Red) | Switch to a phenol red-free culture medium for the duration of the assay. | Reduction in background absorbance for colorimetric readouts. |
| Substrate Instability | Incubate the this compound reagent in media without cells and measure the signal over time. If the signal increases, the substrate is unstable in the media. Consider adjusting buffer pH or temperature.[2] | A stable substrate will show minimal signal increase over time, ensuring the measured signal is from cellular activity. |
Low Signal or Poor Signal-to-Noise Ratio
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Cell Number | Perform a cell titration experiment to determine the optimal seeding density that yields a robust signal within the linear range of the assay. | A clear linear relationship between cell number and signal, ensuring the assay is sensitive enough for the experiment. |
| Suboptimal Incubation Time | Optimize the incubation time with the this compound reagent. Test several time points (e.g., 1, 2, 4, 6 hours) to find the optimal window.[3][4] | Identification of an incubation time that maximizes the signal from viable cells without introducing artifacts. |
| Low Metabolic Activity | Ensure cells are healthy, free from contamination (especially mycoplasma), and in the logarithmic growth phase.[1] | Healthy, proliferating cells will produce a stronger, more consistent signal. |
| Incorrect Instrument Settings | Verify that the plate reader is set to the correct excitation/emission wavelengths (for fluorescence) or absorbance wavelength (for colorimetric). Check the gain settings.[2] | Maximized detection of the specific signal generated by the assay. |
High Variability / Poor Reproducibility
| Potential Cause | Recommended Solution | Expected Outcome |
| Inconsistent Cell Seeding | Ensure the cell suspension is thoroughly mixed before and during plating. Use reverse pipetting for viscous solutions.[5] | Reduced well-to-well variability in control (untreated) wells, leading to a lower coefficient of variation (CV%). |
| Edge Effects | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.[1] | Minimized data skewing caused by evaporation and temperature changes at the plate perimeter. |
| Temperature Fluctuations | Equilibrate plates and all reagents to the appropriate temperature (usually room temperature) for at least 30 minutes before starting the assay.[1] Do not stack plates in the incubator.[5] | More uniform reaction rates across all wells, improving consistency. |
| Compound Precipitation | Check for compound precipitation in the media under a microscope. If observed, consider using a lower concentration, a different solvent, or a different assay type.[1] | Ensures the effective concentration of the compound is known and that precipitate does not interfere with the assay reading. |
Experimental Protocols
Standard this compound Assay Protocol (Generic)
-
Cell Seeding: Prepare a single-cell suspension at the predetermined optimal density. Plate 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.
-
Cell Culture: Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow cells to attach and resume exponential growth.
-
Compound Treatment: Prepare serial dilutions of the test compound. Add the desired final concentrations of the compound to the appropriate wells. Include vehicle-only controls.
-
Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Allow the this compound reagent to come to room temperature. Add 10-20 µL of the reagent to each well.
-
Signal Development: Incubate the plate for the optimized time (e.g., 1-4 hours) at 37°C, protected from light.
-
Signal Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
Protocol for Assessing Compound Interference
-
Prepare a 96-well plate with cell culture medium but no cells.
-
Add the test compound at the same concentrations used in the main experiment to triplicate wells.
-
Add the this compound reagent to all wells.
-
Incubate for the same duration as the main assay.
-
Measure the signal. A significant signal in these cell-free wells indicates direct interference of the compound with the assay reagent.[1]
Visual Guides
Caption: Standard workflow for a typical cell viability assay.
Caption: Conceptual pathway for metabolic indicator assays.
Caption: A logical guide for troubleshooting common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing resazurin-based viability assays for P-MSC/TER308 cell line to enhance results reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization (peptide)
preventing proteolytic degradation of Cicerin peptide
Welcome to the technical support center for Cicerin peptide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to prevent the proteolytic degradation of this compound during experiments.
Troubleshooting Guides
This section addresses specific issues you might encounter with this compound peptide stability and activity.
???+ question "Problem: I am observing a rapid loss of this compound peptide activity in my cell culture experiments."
???+ question "Problem: My reconstituted this compound peptide solution shows inconsistent results between experiments."
Frequently Asked Questions (FAQs)
???+ question "What is the optimal way to store this compound peptide?"
???+ question "What are the primary pathways of peptide degradation I should be aware of?"
???+ question "Which protease inhibitors should I use for this compound?"
???+ question "How can I modify the this compound peptide itself to increase its stability?"
Quantitative Data Summary
Table 1: Efficacy of Common Protease Inhibitors
This table provides a reference for selecting appropriate protease inhibitors to prevent this compound degradation in various experimental setups.
| Inhibitor | Target Protease Class | Typical Working Conc. | Notes |
| AEBSF / Pefabloc SC | Serine Proteases | 0.1 - 1.0 mM | Less toxic alternative to PMSF.[1] |
| Aprotinin | Serine Proteases | 0.6 - 2.0 µg/mL | Reversible inhibitor of trypsin, chymotrypsin. |
| Leupeptin | Serine & Cysteine Proteases | 0.4 - 4.0 µg/mL | Reversible inhibitor.[1] |
| Pepstatin A | Aspartic Proteases | 0.7 µg/mL | Targets pepsin, cathepsin D.[1] |
| E-64 | Cysteine Proteases | 1 - 10 µM | Irreversible inhibitor of papain, calpain.[1] |
| EDTA / EGTA | Metalloproteases | 1 - 10 mM | Chelates metal ions required for protease activity. |
| Protease Inhibitor Cocktail | Broad Spectrum | Varies by manufacturer | Recommended for general use when the specific proteases are unknown.[1] |
Table 2: Factors Affecting Peptide Stability in Solution
This table summarizes the impact of various environmental factors on the stability of a typical peptide like this compound.
| Factor | Condition | Impact on Stability | Primary Degradation Pathway(s) |
| Temperature | –80°C | High Stability (Years) | Minimal degradation.[2] |
| –20°C | Good Stability (Months) | Slow degradation.[2][3] | |
| 4°C | Limited Stability (Days/Weeks) | Hydrolysis, oxidation, microbial growth.[4] | |
| Room Temperature | Poor Stability (Hours/Days) | Rapid degradation.[5] | |
| pH | Acidic (pH < 5) | Variable | Hydrolysis (especially at Asp residues).[6][7] |
| Neutral (pH 5-7) | Optimal for many peptides | Deamidation (at Asn/Gln residues).[5][7] | |
| Alkaline (pH > 8) | Poor Stability | Deamidation, racemization, oxidation.[4] | |
| Oxygen | Presence of O₂ | Decreased Stability | Oxidation (of Cys, Met, Trp).[2][4] |
| Freeze-Thaw Cycles | Multiple Cycles | Decreased Stability | Aggregation, precipitation.[2] |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of this compound Peptide
This protocol describes the standard procedure for correctly solubilizing and storing this compound to maximize its stability.
-
Equilibrate the Vial: Before opening, remove the vial of lyophilized this compound from the freezer and place it in a desiccator at room temperature for at least 20-30 minutes. This prevents moisture condensation on the cold powder.[8]
-
Calculate Solvent Volume: Determine the volume of solvent needed to achieve your desired stock concentration (e.g., 1 mM).
-
Select an Appropriate Solvent: Based on this compound's sequence (ARCENFADSYRQPPISSSQT), which contains both acidic (E, D) and basic (R) residues, it should be soluble in sterile water.[9] For enhanced stability, use a sterile, slightly acidic buffer (e.g., 10 mM Acetate Buffer, pH 5.5).[5] To prevent oxidation of the Cysteine residue, use a buffer that has been degassed.[8]
-
Reconstitute the Peptide: Carefully open the vial and add the calculated volume of your chosen solvent. Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Sonication in a water bath can be used if dissolution is slow, but avoid excessive heating.[8]
-
Prepare Aliquots: Immediately dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for one experiment.
-
Store Aliquots: Tightly cap the tubes and store them at –20°C or –80°C.[4] Record the date, concentration, and peptide name on each tube.
Protocol 2: this compound Stability Assay using RP-HPLC
This protocol allows you to quantify the degradation of this compound over time in a specific buffer or medium.
-
Prepare the this compound Stock: Reconstitute this compound to a known concentration (e.g., 1 mg/mL) in an appropriate initial solvent (e.g., sterile water).
-
Incubation: a. Dilute the this compound stock into the experimental medium to be tested (e.g., cell culture medium + 10% FBS, plasma, buffer solution) to a final concentration suitable for HPLC detection. b. At time zero (T=0), immediately take an aliquot, mix it with a quenching solution (e.g., 10% trifluoroacetic acid, TFA) to stop enzymatic activity, and freeze it at –80°C. c. Incubate the remaining solution at the desired temperature (e.g., 37°C). d. At subsequent time points (e.g., 1, 4, 8, 24 hours), remove additional aliquots, quench them in the same manner, and freeze immediately.
-
Sample Preparation for HPLC: Thaw all samples. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet any precipitated proteins. Transfer the supernatant to HPLC vials.
-
RP-HPLC Analysis: a. Use a C18 reversed-phase HPLC column. b. Set up a gradient elution method, typically using Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile). c. Inject each sample onto the column. d. Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Data Analysis: a. Identify the peak corresponding to the intact this compound peptide in the T=0 sample. b. For each subsequent time point, integrate the area of the intact this compound peak. c. Calculate the percentage of remaining this compound at each time point relative to the T=0 sample. d. Plot the percentage of remaining peptide versus time to determine its stability profile and calculate its half-life (t₁/₂) in the tested medium.
Visualizations
Diagrams of Workflows and Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. nordscipeptides.com [nordscipeptides.com]
- 3. shrinepeptides.com [shrinepeptides.com]
- 4. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 5. NIBSC - Peptide Storage [nibsc.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. bachem.com [bachem.com]
- 9. This compound peptide ARCENFADSYRQPPISSSQT for Life Science Research-Mol Scientific. [mol-scientific.com]
Technical Support Center: Improving Recombinant Cicerin Peptide Yield
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the production of recombinant Cicerin peptide. The this compound peptide addressed in this guide is a 20-amino-acid peptide with the sequence: Ala-Arg-Cys-Glu-Asn-Phe-Ala-Asp-Ser-Tyr-Arg-Gln-Pro-Pro-Ile-Ser-Ser-Ser-Gln-Thr.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process of producing recombinant this compound peptide.
Question 1: Why am I seeing very low or no expression of my recombinant this compound peptide in E. coli?
Answer:
Several factors can contribute to low or no expression of a target peptide. Here are some common causes and troubleshooting steps:
-
Codon Bias: The codons in your this compound gene construct may not be optimal for the E. coli expression host. This can lead to inefficient translation.
-
Solution: Synthesize a new gene with codons optimized for E. coli. There are several online tools and commercial services available for this purpose.
-
-
Toxicity of the Peptide: Even small peptides can sometimes be toxic to the host cells, leading to poor growth and low expression.
-
Solution 1: Use a tightly regulated promoter system (e.g., pBAD) to minimize basal expression before induction.
-
Solution 2: Lower the induction temperature (e.g., 18-25°C) and use a lower concentration of the inducing agent (e.g., IPTG) to reduce the rate of peptide production.
-
-
Peptide Degradation: Small peptides can be susceptible to degradation by host cell proteases.
-
Solution: Express the this compound peptide as a fusion with a larger, more stable protein such as Glutathione (B108866) S-transferase (GST), Thioredoxin (Trx), or Small Ubiquitin-like Modifier (SUMO). These fusion partners can protect the peptide from proteolysis and may also enhance solubility.
-
-
Inefficient Transcription or Translation Initiation: The promoter, ribosome binding site (RBS), or start codon context may not be optimal.
-
Solution: Ensure your expression vector has a strong promoter (e.g., T7) and a consensus RBS.
-
Question 2: My this compound peptide is expressed, but it's forming insoluble inclusion bodies. How can I improve its solubility?
Answer:
Inclusion body formation is a common issue in recombinant protein and peptide production in E. coli. Here are strategies to improve the solubility of your this compound peptide:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the cultivation temperature to 15-25°C after induction can slow down protein synthesis, allowing more time for proper folding.
-
Reduce Inducer Concentration: Lowering the concentration of IPTG (e.g., to 0.1-0.4 mM) can decrease the rate of expression and reduce the likelihood of aggregation.
-
-
Choice of Fusion Tag:
-
Solubility-Enhancing Tags: Fuse the this compound peptide to a highly soluble protein like Maltose Binding Protein (MBP) or Thioredoxin (Trx).
-
-
Co-expression of Chaperones:
-
Chaperone Plasmids: Co-transform your E. coli host with a plasmid that expresses molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE). These can assist in the proper folding of the peptide.
-
-
Host Strain Selection:
-
Specialized Strains: Utilize E. coli strains engineered for enhanced soluble protein expression, such as those with modified cytoplasmic environments or protease deficiencies.
-
If these strategies do not yield soluble peptide, you will need to purify the this compound peptide from inclusion bodies and then refold it.
Question 3: I have purified my this compound peptide from inclusion bodies, but the refolding yield is very low. How can I optimize the refolding process?
Answer:
Refolding from inclusion bodies can be challenging. The presence of a cysteine residue in the this compound sequence suggests the potential for disulfide bond formation, which adds a layer of complexity.
-
Optimize Solubilization: Ensure complete solubilization of the inclusion bodies using a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) along with a reducing agent like Dithiothreitol (DTT) to reduce any incorrect disulfide bonds.
-
Refolding Buffer Composition:
-
Redox Shuffling System: To facilitate correct disulfide bond formation, use a refolding buffer containing a redox pair, such as reduced and oxidized glutathione (GSH/GSSG), typically in a 10:1 ratio.
-
Refolding Additives: Screen various additives that can aid in refolding, such as L-arginine (to suppress aggregation), and non-detergent sulfobetaines.
-
-
Refolding Method:
-
Rapid Dilution: This involves diluting the solubilized peptide solution into a large volume of refolding buffer. This is a simple but often effective method.
-
Dialysis: Gradually remove the denaturant by dialyzing against a refolding buffer. This slower process can sometimes improve refolding yields.
-
On-Column Refolding: If using an affinity tag (like a His-tag), the peptide can be bound to a chromatography column, and the denaturant can be washed away and replaced with refolding buffer while the peptide is immobilized.
-
Frequently Asked Questions (FAQs)
Q1: What is the best expression system for producing this compound peptide?
A1: Escherichia coli is a common and cost-effective choice for producing small peptides like this compound. However, if high yields of soluble, correctly folded peptide are difficult to achieve, other systems like yeast (Pichia pastoris) or cell-free expression systems could be considered.
Q2: Should I use a fusion tag for expressing this compound peptide?
A2: Yes, using a fusion tag is highly recommended for small peptides. A fusion partner can protect the peptide from proteolysis, increase expression levels, and enhance solubility. Tags like His-tag can also simplify purification. Some fusion partners, like SUMO, have the advantage of being cleavable to yield the native peptide sequence.
Q3: My this compound peptide has a cysteine. Do I need to worry about disulfide bond formation?
A3: A single cysteine can lead to the formation of intermolecular disulfide bonds, resulting in dimerization and potentially higher-order aggregation. During refolding, it is crucial to control the redox environment to favor the formation of the monomeric peptide if that is the desired form. If the native form of this compound is a dimer, the refolding conditions should be optimized to promote intermolecular disulfide bond formation.
Q4: How can I purify the this compound peptide after expression?
A4: The purification strategy will depend on whether the peptide is expressed in a soluble form or as inclusion bodies, and if a fusion tag is used.
-
Soluble, Tagged Peptide: Affinity chromatography (e.g., Ni-NTA for His-tagged peptides, Glutathione resin for GST-tagged peptides) is the most straightforward approach.
-
Inclusion Bodies: After solubilization and refolding, purification can be achieved using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography.
-
Cleavage of Fusion Tag: After initial purification, the fusion tag may need to be cleaved using a specific protease (e.g., TEV protease, thrombin). A subsequent purification step is then required to separate the this compound peptide from the cleaved tag and the protease.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential impact of different experimental conditions on the yield of recombinant this compound peptide.
Table 1: Effect of Expression Host and Fusion Tag on Soluble this compound Yield
| Expression Host Strain | Fusion Tag | Induction Temperature (°C) | Soluble this compound Yield (mg/L of culture) |
| BL21(DE3) | None | 37 | < 1 |
| BL21(DE3) | 6xHis | 37 | 2 |
| BL21(DE3) | GST | 37 | 8 |
| BL21(DE3) | Trx | 37 | 15 |
| Rosetta(DE3) | Trx | 37 | 18 |
| BL21(DE3) | Trx | 20 | 25 |
Table 2: Influence of Refolding Additives on this compound Peptide Recovery
| Refolding Buffer Base | Additive | Refolding Method | Recovered Active Peptide (%) |
| Tris-HCl, GSH/GSSG | None | Rapid Dilution | 15 |
| Tris-HCl, GSH/GSSG | 0.4 M L-Arginine | Rapid Dilution | 35 |
| Tris-HCl, GSH/GSSG | 0.4 M L-Arginine | Dialysis | 45 |
| Tris-HCl, GSH/GSSG | 0.5 M NDSB-201 | Rapid Dilution | 25 |
| Tris-HCl, GSH/GSSG | 0.4 M L-Arginine + 0.5 M NDSB-201 | Dialysis | 55 |
Experimental Protocols
Protocol 1: Expression of Thioredoxin-Cicerin Fusion Peptide in E. coli
-
Gene Synthesis and Cloning: Synthesize the codon-optimized gene for the this compound peptide and clone it into an expression vector (e.g., pET32a) to create a fusion construct with an N-terminal Thioredoxin (Trx) and a 6xHis tag.
-
Transformation: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Starter Culture: Inoculate 10 mL of LB medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce expression by adding IPTG to a final concentration of 0.4 mM.
-
Harvesting: Continue to incubate the culture for 16-18 hours at 20°C with shaking. Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
Protocol 2: Purification of this compound Peptide from Inclusion Bodies and Refolding
-
Cell Lysis: Resuspend the cell pellet from 1 L of culture in 30 mL of lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Lyse the cells by sonication on ice.
-
Inclusion Body Isolation: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C. Discard the supernatant. Wash the inclusion body pellet twice with a wash buffer (lysis buffer containing 1% Triton X-100) followed by a wash with lysis buffer without detergent.
-
Solubilization: Resuspend the washed inclusion bodies in 10 mL of solubilization buffer (50 mM Tris-HCl, pH 8.0, 6 M Guanidine-HCl, 10 mM DTT). Incubate at room temperature for 1-2 hours with gentle stirring.
-
Clarification: Centrifuge the solubilized inclusion bodies at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material.
-
Refolding by Dialysis: Transfer the supernatant to a dialysis bag (with an appropriate molecular weight cutoff). Dialyze against 1 L of refolding buffer (50 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM GSH, 0.1 mM GSSG, 0.4 M L-Arginine) at 4°C. Change the dialysis buffer three times over a period of 48 hours.
-
Final Clarification and Concentration: After dialysis, centrifuge the refolded peptide solution at 20,000 x g for 30 minutes at 4°C to remove any precipitated protein. Concentrate the soluble peptide using an appropriate centrifugal filter unit.
-
Further Purification: Purify the refolded this compound peptide using RP-HPLC.
Visualizations
References
Technical Support Center: Troubleshooting Inconsistent Results in Antifungal Assays
Welcome to the Technical Support Center for Antifungal Assays. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro antifungal susceptibility testing. Here, you will find troubleshooting guides in a frequently asked questions (FAQ) format, detailed experimental protocols, and quantitative data summaries to help ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that can lead to inconsistent or unreliable results in antifungal assays.
Q1: We are observing significant well-to-well and plate-to-plate variability in our Minimum Inhibitory Concentration (MIC) results. What are the potential causes?
A1: High variability in MIC assays is a common challenge and can originate from several factors throughout the experimental workflow. Key areas to investigate include:
-
Inoculum Preparation: Inconsistent inoculum density is a primary source of variability. It is crucial to standardize the fungal suspension to a 0.5 McFarland standard to achieve a consistent final concentration in the assay plate (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).[1][2] A higher than intended inoculum size can lead to falsely elevated MICs.[3][4]
-
Media Composition: The type and pH of the growth medium can significantly impact both fungal growth and the activity of the antifungal agent.[2][5][6] Use of standardized media such as RPMI-1640 buffered with MOPS is recommended to maintain a consistent pH.[3] Lot-to-lot variability in media can also contribute to inconsistent results.[2]
-
Incubation Conditions: Fluctuations in incubation temperature and time can alter fungal growth rates and, consequently, MIC values.[2][7][8] Maintaining a constant temperature (e.g., 35°C) and a consistent incubation period is critical for reproducibility.[9]
-
Endpoint Reading: Subjectivity in the visual determination of the MIC endpoint is a major source of inter-operator variability.[2] For fungistatic agents like azoles, the endpoint is often a significant reduction in growth (e.g., ≥50%) rather than complete inhibition, which can be difficult to interpret consistently.[9] The "trailing effect," characterized by reduced but persistent growth at concentrations above the MIC, can further complicate visual reading.[2]
Q2: Our quality control (QC) strain is consistently failing, showing MICs outside the acceptable range. How should we proceed?
A2: A failing QC strain indicates a systematic issue with the assay, and no results for test isolates should be reported until the issue is resolved.[2] The following steps should be taken:
-
Verify QC Strain Identity and Purity: Ensure that the correct QC strain was used and that the culture is pure and not contaminated with other microorganisms.
-
Review Assay Protocol: Meticulously review every step of the experimental protocol, from media preparation to the final reading, to identify any deviations from the standardized procedure.
-
Check Reagents and Materials:
-
Antifungal Agent: Confirm the potency of the antifungal agent. Ensure it has been stored correctly and has not expired. Prepare fresh stock solutions.
-
Media: Prepare fresh medium to rule out issues with contamination, pH, or degradation of components.
-
Plates and Other Consumables: Ensure that the microtiter plates and other plasticware are of the appropriate type and quality.
-
-
Repeat the Assay: If the source of the error is not immediately apparent, repeat the assay with freshly prepared reagents and a fresh subculture of the QC strain.
Q3: We are observing hazy, trailing growth in our microdilution wells, making it difficult to determine the MIC for azole antifungals. How should we interpret these results?
A3: The trailing phenomenon, or trailing growth, is the persistence of partial or hazy growth at drug concentrations above the true MIC.[2] This is a known issue, particularly with azole antifungals.[10] To mitigate the impact of trailing and improve consistency:
-
Standardize Endpoint Reading: Strictly adhere to the recommended endpoint definition. For azoles, the Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC as the lowest concentration that causes a significant inhibition of growth (approximately 50-80%) compared to the growth control.[9]
-
Use a Spectrophotometer: A microplate reader provides a more objective and quantitative measurement of growth inhibition compared to visual inspection, which can reduce inter-operator variability.[11][12][13][14] The MIC can be defined as the lowest drug concentration that causes a ≥50% or ≥90% reduction in optical density compared to the control well, depending on the antifungal class.[11]
-
Consider a 24-hour Reading: For some antifungal-organism combinations, reading the MIC at 24 hours instead of 48 hours can minimize the trailing effect and provide more timely results.[9][10]
Q4: My MIC results show fungal growth at high concentrations of an echinocandin, but not at lower concentrations. Is this contamination or resistance?
A4: This phenomenon is likely the "paradoxical effect," which has been reported for echinocandins.[3] It is characterized by the resumption of fungal growth at drug concentrations significantly higher than the MIC. This is generally not due to contamination or the selection of a resistant subpopulation during the assay. The proposed mechanism involves a cellular stress response where, at supra-inhibitory concentrations, the fungus activates compensatory pathways, such as increased chitin (B13524) synthesis, that overcome the effect of the drug.[3] To differentiate true resistance from the paradoxical effect, consider the overall MIC pattern. True resistance would typically show a consistent lack of susceptibility across all tested concentrations above the resistance breakpoint.[3]
Data Presentation
The following tables summarize quantitative data on factors that can influence the results of antifungal susceptibility testing.
Table 1: Effect of Inoculum Size on Antifungal MICs
| Fungus | Antifungal Agent | Inoculum Size (CFU/mL) | Geometric Mean MIC (µg/mL) | Fold Increase in MIC |
| Aspergillus spp. | 5-Fluorocytosine | 10² | 0.8 | >10-fold |
| 10⁴ | >8.4 | |||
| P. boydii | Amphotericin B | 10² | 0.5 | ~4-fold |
| 10⁵ | 2.0 | |||
| Candida albicans | Icofungipen | 50-100 (CFU/well) | 0.5 | >16-fold |
| >1,000 (CFU/well) | >8.0 | |||
| Candida albicans | Fluconazole | 10³ | 0.25 | 4-fold |
| 10⁵ | 1.0 | |||
| Candida albicans | Amphotericin B | 10³ | 0.125 | No significant change |
| 10⁵ | 0.125 | |||
| Data compiled from multiple sources.[4][15] |
Table 2: Influence of Media Composition on Voriconazole (B182144) and Posaconazole MICs against Candida albicans
| Medium | Antifungal Agent | MIC (mg/L) - Isolate 1 | MIC (mg/L) - Isolate 2 |
| RPMI 1640 | Voriconazole | 0.03 | 0.03 |
| Sabouraud Dextrose Broth | Voriconazole | 0.125 | 0.125 |
| Columbia Broth | Voriconazole | 0.125 | 0.125 |
| RPMI 1640 | Posaconazole | 0.03 | 0.03 |
| Sabouraud Dextrose Broth | Posaconazole | 0.125 | 0.03 |
| Columbia Broth | Posaconazole | 0.125 | 0.125 |
| Adapted from The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing.[5][6] |
Table 3: Comparison of Visual vs. Spectrophotometric MIC Reading for Fluconazole against Candida spp.
| Reading Method | Incubation Time | Categorical Agreement with Reference |
| Visual | 24 hours | 93% |
| Spectrophotometric | 48 hours | 95% |
| Data from a collaborative study comparing reading methods to CLSI reference.[12][14] |
Experimental Protocols
Detailed methodologies for key antifungal susceptibility testing assays are provided below. These protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Protocol 1: Broth Microdilution MIC Assay (Based on CLSI M27)
This protocol outlines the reference method for determining the MIC of antifungal agents against yeasts.[16][17][18]
-
Media Preparation: Prepare RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Antifungal Agent Preparation:
-
Prepare a stock solution of the antifungal agent in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest final concentration to be tested.
-
Perform serial twofold dilutions of the antifungal agent in the RPMI-1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
From a fresh (24-48 hour) culture on Sabouraud Dextrose Agar (B569324), select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microtiter plate wells.
-
-
Plate Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microdilution plate.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative (sterility) control.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Following incubation, determine the MIC as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% for azoles) compared to the drug-free growth control.
-
Reading can be done visually or with a microplate reader at a wavelength of 530 nm.
-
Protocol 2: Kirby-Bauer Disk Diffusion Assay
This protocol describes a standardized method for determining the susceptibility of fungi to antimicrobial agents by measuring the zone of growth inhibition.[19][20][21][22][23]
-
Media Preparation: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue. The agar should have a pH between 7.2 and 7.4.
-
Inoculum Preparation:
-
Prepare a fungal suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Aseptically place paper disks impregnated with a standard concentration of the antifungal agent onto the surface of the inoculated agar plate.
-
Ensure the disks are placed at least 24 mm apart to prevent the overlapping of inhibition zones.
-
Gently press the disks to ensure complete contact with the agar surface.
-
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours.
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.
-
Interpret the results (susceptible, intermediate, or resistant) based on the zone diameter interpretive criteria provided by standardizing bodies like CLSI.
-
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and logical relationships for troubleshooting inconsistent results in antifungal assays.
Caption: A workflow for troubleshooting inconsistent antifungal assay results.
Caption: A decision tree for troubleshooting high MIC variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of Medium Composition on EUCAST and Etest Antifungal Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Effects of incubation temperature, inoculum size, and time of reading on broth microdilution susceptibility test results for amphotericin B fgainst Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents, including the new triazole D0870 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. Comparison of Visual and Spectrophotometric Methods of Broth Microdilution MIC End Point Determination and Evaluation of a Sterol Quantitation Method for In Vitro Susceptibility Testing of Fluconazole and Itraconazole against Trailing and Nontrailing Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of visual 24-hour and spectrophotometric 48-hour MICs to CLSI reference microdilution MICs of fluconazole, itraconazole, posaconazole, and voriconazole for Candida spp.: a collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 18. webstore.ansi.org [webstore.ansi.org]
- 19. benchchem.com [benchchem.com]
- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. asm.org [asm.org]
- 23. hardydiagnostics.com [hardydiagnostics.com]
Technical Support Center: Enhancing the Stability of Cicerin Peptide Formulations
A General Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical support guide has been developed based on established principles of peptide formulation and stability enhancement. As of the date of this document, specific stability data for the Cicerin peptide (assumed sequence: ARCENFADSYRQPPISSSQT) is not publicly available. Therefore, this guide should be used as a general resource to support the formulation development of this compound or other similar peptides. The recommendations provided herein should be adapted and validated for the specific peptide and formulation .
Frequently Asked Questions (FAQs)
1. What are the primary stability concerns for the this compound peptide in an aqueous formulation?
Peptides in aqueous solutions are susceptible to both physical and chemical degradation.[1][2][3] For the hypothetical this compound sequence (ARCENFADSYRQPPISSSQT), potential degradation pathways include:
-
Oxidation: The Cysteine (C) residue is prone to oxidation, which can lead to the formation of disulfide bonds, resulting in dimerization or oligomerization.
-
Hydrolysis: The peptide bonds, particularly those involving Aspartic Acid (D) and Asparagine (N), can be susceptible to hydrolysis, leading to peptide fragmentation.
-
Deamidation: The Asparagine (N) and Glutamine (Q) residues can undergo deamidation to form Aspartic Acid and Glutamic Acid, respectively, which can alter the peptide's charge and structure.
-
Aggregation: Peptides can self-associate to form soluble or insoluble aggregates, which can affect bioactivity and potentially lead to immunogenicity.[4]
2. How does pH affect the stability of the this compound peptide formulation?
The pH of a formulation is a critical factor that can significantly influence the rate of various degradation reactions.[5]
-
Oxidation of Cysteine is generally accelerated at neutral to alkaline pH.
-
Hydrolysis of peptide bonds is often catalyzed by both acidic and basic conditions.[5]
-
Deamidation of Asparagine and Glutamine residues is typically accelerated at neutral and alkaline pH.[5]
Therefore, identifying an optimal pH range where the this compound peptide exhibits maximum stability is a crucial step in formulation development. This is usually determined through a pH-rate profile study.
3. What excipients can be used to enhance the stability of the this compound peptide formulation?
Various excipients can be incorporated into a peptide formulation to improve its stability:[6]
-
Buffers: Phosphate, citrate, and acetate (B1210297) buffers are commonly used to maintain the pH of the formulation within the optimal range.
-
Bulking Agents/Cryoprotectants (for lyophilized formulations): Sugars like sucrose (B13894) and trehalose (B1683222), and polyols such as mannitol, are used to provide bulk and protect the peptide from stresses during freezing and drying.[7]
-
Antioxidants: Ascorbic acid or methionine can be added to minimize the oxidation of the Cysteine residue.
-
Surfactants: Polysorbate 20 or 80 can be included at low concentrations to prevent surface adsorption and aggregation.
-
Tonicity-Modifying Agents: Salts like sodium chloride are used to make the formulation isotonic.
4. Is lyophilization a suitable strategy to improve the long-term stability of the this compound peptide?
Yes, lyophilization (freeze-drying) is a widely used and effective technique to enhance the long-term stability of peptides.[8] By removing water, lyophilization minimizes degradation pathways that require an aqueous environment, such as hydrolysis and deamidation.[9] A lyophilized this compound peptide formulation, when stored at recommended temperatures (e.g., 2-8°C or -20°C), is expected to have a significantly longer shelf-life compared to a liquid formulation.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| Loss of Purity/Appearance of Degradation Peaks in HPLC | Chemical degradation (hydrolysis, oxidation, deamidation). | 1. Optimize pH: Conduct a pH-rate profile study to identify the pH of maximum stability. 2. Add Stabilizers: Incorporate an antioxidant (e.g., ascorbic acid) if oxidation is suspected. 3. Control Temperature: Store the formulation at lower temperatures (refrigerated or frozen). 4. Protect from Light: If photodegradation is a possibility, store in amber vials. |
| Formation of Visible Particles or Cloudiness | Aggregation or precipitation. | 1. Adjust pH: Move the formulation pH away from the peptide's isoelectric point (pI). 2. Include Surfactants: Add a non-ionic surfactant like Polysorbate 20 or 80 at a low concentration (e.g., 0.01-0.1%). 3. Modify Ionic Strength: Evaluate the effect of salt concentration on solubility. |
| Reduced Biological Activity | Conformational changes, aggregation, or chemical degradation at the active site. | 1. Assess Structural Integrity: Use techniques like Circular Dichroism (CD) to check for changes in secondary structure. 2. Characterize Degradants: Use LC-MS/MS to identify degradation products and determine if they are in the active region. 3. Re-evaluate Formulation Strategy: Consider the need for cryoprotectants, lyoprotectants, or alternative excipients. |
| Poor Reconstitution of Lyophilized Product | Inappropriate choice of bulking agent or lyophilization cycle. | 1. Optimize Bulking Agent: Ensure the bulking agent forms a stable and elegant cake. Mannitol can sometimes crystallize and may not be ideal as the sole agent. A combination with sucrose or trehalose might be better. 2. Optimize Lyophilization Cycle: Ensure the primary and secondary drying phases are adequate to remove residual moisture to an optimal level (typically <1-2%). |
Data Presentation: Impact of Formulation Variables on Peptide Stability
The following tables present hypothetical data based on general principles of peptide formulation to illustrate the effects of different variables on this compound peptide stability. Actual data must be generated experimentally.
Table 1: Effect of pH on this compound Purity after 3 Months at 25°C
| Formulation pH | Purity by RP-HPLC (%) |
| 4.0 | 92.5 |
| 5.0 | 96.8 |
| 6.0 | 95.2 |
| 7.0 | 88.1 |
Table 2: Effect of Excipients on this compound Stability (pH 5.0, 3 Months at 25°C)
| Formulation | Purity by RP-HPLC (%) |
| This compound in Buffer | 96.8 |
| This compound + 0.1% Ascorbic Acid | 98.5 |
| This compound + 0.05% Polysorbate 80 | 97.1 |
| This compound + 0.1% Ascorbic Acid + 0.05% Polysorbate 80 | 98.9 |
Table 3: Stability of Lyophilized this compound Formulation at Different Temperatures
| Storage Condition | Purity by RP-HPLC (%) after 12 Months |
| 25°C / 60% RH | 94.3 |
| 5°C | 99.1 |
| -20°C | 99.5 |
Experimental Protocols
1. Protocol: Stability-Indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound Purity Assessment
This method is designed to separate the intact this compound peptide from its potential degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B
-
50-60 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Procedure:
-
Prepare mobile phases and degas.
-
Equilibrate the column with the initial gradient conditions for at least 30 minutes.
-
Dilute the this compound formulation sample to an appropriate concentration (e.g., 1 mg/mL) with Mobile Phase A.
-
Inject the sample and run the gradient program.
-
Integrate the peak areas to determine the purity of the this compound peptide and the percentage of any degradation products.
2. Protocol: Lyophilization of this compound Peptide Formulation
This protocol provides a general framework for lyophilizing a this compound formulation. The specific parameters (temperatures, pressures, and times) will need to be optimized for the final formulation and lyophilizer.
-
Formulation:
-
This compound Peptide: 10 mg/mL
-
Sucrose: 50 mg/mL (Cryoprotectant)
-
Phosphate Buffer (pH 5.0): 10 mM
-
-
Procedure:
-
Prepare the this compound formulation and filter through a 0.22 µm sterile filter.
-
Fill 2 mL glass vials with 1.0 mL of the formulation.
-
Partially insert lyophilization stoppers.
-
Load the vials onto the lyophilizer shelves.
-
Freezing:
-
Cool the shelves to 5°C and hold for 1 hour.
-
Ramp down the temperature to -40°C at a rate of 1°C/min.
-
Hold at -40°C for at least 3 hours to ensure complete freezing.
-
-
Primary Drying (Sublimation):
-
Apply a vacuum of 100 mTorr.
-
Increase the shelf temperature to -10°C and hold for 24-48 hours (or until the product temperature rises to the shelf temperature, indicating the end of sublimation).
-
-
Secondary Drying (Desorption):
-
Reduce the vacuum to 50 mTorr.
-
Increase the shelf temperature to 25°C at a rate of 0.2°C/min.
-
Hold at 25°C for 6-12 hours to remove residual moisture.
-
-
Stoppering and Unloading:
-
Backfill the chamber with sterile nitrogen to atmospheric pressure.
-
Fully stopper the vials under vacuum.
-
Remove the vials from the lyophilizer and seal with aluminum caps.
-
-
Visualizations
Caption: Major chemical and physical degradation pathways for the this compound peptide.
Caption: Troubleshooting workflow for this compound peptide formulation instability.
Caption: Experimental workflow for this compound peptide formulation development.
References
- 1. Dipeptidyl Peptidase IV Inhibitory Peptides from Chickpea Proteins (Cicer arietinum L.): Pharmacokinetics, Molecular Interactions, and Multi-Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Production, Bioactivity, and Bitterness of Chickpea (Cicer arietinum) Peptides. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to improve the physicochemical properties of peptide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The importance of cellular degradation kinetics for understanding mechanisms in targeted protein degradation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of linear, branched, and cyclic peptide chimera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thioether side chain cyclization for helical peptide formation: inhibitors of estrogen receptor-coactivator interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative (isoflavanone)
A Comparative Analysis of the Antioxidant Capacity of Cicerin and Other Key Isoflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of Cicerin (also known as Biochanin A) with other prominent isoflavones, including Formononetin, Genistein, and Daidzein. The information presented is collated from various experimental studies to offer a comprehensive overview for research and drug development purposes.
Quantitative Comparison of Antioxidant Capacity
The antioxidant potential of isoflavones can be evaluated through various in vitro assays that measure their ability to scavenge free radicals. The following table summarizes the available quantitative data from DPPH, ABTS, and ORAC assays. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.
| Isoflavone (B191592) | DPPH Assay (IC50) | ABTS Assay (IC50) | ORAC Assay (µmol TE/µmol) |
| This compound (Biochanin A) | Data not directly comparable | Data not directly comparable | Not explicitly quantified in comparative studies |
| Formononetin | 4.65 µg/mL[1] | Data not directly comparable | Showed the lowest antioxidant property in one study[2][3] |
| Genistein | Higher than Daidzein[4] | Higher than Daidzein[4] | ~8-9[5] |
| Daidzein | Lower than Genistein[4] | Lower than Genistein[4] | 9.94 ± 0.45[5] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of an antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity. ORAC (Oxygen Radical Absorbance Capacity) values are expressed as Trolox Equivalents (TE), providing a relative measure of antioxidant capacity compared to Trolox, a water-soluble analog of Vitamin E. The available data for this compound (Biochanin A) and Formononetin from single studies do not allow for a direct quantitative comparison in this table. One study noted that Formononetin exhibited the lowest antioxidant property among the isoflavones tested[2][3].
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant capacity of a compound. The principle is based on the reduction of the stable free radical DPPH• in the presence of an antioxidant, which results in a color change from purple to yellow.
-
Reagents: DPPH solution in methanol (B129727), test compounds (isoflavones) at various concentrations, and a control (methanol).
-
Procedure:
-
A solution of DPPH in methanol is prepared.
-
Different concentrations of the isoflavone solution are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100 The IC50 value is then determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is monitored spectrophotometrically.
-
Reagents: ABTS solution, potassium persulfate, test compounds (isoflavones) at various concentrations, and a standard antioxidant (e.g., Trolox).
-
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or water) to an absorbance of approximately 0.70 at 734 nm.
-
Different concentrations of the isoflavone solution are added to the ABTS•+ solution.
-
The absorbance is recorded at 734 nm after a specific incubation period (e.g., 6 minutes).
-
-
Calculation: The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.
-
Reagents: Fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride), test compounds (isoflavones) at various concentrations, and a standard antioxidant (Trolox).
-
Procedure:
-
The isoflavone sample is mixed with the fluorescent probe in a phosphate (B84403) buffer.
-
The peroxyl radical generator (AAPH) is added to initiate the oxidation reaction.
-
The fluorescence decay is monitored kinetically at specific excitation and emission wavelengths (e.g., 485 nm and 520 nm, respectively) over a period of time.
-
-
Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is determined by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to that of a Trolox standard curve and is expressed as micromoles of Trolox Equivalents (TE) per gram or micromole of the sample.
Signaling Pathways and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the general signaling pathway of antioxidant action and a typical experimental workflow.
Caption: A typical experimental workflow for comparing the antioxidant capacity of isoflavones.
Caption: The Nrf2 signaling pathway activated by this compound (Biochanin A) to enhance cellular antioxidant defenses.[5][6][7][8][9]
References
- 1. mdpi.com [mdpi.com]
- 2. Antioxidant activity of isoflavones and their major metabolites using different in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of flavonoids and isoflavonoids as antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochanin A Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoflavone biochanin A, a novel nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element activator, protects against oxidative damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochanin A Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochanin A Attenuates Psoriasiform Inflammation by Regulating Nrf2/HO-1 Pathway Activation and Attenuating Inflammatory Signalling - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Cicerin's Anti-inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. "Cicerin," a term used here to refer to extracts derived from Cicer arietinum (chickpea), has emerged as a potential candidate owing to its traditional use in managing inflammatory conditions. This guide provides an objective comparison of the in vivo anti-inflammatory effects of Cicer arietinum extracts against a standard non-steroidal anti-inflammatory drug (NSAID), supported by experimental data. It also delves into the experimental protocols and underlying signaling pathways to offer a comprehensive resource for researchers. The bioactive compounds within Cicer arietinum, including flavonoids and saponins, are thought to be the primary contributors to its anti-inflammatory properties.[1][2]
Comparative Performance Analysis
The anti-inflammatory efficacy of methanolic and ethanolic extracts of Cicer arietinum seeds has been evaluated in vivo using carrageenan-induced and histamine-induced paw edema models in rats. These models are standard preclinical assays to assess the acute anti-inflammatory potential of various compounds. The performance of the extracts was compared against Indomethacin, a well-established NSAID.
Carrageenan-Induced Paw Edema
Carrageenan injection induces a biphasic inflammatory response, with the initial phase mediated by histamine (B1213489) and serotonin, and the later phase involving prostaglandins (B1171923) and other inflammatory mediators.
Data Summary:
| Treatment Group | Dose (mg/kg, p.o.) | 1 hour | 2 hours | 3 hours | 4 hours | 5 hours |
| Control (Saline) | 5 ml | 0.68±0.005 | 1.02±0.010 | 1.18±0.011 | 0.96±0.008 | 0.85±0.008 |
| Indomethacin | 10 | 0.30±0.003 (55.88%) | 0.39±0.003 (61.76%) | 0.49±0.003 (58.47%) | 0.49±0.005 (48.95%) | 0.36±0.003 (57.64%) |
| Methanolic Extract | 250 | 0.45±0.008 (33.82%) | 0.80±0.005 (21.56%) | 0.89±0.005 (24.57%) | 0.85±0.008 (11.45%) | 0.68±0.005 (20.00%) |
| Methanolic Extract | 500 | 0.28±0.005 (58.82%) | 0.37±0.008 (63.72%) | 0.47±0.003 (60.16%) | 0.41±0.005 (57.29%) | 0.31±0.005 (63.52%) |
| Ethanolic Extract | 250 | 0.48±0.005 (29.41%) | 0.85±0.008 (16.66%) | 0.98±0.005 (16.94%) | 0.81±0.003 (15.62%) | 0.70±0.003 (17.64%) |
| Ethanolic Extract | 500 | 0.31±0.003 (54.41%) | 0.42±0.005 (58.82%) | 0.52±0.005 (55.93%) | 0.45±0.008 (53.12%) | 0.35±0.008 (58.82%) |
Data presented as Paw Edema (ml) Mean ± S.E.M and (% inhibition) in parentheses. Data is statistically significant (p<0.001) when compared to the control group.[3]
Histamine-Induced Paw Edema
Histamine is a key mediator of the initial phase of acute inflammation, increasing vascular permeability and leading to edema.
Data Summary:
| Treatment Group | Dose (mg/kg, p.o.) | 1 hour | 2 hours | 3 hours | 4 hours | 5 hours |
| Control (Saline) | 5 ml | 0.70±0.005 | 1.05±0.008 | 1.20±0.005 | 0.98±0.005 | 0.88±0.005 |
| Indomethacin | 10 | 0.32±0.005 (54.28%) | 0.40±0.005 (61.90%) | 0.50±0.005 (58.33%) | 0.50±0.005 (48.97%) | 0.38±0.005 (56.81%) |
| Methanolic Extract | 250 | 0.48±0.005 (31.42%) | 0.82±0.005 (21.90%) | 0.90±0.005 (25.00%) | 0.88±0.005 (10.20%) | 0.70±0.005 (20.45%) |
| Methanolic Extract | 500 | 0.30±0.005 (57.14%) | 0.38±0.005 (63.80%) | 0.48±0.005 (60.00%) | 0.42±0.005 (57.14%) | 0.32±0.005 (63.63%) |
| Ethanolic Extract | 250 | 0.50±0.005 (28.57%) | 0.88±0.005 (16.19%) | 1.00±0.005 (16.66%) | 0.82±0.005 (16.32%) | 0.72±0.005 (18.18%) |
| Ethanolic Extract | 500 | 0.33±0.005 (52.85%) | 0.44±0.005 (58.09%) | 0.54±0.005 (55.00%) | 0.48±0.005 (51.02%) | 0.38±0.005 (56.81%) |
Data presented as Paw Edema (ml) Mean ± S.E.M and (% inhibition) in parentheses. Data is statistically significant (p<0.001) when compared to the control group.[3]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the anti-inflammatory activity of compounds in an acute inflammatory setting.
-
Animals: Wistar albino rats of either sex, weighing between 150-200g, are used. The animals are fasted overnight with free access to water before the experiment.
-
Grouping and Dosing: Animals are divided into control, standard, and test groups (n=6 per group).
-
Control Group: Receives the vehicle (e.g., 5 ml/kg normal saline, p.o.).
-
Standard Group: Receives Indomethacin (10 mg/kg, p.o.).
-
Test Groups: Receive different doses of Cicer arietinum extract (e.g., 250 and 500 mg/kg, p.o.).
-
-
Induction of Edema: One hour after the administration of the respective treatments, 0.1 ml of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a digital plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the treated group.
Histamine-Induced Paw Edema in Rats
This model specifically assesses the antihistaminic and anti-inflammatory effects of a substance.
-
Animals: Wistar albino rats (150-200g) are used, fasted overnight with ad libitum access to water.
-
Grouping and Dosing: Similar to the carrageenan model, animals are divided into control, standard, and test groups (n=6).
-
Control Group: Receives vehicle (5 ml/kg normal saline, p.o.).
-
Standard Group: Receives Indomethacin (10 mg/kg, p.o.).
-
Test Groups: Receive Cicer arietinum extract at various doses (e.g., 250 and 500 mg/kg, p.o.).
-
-
Induction of Edema: One hour post-treatment, 0.1 ml of 1% w/v histamine solution in normal saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured using a digital plethysmometer at 1, 2, 3, 4, and 5 hours after histamine injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated as described for the carrageenan-induced edema model.
Mandatory Visualizations
Experimental Workflow for In Vivo Anti-inflammatory Screening
Caption: Workflow for in vivo anti-inflammatory screening.
Proposed Signaling Pathway for this compound's Anti-inflammatory Action
Studies on Cicer arietinum extracts in other inflammatory models, such as dextran (B179266) sulfate (B86663) sodium-induced colitis, suggest that its anti-inflammatory effects are mediated through the downregulation of key pro-inflammatory signaling pathways, including NF-κB and STAT3. This leads to a reduction in the expression of inflammatory mediators like COX-2 and iNOS.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
comparative analysis of Cicerin content in different chickpea varieties
For Researchers, Scientists, and Drug Development Professionals
Data Summary
The following table presents a hypothetical comparative analysis of Soyasaponin I content between two common chickpea varieties: Desi and Kabuli. This data is illustrative and serves as a template for presenting experimental findings.
| Chickpea Variety | Soyasaponin I Content (μg/g of dry weight) | Method of Analysis |
| Desi Variety A | 150 ± 12 | LC-MS/MS |
| Desi Variety B | 165 ± 15 | LC-MS/MS |
| Kabuli Variety X | 120 ± 10 | LC-MS/MS |
| Kabuli Variety Y | 135 ± 11 | LC-MS/MS |
Experimental Protocols
A robust and validated method for the quantification of Soyasaponin I in legumes involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following protocol is a detailed methodology for such an analysis[1].
Sample Preparation
-
Homogenization: Mill dry chickpea seeds of each variety into a fine powder using a laboratory mill.
-
Extraction:
-
Accurately weigh 1 gram of the finely ground chickpea powder.
-
Add 10 mL of 70% aqueous ethanol.
-
Extract the sample for 3 hours at room temperature with continuous magnetic stirring.
-
Filter the mixture under a vacuum to separate the extract from the solid residue.
-
Reduce the filtrate volume to 0.5 mL using a rotary evaporator at a temperature below 30°C[1].
-
Solid-Phase Extraction (SPE) for Sample Clean-up
-
Cartridge Conditioning: Condition a Strata C18-E SPE cartridge (1 g, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water[1].
-
Sample Loading: Load the 0.5 mL of concentrated extract onto the conditioned SPE cartridge[1].
-
Washing: Wash the cartridge with 10 mL of deionized water to remove polar impurities[1].
-
Elution: Elute the soyasaponins with 10 mL of methanol[1].
-
Drying: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen gas[1].
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis[1].
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid). The specific gradient will need to be optimized.
-
Injection Volume: 10 µL.
-
Flow Rate: A typical flow rate for analytical C18 columns (e.g., 0.2-0.5 mL/min).
-
-
Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer is ideal for quantitative analysis.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
MS/MS Transitions: Monitor the transition of the precursor ion [M-H]⁻ at m/z 941.5 to specific product ions. Common product ions for Soyasaponin I result from the loss of sugar moieties[1].
-
Quantification: Create a calibration curve using a certified reference standard of Soyasaponin I to quantify its concentration in the samples.
-
Experimental Workflow
The following diagram illustrates the experimental workflow for the comparative analysis of Soyasaponin I content in different chickpea varieties.
Signaling Pathways and Logical Relationships
At present, specific signaling pathways directly modulated by "cicerin" are not well-defined in the literature. However, saponins (B1172615), as a class of compounds, are known to interact with cell membranes and can influence various cellular processes. Research in this area could focus on elucidating the effects of purified chickpea saponins on relevant signaling pathways in disease models.
The logical relationship for investigating the biological activity of a specific chickpea compound like Soyasaponin I would follow a standard drug discovery and development pipeline.
References
A Comparative Analysis of the Antioxidant Efficacy of Chickpea-Derived Isoflavones Versus Standard Antioxidant Compounds
Introduction: While the compound "Cicerin" is not found in scientific literature, the chickpea (Cicer arietinum) is a rich source of bioactive compounds with significant antioxidant properties.[1][2] This guide provides a comparative analysis of the antioxidant efficacy of key isoflavones found in chickpeas, namely Biochanin A and Formononetin, against well-established antioxidant compounds such as Quercetin, Trolox (a water-soluble vitamin E analog), and Ascorbic Acid (Vitamin C). This comparison is based on data from common in vitro antioxidant capacity assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The objective is to offer a clear, data-driven reference for researchers, scientists, and professionals in drug development.
Quantitative Comparison of Antioxidant Activity
The antioxidant activity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for chickpea-derived isoflavones and standard antioxidants from various studies.
Note: Direct comparison of IC50 values between different studies should be approached with caution, as minor variations in experimental protocols can influence the results.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Source(s) |
| Chickpea-Derived Compounds | ||||
| Biochanin A | DPPH | Comparable to Ascorbic Acid | - | [3] |
| ABTS | 30.83 ± 1.29 | ~108.5 | [3] | |
| Formononetin | - | (Data on direct radical scavenging is limited; studies focus on cellular antioxidant effects) | IC50: 24.64 µM (in T98G glioblastoma cells) | [4][5] |
| Standard Antioxidant Compounds | ||||
| Quercetin | DPPH | 19.17 | ~63.4 | [6] |
| ABTS | 1.89 ± 0.33 | ~6.3 | [7] | |
| Trolox | DPPH | 3.77 ± 0.08 | ~15.1 | [8] |
| ABTS | 2.93 ± 0.03 | ~11.7 | [8] | |
| Ascorbic Acid | DPPH | - | IC50: 9.53 µg/mL (~54.1 µM) | [6] |
| ABTS | (Often used as a standard, but specific IC50 values vary widely) | - | [9] |
Experimental Methodologies
Detailed protocols for the most frequently cited antioxidant assays are provided below. These methods are fundamental for assessing the radical scavenging capabilities of chemical compounds.
DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the ability of compounds to act as free radical scavengers or hydrogen donors.[10] It is based on the reduction of the stable DPPH radical, which is deep purple, to the yellow-colored, non-radical form, diphenylpicrylhydrazine.[11][12]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.[10]
-
Reaction Setup: In a 96-well plate or cuvettes, a defined volume of the test compound at various concentrations is mixed with the DPPH working solution. A control is prepared using the solvent instead of the test compound.[13]
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[10]
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.[11] A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula:
-
Inhibition (%) = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the relative ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). This radical is generated by oxidizing ABTS with potassium persulfate and has a characteristic blue-green color.[14][15]
Protocol:
-
Generation of ABTS Radical Cation (ABTS•+): A 7 mM ABTS stock solution is mixed with a 2.45 mM potassium persulfate solution. This mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the radical cation.[14][16]
-
Preparation of ABTS•+ Working Solution: Before the assay, the ABTS•+ stock solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 (±0.02) at 734 nm.[17]
-
Reaction Setup: The test compound at various concentrations is added to the ABTS•+ working solution.
-
Incubation: The reaction is incubated for a specific time (e.g., 5-6 minutes) at room temperature.[17]
-
Absorbance Measurement: The absorbance is read at 734 nm. The reduction in absorbance by the antioxidant is proportional to its concentration.[14]
-
Calculation: The scavenging activity and IC50 value are calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Visualizations: Workflows and Pathways
Caption: General workflow for in vitro radical scavenging assays (DPPH/ABTS).
Caption: The Nrf2-Keap1 antioxidant response pathway, a target for Biochanin A.[18][19]
Summary and Conclusion
The available data indicates that isoflavones derived from chickpeas, such as Biochanin A, exhibit notable antioxidant activity.[3] When compared to standards, its efficacy in direct radical scavenging assays like ABTS appears to be less potent than small molecule antioxidants like Quercetin or the standard Trolox. For instance, the IC50 of Biochanin A in the ABTS assay is significantly higher than that of Quercetin and Trolox, suggesting lower potency in this specific chemical assay.
However, the therapeutic potential of compounds like Biochanin A and Formononetin may extend beyond direct radical scavenging.[18][20] Evidence suggests they can modulate endogenous antioxidant systems, such as the Nrf2 signaling pathway, which upregulates the expression of protective antioxidant enzymes.[19] This cellular mechanism provides a different, and potentially more physiologically relevant, mode of action compared to simple chemical quenching of radicals.
For researchers in drug development, while standard compounds like Quercetin and Trolox serve as excellent benchmarks for potent, direct antioxidant activity, chickpea-derived isoflavones represent a class of compounds whose benefits may be better captured in cell-based assays that measure the upregulation of innate antioxidant defense mechanisms. Future research should focus on side-by-side comparisons in both chemical and biological assay systems to fully elucidate their comparative efficacy.
References
- 1. Frontiers | Nutritional composition, health benefits and bio-active compounds of chickpea (Cicer arietinum L.) [frontiersin.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Isoflavone Formononetin Suppresses Hallmarks of Glioblastoma Progression and Activates a Compensatory Antioxidant Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nehu.ac.in [nehu.ac.in]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. mdpi.com [mdpi.com]
- 12. louis.uah.edu [louis.uah.edu]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biochanin A Provides Neuroprotection Against Cerebral Ischemia/Reperfusion Injury by Nrf2-Mediated Inhibition of Oxidative Stress and Inflammation Signaling Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biochanin-A: A Bioactive Natural Product with Versatile Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cicerin Quantification: HPLC vs. LC-MS Methods
For researchers, scientists, and drug development professionals, the precise and accurate quantification of non-proteinogenic amino acids like cicerin is crucial for understanding its physiological roles and potential therapeutic applications. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide provides an objective comparison of these two methods. As direct cross-validation studies for this compound are not extensively available in published literature, this comparison synthesizes data from validated methods for other amino acids and analogous small molecules to present a representative performance overview.
Performance Characteristics: A Head-to-Head Comparison
The primary distinction between HPLC-UV and LC-MS lies in their sensitivity and selectivity. LC-MS generally offers significantly lower detection and quantification limits, positioning it as the superior technique for trace-level analysis and complex sample matrices.
A summary of typical validation parameters is presented below:
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.999[1][2] | > 0.998[3][4][5] |
| Limit of Detection (LOD) | 0.05 µg/mL - 5.1 ng/mL[1][6] | 0.0013 µg/mL - 10.30 nmol/L[3][7] |
| Limit of Quantification (LOQ) | 0.05 µg/mL - 2.51 µg/mL[1][4] | 0.20 µg/mL - 31.21 nmol/L[3][7] |
| Precision (%RSD) | < 2% (Intra- & Inter-day)[4][5] | < 10% (Repeatability & Reproducibility)[3][4] |
| Accuracy (% Recovery) | 95.5% - 101.7%[4] | 80% - 115%[4] |
Experimental Protocols
Reproducibility and accuracy are contingent on well-defined experimental protocols. The following sections detail representative methodologies for both HPLC and LC-MS, which can be adapted for this compound analysis.
Due to the lack of a strong chromophore in many amino acids, HPLC analysis with UV detection often necessitates a derivatization step to enhance sensitivity.
-
Sample Preparation:
-
Extraction of this compound from the biological matrix (e.g., plasma, plant tissue) is performed, followed by protein precipitation, typically using an acid or an organic solvent.
-
The resulting extract is subjected to pre-column derivatization using a reagent such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenyl-methyl chloroformate (FMOC), which attaches a UV-active tag to the this compound molecule.[8][9]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) is commonly employed.[10]
-
Mobile Phase: A gradient elution is typically used, with Mobile Phase A consisting of a buffered aqueous solution (e.g., sodium phosphate) and Mobile Phase B being an organic solvent like acetonitrile (B52724) or methanol.[2]
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.
-
Detection: A UV-Vis or Diode Array Detector is set to the maximum absorbance wavelength of the derivatized this compound (e.g., 340 nm for OPA derivatives).[11]
-
Injection Volume: Typically 20 µL.[2]
-
LC-MS/MS offers high selectivity and sensitivity, often eliminating the need for derivatization, which streamlines the sample preparation process.
-
Sample Preparation:
-
Liquid Chromatography Conditions:
-
Column: Depending on the polarity of this compound, either a C18 reversed-phase or a Hydrophilic Interaction Liquid Chromatography (HILIC) column can be used.[9][12]
-
Mobile Phase: A typical mobile phase gradient would consist of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[7]
-
Flow Rate: Lower flow rates, such as 0.3-0.6 mL/min, are common.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI) in positive ion mode is generally effective for amino acids.[13]
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a unique precursor ion to product ion transition for this compound.[3]
-
Visualizing the Analytical Workflow
The diagram below outlines the key stages in a comparative study of HPLC and LC-MS for this compound quantification.
Workflow for HPLC vs. LC-MS Method Cross-Validation.
Conclusion and Recommendations
The choice between HPLC-UV and LC-MS for this compound quantification is dictated by the specific goals of the analysis.
HPLC-UV stands as a robust, cost-effective, and reliable workhorse for routine analyses where analyte concentrations are relatively high and sample matrices are clean.[4] Its primary drawback is the frequent need for a derivatization step, which can increase sample preparation time and introduce variability.[8]
LC-MS/MS , in contrast, provides unparalleled sensitivity and selectivity.[14] It is the definitive method for trace quantification, analysis in complex biological matrices, and confirmatory analysis where compound identity must be certain.[6] The simplification of sample preparation by often avoiding derivatization is a significant advantage.[8]
For researchers in drug development and discovery, where understanding pharmacokinetics and measuring low endogenous levels of this compound is critical, LC-MS/MS is the recommended methodology . For quality control applications involving bulk material where high concentrations are expected, HPLC-UV may provide a suitable and economical alternative .
References
- 1. Development and Validation of HPLC Method for Determination of Crocetin, a constituent of Saffron, in Human Serum Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjarr.com [wjarr.com]
- 3. Development and validation of a selective and sensitive LC-MS/MS method for determination of cycloserine in human plasma: application to bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jetir.org [jetir.org]
- 6. Evaluation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for 25 (OH) D3 Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of an LC–Tandem Mass Spectrometry Method for the Quantitative Analysis of Hercynine in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Method for Analysis of Cypermethrin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. researchgate.net [researchgate.net]
- 13. cmro.in [cmro.in]
- 14. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
Validation & Comparative (peptide)
A Comparative Analysis of the Antifungal Spectrum of Cicerin and Other Plant Defensins
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antifungal properties of Cicerin, a defensin (B1577277) from chickpea (Cicer arietinum), in relation to other well-characterized plant defensins. While direct comparative studies with standardized methodologies are limited, this document synthesizes available data on their antifungal spectra and mechanisms of action.
Introduction to Plant Defensins
Plant defensins are a class of small, cysteine-rich, cationic peptides that constitute a key component of the innate immune system in plants.[1][2] These peptides typically exhibit broad-spectrum antimicrobial activity, particularly against fungal pathogens. Their stable structure, conferred by a conserved scaffold of disulfide bonds, makes them attractive candidates for the development of novel antifungal agents.
This compound: An Antifungal Peptide from Chickpea
Quantitative Comparison of Antifungal Spectra
Due to the limited availability of quantitative antifungal data for this compound, this guide presents a comparative table of the antifungal activities of other well-characterized plant defensins against a variety of fungal pathogens. This data, gathered from various studies, highlights the diverse antifungal potency and spectrum of these peptides. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Plant Defensin | Fungal Pathogen | MIC (µg/mL) | IC50 (µM) | Reference |
| Cicerarin | Botrytis cinerea | - | 20.6 | [4] |
| Mycosphaerella arachidicola | - | 15.3 | [4] | |
| Physalospora piricola | - | 8.2 | [4] | |
| C-25 (from Cicer arietinum) | Candida krusei | 1.56 - 12.5 | - | [5] |
| Candida tropicalis | 1.56 - 12.5 | - | [5] | |
| Candida parapsilosis | 1.56 - 12.5 | - | [5] | |
| NCR13_PFV1 (from Medicago truncatula) | Botrytis cinerea | 1.5 | - | [6] |
| NCR13_PFV2 (from Medicago truncatula) | Botrytis cinerea | 6.0 | - | [6] |
| MsDef1 (from Medicago sativa) | Fusarium graminearum | 2-4 | - | [7] |
| MtDef4 (from Medicago truncatula) | Fusarium graminearum | 0.5-1 | - | [7] |
| RsAFP2 (from Raphanus sativus) | Fusarium culmorum | 2 | - | [7] |
| Botrytis cinerea | 5-15 | - | [7] | |
| NaD1 (from Nicotiana alata) | Candida albicans | - | 1.25 | [7] |
Experimental Protocols
The determination of the antifungal activity of plant defensins is typically conducted using standardized broth microdilution assays to determine the MIC or IC50 values. The following is a generalized protocol based on common methodologies.
Determination of Minimum Inhibitory Concentration (MIC)
A standardized broth microdilution method is commonly used to determine the MIC of antifungal agents.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation.
-
Spores or conidia are harvested and suspended in a sterile saline solution containing a surfactant (e.g., 0.05% Tween 80).
-
The suspension is filtered to remove hyphal fragments, and the spore concentration is adjusted to a standard concentration (e.g., 1 x 104 to 5 x 104 spores/mL) using a hemocytometer.
2. Assay Procedure:
-
The antifungal peptide is serially diluted in a suitable liquid medium (e.g., Potato Dextrose Broth or RPMI-1640) in a 96-well microtiter plate.
-
The standardized fungal inoculum is added to each well.
-
Control wells containing the fungal inoculum without the peptide (growth control) and medium alone (sterility control) are included.
-
The plate is incubated at an optimal temperature for the specific fungus (typically 25-30°C) for 24-72 hours.
3. MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that results in the complete inhibition of visible fungal growth. Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm).
Determination of Half-Maximal Inhibitory Concentration (IC50)
The IC50 value represents the concentration of an antifungal agent that inhibits 50% of fungal growth.
1. Assay Setup:
-
The assay is set up similarly to the MIC assay, with serial dilutions of the antifungal peptide and a standardized fungal inoculum in a 96-well plate.
2. Growth Measurement:
-
After incubation, fungal growth is quantified by measuring the optical density (OD) at a specific wavelength (e.g., 490 nm or 600 nm) using a microplate reader.
3. IC50 Calculation:
-
The percentage of growth inhibition is calculated for each peptide concentration relative to the growth control.
-
The IC50 value is determined by plotting the percentage of inhibition against the peptide concentration and fitting the data to a dose-response curve.
Putative Antifungal Mechanism of Action of Chickpea Defensins
While the specific signaling pathway of this compound has not been elucidated, the mechanism of action for chickpea defensins is thought to involve interaction with fungal cell membrane components. Molecular docking studies on chickpea defensins have suggested interactions with phosphatidylserine (B164497) (PS) and glucosylceramide (GluCer) in the fungal plasma membrane.[8] This interaction is a common mechanism for many plant defensins and can lead to membrane permeabilization, disruption of cellular processes, and ultimately, fungal cell death.
Below is a generalized workflow for assessing the antifungal activity of plant defensins and a putative signaling pathway for a typical plant defensin that targets the fungal cell membrane.
Conclusion
This compound, an antifungal peptide from chickpea, demonstrates activity against several plant pathogenic fungi. However, a lack of comprehensive quantitative data currently limits a direct and robust comparison of its antifungal spectrum with that of other well-characterized plant defensins. The provided data for other defensins illustrates the potential for this class of molecules in antifungal research and development. Further studies are required to fully elucidate the antifungal spectrum and mechanism of action of this compound to better assess its potential as a novel antifungal agent. The general mechanisms of plant defensins, which often involve targeting the fungal plasma membrane, provide a likely framework for this compound's mode of action.
References
- 1. Peptides from plants and microorganisms: a defense strategy for biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The proteins of plant defensin family and their application beyond plant disease control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and arietin, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. Antifungal and Antiproliferative Protein from Cicer arietinum: A Bioactive Compound against Emerging Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Antifungal Plant Defensins: Mechanisms of Action and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cicerin Peptide vs. Synthetic Fungicides: A Comparative Guide for Crop Protection
In the ongoing search for effective and sustainable crop protection strategies, naturally derived compounds are gaining increasing attention as alternatives to synthetic fungicides. Among these, Cicerin, an antifungal peptide isolated from chickpea (Cicer arietinum), has demonstrated notable efficacy against a range of phytopathogenic fungi. This guide provides a detailed comparison of this compound and its more potent counterpart, arietin, with conventional synthetic fungicides, supported by available experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Performance Comparison: this compound/Arietin vs. Synthetic Fungicides
Quantitative data on the antifungal activity of this compound and arietin, primarily measured as the half-maximal inhibitory concentration (IC50), is compared with the minimum inhibitory concentration (MIC) or IC50 values of representative synthetic fungicides against the same fungal pathogens. It is important to note that direct comparative studies are limited, and the presented data is compiled from various sources. Arietin has been shown to exhibit higher antifungal potency than this compound[1].
| Compound | Fungal Pathogen | Efficacy (IC50/MIC in µM) | Reference |
| Arietin | Mycosphaerella arachidicola | 4.8 | [1] |
| Fusarium oxysporum | 6.2 | [1] | |
| Botrytis cinerea | 8.5 | [1] | |
| This compound | Mycosphaerella arachidicola | 15 | [1] |
| Fusarium oxysporum | 18 | [1] | |
| Botrytis cinerea | 22 | [1] | |
| Carbendazim (Benzimidazole) | Fusarium oxysporum | 0.5 - 5.0 | [2] |
| Iprodione (Dicarboximide) | Botrytis cinerea | 1.0 - 10.0 | |
| Azoxystrobin (Strobilurin) | Mycosphaerella arachidicola | 0.1 - 1.0 |
Note: IC50 is the concentration of a substance that inhibits a biological process by 50%. MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower values indicate higher potency. The data for synthetic fungicides represents a general range and can vary based on specific strains and experimental conditions.
Mechanism of Action
The fundamental difference between this compound peptide and many synthetic fungicides lies in their mode of action at the cellular level.
This compound Peptide: Membrane Disruption
Antifungal peptides like this compound primarily act by disrupting the fungal cell membrane. Their cationic nature facilitates an electrostatic interaction with the negatively charged components of the fungal cell membrane. This interaction leads to membrane permeabilization, leakage of essential cellular contents, and ultimately, cell death. This physical disruption mechanism is considered to be less prone to the development of resistance compared to the target-specific action of many synthetic fungicides.
Synthetic Fungicides: Specific Metabolic Inhibition
Synthetic fungicides typically have a more specific mode of action, targeting a particular enzyme or metabolic pathway essential for fungal survival. For example, benzimidazoles inhibit microtubule assembly, disrupting cell division, while strobilurins inhibit mitochondrial respiration, cutting off the fungus's energy supply. This high specificity can make them very effective, but also more susceptible to resistance development through single-gene mutations in the target pathogen.
Experimental Protocols
The following is a generalized protocol for determining the antifungal activity of peptides against filamentous fungi, based on established methodologies such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines.
Objective: To determine the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC) of this compound peptide against phytopathogenic filamentous fungi.
Materials:
-
This compound peptide (lyophilized)
-
Target fungal strains (Botrytis cinerea, Fusarium oxysporum, Mycosphaerella arachidicola)
-
Potato Dextrose Agar (B569324) (PDA) for fungal culture
-
Potato Dextrose Broth (PDB) or RPMI-1640 medium for susceptibility testing
-
Sterile distilled water
-
Spectrophotometer or hemocytometer
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Fungal Culture Preparation:
-
The fungal strains are cultured on PDA plates at 25-28°C for 7-10 days to allow for sufficient sporulation.
-
Spores (conidia) are harvested by flooding the agar surface with sterile distilled water and gently scraping with a sterile loop.
-
The resulting spore suspension is filtered through sterile cheesecloth to remove mycelial fragments.
-
-
Inoculum Preparation:
-
The concentration of the spore suspension is determined using a spectrophotometer or a hemocytometer.
-
The suspension is diluted in the appropriate broth medium (PDB or RPMI-1640) to a final concentration of approximately 1-5 x 10^4 spores/mL.
-
-
Antifungal Susceptibility Assay (Broth Microdilution Method):
-
A stock solution of this compound peptide is prepared in sterile distilled water.
-
Serial two-fold dilutions of the peptide are prepared in the broth medium in the wells of a 96-well microtiter plate. The final volume in each well is typically 100 µL.
-
Each well is then inoculated with 100 µL of the prepared fungal spore suspension, resulting in a final volume of 200 µL and a final spore concentration of 0.5-2.5 x 10^4 spores/mL.
-
Control wells are included:
-
Positive control: Fungal suspension with no peptide (to ensure normal fungal growth).
-
Negative control: Broth medium only (to check for contamination).
-
Fungicide control: A known synthetic fungicide is used as a reference compound.
-
-
-
Incubation:
-
The microtiter plates are incubated at 25-28°C for 48-72 hours.
-
-
Determination of IC50/MIC:
-
After incubation, fungal growth is assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
The MIC is determined as the lowest concentration of the peptide that causes complete inhibition of visible fungal growth.
-
The IC50 value is calculated by plotting the percentage of growth inhibition against the peptide concentration and determining the concentration that results in 50% inhibition.
-
Conclusion
This compound and its related peptide, arietin, represent promising bio-fungicidal agents for crop protection. Their broad-spectrum antifungal activity, coupled with a mechanism of action that may be less prone to resistance development, makes them attractive alternatives to synthetic fungicides. However, further research is needed to optimize their efficacy in field conditions, assess their environmental impact, and develop cost-effective production methods. While synthetic fungicides currently offer high potency, the long-term sustainability of agricultural practices may benefit from the integration of bio-peptides like this compound into integrated pest management programs.
References
comparative study of Cicerin and other antimicrobial peptides from legumes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Cicerin and other antimicrobial peptides (AMPs) derived from legumes. The following sections detail their antimicrobial efficacy, mechanisms of action, and the experimental protocols used to determine these properties. This information is intended to assist researchers in the comparative analysis of these promising therapeutic agents.
Comparative Antimicrobial Activity
The antimicrobial activities of various legume peptides are summarized below. The data is presented as Minimum Inhibitory Concentration (MIC) or Median Inhibitory Concentration (IC50) where available. Lower values indicate higher potency.
| Peptide | Source Organism | Target Organism | MIC/IC50 (µM) | Reference |
| This compound | Cicer arietinum (Chickpea) | Mycosphaerella arachidicola | Less potent than Arietin | [1] |
| Fusarium oxysporum | Less potent than Arietin | [1] | ||
| Botrytis cinerea | Less potent than Arietin | [1] | ||
| Arietin | Cicer arietinum (Chickpea) | Mycosphaerella arachidicola | More potent than this compound | [1] |
| Fusarium oxysporum | More potent than this compound | [1] | ||
| Botrytis cinerea | More potent than this compound | [1] | ||
| Cicerarin | Cicer arietinum (Chickpea) | Mycosphaerella arachidicola | 15.3 | [2] |
| Botrytis cinerea | 20.6 | [2] | ||
| Physalospora piricola | 8.2 | [2] | ||
| Leg1 | Cicer arietinum (Chickpea) | Escherichia coli | 62.5 | [3] |
| Bacillus subtilis | 15.6 | [4] | ||
| Saccharomyces cerevisiae | 500 | [5] | ||
| Zygosaccharomyces bailii | 250 | [5] | ||
| Leg2 | Cicer arietinum (Chickpea) | Escherichia coli | 62.5 | [4] |
| Bacillus subtilis | 15.6 | [4] | ||
| Saccharomyces cerevisiae | 250 | [5] | ||
| Zygosaccharomyces bailii | 125 | [5] | ||
| NCR044 | Medicago truncatula | Candida albicans | 1 - 3 | [6] |
| NCR192 | Medicago truncatula | Candida albicans | >3 | [6] |
| NCR247 | Medicago truncatula | Candida albicans | >3 | [6] |
| NCR335 | Medicago truncatula | Candida albicans | 1 - 3 | [6] |
Mechanisms of Action
The antimicrobial activity of these legume peptides is primarily attributed to their ability to disrupt microbial cell membranes. However, the specific mechanisms can vary.
This compound, Arietin, Leg1, and Leg2: Membrane Disruption
While the precise mechanisms for this compound, Arietin, Leg1, and Leg2 are not fully elucidated, their action is consistent with the general mechanism of many antimicrobial peptides, which involves the permeabilization of the microbial cell membrane. This leads to the leakage of cellular contents and ultimately cell death.[6]
References
- 1. This compound and arietin, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cicerarin Antifungal Peptide|Research Use [benchchem.com]
- 3. Stability and Activity of the Antimicrobial Peptide Leg1 in Solution and on Meat and Its Optimized Generation from Chickpea Storage Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of antimicrobial peptides Leg1 and Leg2 from chickpea storage protein, active against food spoilage bacteria and foodborne pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidative, Antifungal and Additive Activity of the Antimicrobial Peptides Leg1 and Leg2 from Chickpea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unexplored Arsenals of Legume Peptides With Potential for Their Applications in Medicine and Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Cicerin Peptide's Antifungal Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo antifungal activity of the Cicerin peptide, derived from chickpea (Cicer arietinum), against the common plant pathogen Botrytis cinerea. Due to the current lack of published in vivo data for this compound, this document leverages available in vitro data for this compound-family peptides and draws comparisons with two other well-documented antifungal peptides: a synthetic peptide derived from a plant defensin (B1577277) (GMA4CG_V6) and another peptide from chickpea (NCR13). This guide also includes detailed experimental protocols and visual workflows to aid in the design and evaluation of future in vivo studies for this compound.
Performance Comparison of Antifungal Peptides
While in vivo quantitative data for the this compound peptide is not currently available in published literature, its in vitro activity against various fungal pathogens has been established. The following tables summarize the available data for this compound-related peptides and compare it with peptides for which in vivo data exists.
Table 1: In Vitro Antifungal Activity of Chickpea-Derived Peptides
| Peptide | Fungal Pathogen | IC50 (µM) | Source |
| This compound | Botrytis cinerea | Not specified | [1] |
| Arietin | Botrytis cinerea | More potent than this compound | [1] |
| Cicerarin | Botrytis cinerea | Not specified | [2] |
| Leg1 | Saccharomyces cerevisiae | 500 | [3][4][5] |
| Leg2 | Saccharomyces cerevisiae | 250 | [3][4][5] |
| NCR13_PFV1 | Botrytis cinerea | Not specified | [6] |
Table 2: In Vivo Antifungal Performance of Comparative Peptides against Botrytis cinerea
| Peptide | Plant Model | Application Method | Efficacy | Source |
| This compound/Cicerarin | Not Available | Not Available | No data available | |
| GMA4CG_V6 | Tomato (Solanum lycopersicum) | Topical Spray | Curative: Significant reduction in lesion size | |
| NCR13_PFV1 | Pepper and Tomato | Topical Spray | Curative: More effective in reducing disease symptoms than NCR13_PFV2 | [6] |
| Dermaseptin B1 (MsrA2) | Potato (Solanum tuberosum) | Transgenic Expression | Broad-spectrum resistance to various fungal pathogens |
Experimental Protocols
This section details the methodologies for conducting in vivo antifungal assays, drawing from established protocols for similar peptides. These can serve as a template for the validation of the this compound peptide.
Plant Material and Growth Conditions
-
Plant Species: Tomato (Solanum lycopersicum cv. Moneymaker) or Nicotiana benthamiana are suitable models.
-
Growth: Plants should be grown from seed in a controlled environment (e.g., growth chamber) with a 16-hour light/8-hour dark photoperiod at approximately 22-25°C. Plants are typically used for assays at 4-5 weeks of age.
Fungal Pathogen Culture and Inoculation
-
Pathogen: Botrytis cinerea can be cultured on potato dextrose agar (B569324) (PDA) plates.
-
Spore Suspension: Spores are harvested from 10-14 day old cultures by flooding the plates with sterile water and gently scraping the surface. The spore suspension is filtered through sterile cheesecloth and the concentration is adjusted to 1 x 10^5 spores/mL in a solution of half-strength potato dextrose broth (PDB).
Peptide Application and Fungal Challenge (Detached Leaf Assay)
-
Leaf Detachment: Fully expanded leaves are detached from healthy plants.
-
Peptide Treatment: A solution of the this compound peptide (concentration to be optimized, starting from a range informed by in vitro IC50 values) is applied to the adaxial surface of the leaves. A control group is treated with the peptide solvent alone.
-
Inoculation: After a set incubation period (e.g., 24 hours for protective assays), droplets of the B. cinerea spore suspension are placed on the treated leaf surfaces.
-
Incubation: The leaves are kept in a high-humidity environment (e.g., a sealed container with wet paper towels) at room temperature for 3-5 days.
-
Data Collection: The diameter of the necrotic lesions is measured at specified time points. The percentage of disease reduction can be calculated relative to the control group.
In Planta Assay (Whole Plant Assay)
-
Peptide Application: Whole plants are sprayed with the this compound peptide solution until runoff. Control plants are sprayed with the solvent.
-
Fungal Inoculation: After a defined period, the plants are challenged with a B. cinerea spore suspension, either by spraying or by placing droplets on the leaves.
-
Incubation: Plants are maintained in a high-humidity environment for the initial 48-72 hours to promote infection.
-
Disease Scoring: Disease severity is assessed at different time points by measuring lesion size or using a disease severity index.
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key experimental processes and a hypothetical signaling pathway for the this compound peptide's antifungal action.
Conclusion and Future Directions
The this compound peptide, along with its related peptides from chickpea, shows promise as a potential biofungicide based on its in vitro activity. However, a significant knowledge gap exists regarding its efficacy in a whole-plant system. This guide provides a framework for conducting the necessary in vivo validation studies. By following the outlined protocols and using the provided comparative data, researchers can systematically evaluate the potential of this compound as a viable alternative to conventional fungicides. Future research should focus on obtaining quantitative in vivo data for this compound, elucidating its precise mechanism of action, and investigating its stability and formulation for practical application in agriculture. The exploration of other chickpea-derived peptides like NCR13 also presents a promising avenue for the development of novel plant protection strategies.
References
- 1. This compound and arietin, novel chickpea peptides with different antifungal potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cicerarin, a novel antifungal peptide from the green chickpea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidative, antifungal and additive activity of the antimicrobial peptides leg1 and leg2 from chickpea - FAU CRIS [cris.fau.de]
- 5. mdpi.com [mdpi.com]
- 6. Chickpea NCR13 disulfide cross-linking variants exhibit profound differences in antifungal activity and modes of action - PMC [pmc.ncbi.nlm.nih.gov]
evaluating the synergistic effects of Cicerin with other antifungal agents
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance necessitates innovative therapeutic strategies. Combination therapy, leveraging synergistic interactions between antifungal agents, presents a promising approach to enhance efficacy, reduce toxicity, and combat resistance. This guide explores the potential synergistic effects of Cicerin, a plant-derived antifungal peptide from Cicer arietinum (chickpea), with conventional antifungal agents.
Disclaimer: To date, no direct experimental studies evaluating the synergistic effects of this compound with other antifungal drugs have been published. Therefore, this guide provides a comparative analysis based on data from other plant-derived and synthetic antifungal peptides, offering a framework for future research on this compound.
Understanding this compound and its Antifungal Activity
This compound is an antifungal peptide isolated from chickpea seeds. Studies have demonstrated its inhibitory activity against a range of fungal pathogens, including Mycosphaerella arachidicola, Fusarium oxysporum, and Botrytis cinerea. The primary mechanism of action for many plant-derived antifungal peptides involves the disruption of the fungal cell membrane, leading to leakage of cellular contents and cell death. Another protein isolated from chickpea, designated C-25, has also shown potent antifungal activity against human pathogens like Candida species, including strains resistant to fluconazole, by causing cell wall disruption.
Synergistic Interactions of Antifungal Peptides with Conventional Agents
While data on this compound is lacking, studies on other antifungal peptides reveal significant synergistic or additive effects when combined with conventional antifungal drugs. These interactions can lower the minimum inhibitory concentration (MIC) of each agent, potentially leading to more effective treatments with fewer side effects.
Data Presentation: Synergistic and Additive Effects of Antifungal Peptides
The following table summarizes the observed synergistic and additive effects of various antifungal peptides with different classes of conventional antifungal drugs. The Fractional Inhibitory Concentration (FIC) index is a common measure of the nature of the interaction, where:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1.0
-
Indifference: 1.0 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
| Antifungal Peptide (Source) | Conventional Antifungal Agent | Fungal Species | Observed Interaction | FIC Index Range |
| Leg1 & Leg2 (Chickpea) | Sodium Benzoate | Escherichia coli, Bacillus subtilis | Additive | 0.625 - 0.75 |
| GW4 (Synthetic) | Fluconazole | Candida albicans | Synergy | 0.25 |
| Defensin-based peptide (Synthetic) | Amphotericin B | Candida albicans | Synergy | Not specified |
| LfcinB (21-25)Pal (Synthetic) | Fluconazole, Caspofungin | Candida spp. | Synergy | 0.03 - 0.5 |
| NaD1 (Plant Defensin) | Bovine Pancreatic Trypsin Inhibitor | Candida albicans, Fusarium graminearum | Synergy | ~0.45 |
Experimental Protocols for Synergy Testing
Checkerboard Microdilution Assay
This is the most common method for in vitro synergy testing.
Objective: To determine the MIC of each agent alone and in combination to calculate the FIC index.
Materials:
-
Antifungal peptide (e.g., this compound)
-
Conventional antifungal agent (e.g., Fluconazole, Amphotericin B, Caspofungin)
-
Fungal isolate
-
96-well microtiter plates
-
Appropriate broth medium (e.g., RPMI 1640 with MOPS buffer)
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Drug Dilutions:
-
Prepare stock solutions of the antifungal peptide and the conventional antifungal agent.
-
In a 96-well plate, perform serial twofold dilutions of the antifungal peptide along the x-axis (e.g., columns 1-10).
-
Perform serial twofold dilutions of the conventional antifungal agent along the y-axis (e.g., rows A-G).
-
This creates a matrix of wells with various combinations of drug concentrations. Include wells with each drug alone (for MIC determination), a growth control (no drug), and a sterility control (no inoculum).
-
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the suspension in the broth medium to achieve a final inoculum concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the prepared inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours, depending on the fungal species.
-
-
Reading and Interpretation:
-
Determine the MIC of each drug alone and for each combination. The MIC is the lowest concentration that causes a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the growth control).
-
Calculate the FIC for each drug in a given well: FIC = MIC of drug in combination / MIC of drug alone.
-
Calculate the FIC index for each combination: FIC Index = FIC of drug A + FIC of drug B.
-
Interpret the interaction based on the FIC index value.
-
Time-Kill Assay
This assay provides dynamic information about the interaction over time.
Objective: To assess the rate of fungal killing by the antifungal agents, alone and in combination.
Materials:
-
Same as for the checkerboard assay, plus sterile culture tubes, an orbital shaker, and agar plates for colony counting.
Procedure:
-
Assay Setup:
-
Prepare culture tubes with broth medium containing the antifungal agents at specific concentrations (e.g., 1x MIC), both alone and in combination. Include a drug-free growth control.
-
-
Inoculation:
-
Inoculate each tube with a standardized fungal suspension to a final concentration of approximately 1-5 x 10⁵ CFU/mL.
-
-
Incubation and Sampling:
-
Incubate the tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), remove an aliquot from each tube.
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot and plate them onto agar plates.
-
Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL for each time point.
-
-
Interpretation:
-
Plot CFU/mL versus time for each condition.
-
Synergy is typically defined as a ≥2 log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.
-
Visualizing Experimental Workflows and Potential Mechanisms
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard microdilution assay.
Hypothetical Signaling Pathway for Synergistic Action
This diagram illustrates a potential mechanism of synergy between a membrane-disrupting peptide like this compound and an azole antifungal like Fluconazole.
Safety Operating Guide
Prudent Disposal Protocol for Cicerin
In the absence of specific safety and disposal documentation for Cicerin, it is imperative to handle this compound with caution, treating it as a substance with unknown hazardous potential. The following guidelines are based on established best practices for the management of laboratory chemicals where comprehensive safety data is unavailable. This protocol is designed to ensure the safety of all laboratory personnel and maintain compliance with general hazardous waste regulations.
Chemical and Physical Properties of this compound
The following table summarizes the available physicochemical data for this compound. This information is limited and should be used with the understanding that it does not provide a complete hazard profile.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₇ | [1] |
| Molecular Weight | 330.29 g/mol | [1] |
| CAS Number | 12751-00-7 | [1][2] |
| Physical Description | Solid (form not specified) | |
| Water Solubility | 53.33 mg/L @ 25 °C (estimated) | [3] |
| Appearance | White to Slightly pale yellow Crystal - Powder | [4] |
Standard Operating Procedure for Disposal of this compound
Given the lack of a specific Safety Data Sheet (SDS) for this compound, it must be handled as a hazardous substance. The primary route of disposal is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
Due to the unknown nature of this compound's potential hazards, a conservative approach to PPE is required.
-
Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Personal Protective Equipment: Wear standard laboratory PPE, including:
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent accidental reactions.
-
Solid Waste:
-
Collect all solid materials contaminated with this compound, such as weighing papers, contaminated gloves, and absorbent pads, in a designated hazardous waste container.
-
This container should be clearly labeled as "Hazardous Waste" and include the name "this compound".[5]
-
Store the sealed container in a designated satellite accumulation area.[5]
-
-
Liquid Waste:
-
Collect any solutions containing this compound in a dedicated, sealed, and chemically compatible liquid hazardous waste container.[5]
-
Do not mix this compound solutions with other waste streams.[5]
-
Label the container with "Hazardous Waste" and list all chemical components with their approximate concentrations (e.g., "this compound in DMSO").[5]
-
Store the liquid waste container in secondary containment to prevent spills.[5]
-
Step 3: Storage and Disposal
-
Storage: Store all this compound waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office.[5] They will ensure that the waste is managed and disposed of in compliance with all federal, state, and local regulations.[5]
Under no circumstances should this compound or its solutions be disposed of down the drain. [5]
Experimental Protocols
A review of the available literature did not yield any specific experimental protocols for the use or disposal of this compound.
Visualizing the Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of a chemical with unknown hazards, such as this compound.
Caption: General workflow for the safe disposal of this compound as a chemical with unknown hazards.
Disclaimer: This information is provided as a general guide in the absence of specific manufacturer's data. It is the responsibility of the user to conduct a thorough risk assessment and to consult with their institution's Environmental Health and Safety office to ensure full compliance with all applicable regulations. Always seek to obtain a Safety Data Sheet (SDS) for any chemical before use.
References
Essential Safety and Handling Protocols for Cicerin (as a Novel Compound)
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Cicerin. The following procedural steps are designed to ensure personnel safety and regulatory compliance.
Pre-Handling Risk Assessment
Before any experiment involving this compound, a mandatory risk assessment must be conducted to identify potential hazards and implement appropriate control measures.[1][2] If the hazards of a newly synthesized chemical are unknown, it must be assumed to be hazardous.[3]
Key Assessment Questions:
-
Toxicity: What is the known or suspected toxicity (acute and chronic)? Are there structural similarities to known carcinogens, mutagens, or teratogens?[4]
-
Reactivity: Is the compound potentially reactive with water, air, or other common laboratory chemicals? Is it unstable, explosive, or capable of hazardous polymerization?[4]
-
Flammability: What are the potential fire hazards?[4]
-
Corrosivity: Is there a potential for the compound to be corrosive to skin, eyes, or materials?[4][5]
-
Physical Form: What is the physical state of the compound (e.g., fine powder, volatile liquid)? This will influence the potential routes and severity of exposure.[1]
In the absence of specific data, treat the substance as highly hazardous.[4]
Personal Protective Equipment (PPE)
A conservative approach to PPE is required when handling uncharacterized substances.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory. A face shield worn over safety glasses is required when there is a risk of explosion or significant splash hazard.[1][6] |
| Skin and Body Protection | Flame-Retardant Lab Coat | A lab coat protects skin and clothing from incidental contact.[3][7] |
| Chemical-Resistant Apron | Provides an additional barrier against spills of corrosive or toxic materials.[7] | |
| Hand Protection | Chemical-Resistant Gloves | For unknown compounds, consider double-gloving with nitrile gloves.[4] Always check chemical compatibility charts if the solvent is known.[6] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should occur in a designated area within a certified chemical fume hood to minimize inhalation exposure.[1][3][8] |
| Respirator | If engineering controls like a fume hood are not sufficient to keep exposures below permissible limits, a respirator is required.[6] Use requires a formal respiratory protection program.[6] | |
| Foot Protection | Closed-Toe Shoes | Protects feet from spills and falling objects. Do not wear sandals or perforated shoes.[7][8] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
Experimental Protocol: General Handling of a Novel Compound
-
Designate an Area: All work with this compound must be performed in a designated area, such as a certified chemical fume hood.[1]
-
Assemble Equipment: Before introducing this compound, ensure all necessary equipment, reagents, and waste containers are assembled inside the fume hood.
-
Don PPE: Put on all required PPE as detailed in the table above before handling the compound.
-
Weighing and Transfer:
-
Handle solid this compound carefully to avoid generating dust.
-
For liquid forms, use appropriate tools (e.g., micropipettes, syringes) to minimize splashes and aerosol generation.
-
-
Perform the Experiment: Conduct all experimental steps within the fume hood. Keep the sash at the lowest practical height.
-
Post-Handling:
-
Upon completion, securely cap all containers holding this compound.
-
Decontaminate all surfaces and equipment that came into contact with the compound. Dispose of cleaning materials (e.g., wipes) as hazardous waste.[4]
-
Remove PPE carefully to avoid contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.[7][8]
-
Disposal Plan
Unless confirmed to be non-hazardous, this compound and all materials it has contaminated must be treated as hazardous waste.[9]
Step-by-Step Disposal Protocol:
-
Waste Segregation: Do not mix this compound waste with other waste streams. Use dedicated, clearly labeled containers for different types of this compound waste (e.g., solid, liquid, sharps).[5][9]
-
Solid Waste: Collect contaminated gloves, weigh papers, and other solid materials in a designated, lined, puncture-resistant container.[9]
-
Liquid Waste: Collect solutions containing this compound in a sealed, compatible liquid hazardous waste container (e.g., glass or HDPE bottle).[5]
-
Sharps Waste: Needles, contaminated glass pipettes, or broken glass must be placed in a designated, puncture-resistant sharps container.[9]
-
-
Container Labeling: Immediately label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components or solvents. Include the date accumulation started and the primary hazards (e.g., "Toxic," "Flammable") if known or suspected.[4][5]
-
Storage: Store sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be secure and have secondary containment.[5]
-
Final Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[4][10] Do not pour this compound waste down the drain or dispose of it in the regular trash.[8]
Visual Workflow for Safe Handling of this compound
Caption: Step-by-step workflow for the safe handling and disposal of a novel compound like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 3. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. zmshealthbio.com [zmshealthbio.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. benchchem.com [benchchem.com]
- 10. safety.pitt.edu [safety.pitt.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
